molecular formula C9H10O3 B1296273 2-Methoxy-6-methylbenzoic acid CAS No. 6161-65-5

2-Methoxy-6-methylbenzoic acid

Cat. No.: B1296273
CAS No.: 6161-65-5
M. Wt: 166.17 g/mol
InChI Key: MICCJGFEXKNBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-methylbenzoic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118167. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-3-5-7(12-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICCJGFEXKNBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297798
Record name 2-Methoxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6161-65-5
Record name 2-Methoxy-6-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6161-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6161-65-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118167
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Methoxy-6-methylbenzoic acid CAS number 6161-65-5 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methoxy-6-methylbenzoic acid (CAS: 6161-65-5)

Introduction

This compound, with CAS number 6161-65-5, is an organic aromatic compound classified as a substituted benzoic acid derivative.[1] It is a significant intermediate in the synthesis of various organic compounds, most notably in the agrochemical and pharmaceutical industries.[1][2] Its primary recognition comes from its role as a crucial building block in the manufacturing of metrafenone, a benzophenone-class fungicide.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological relevance.

Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions.[3] The molecule consists of a benzene (B151609) ring substituted with a carboxylic acid group, a methoxy (B1213986) group at position 2, and a methyl group at position 6.[1] This substitution pattern creates steric effects that influence its crystallinity and reactivity.[1]

Identifiers and General Properties
PropertyValueSource
CAS Number 6161-65-5[1][4]
Molecular Formula C₉H₁₀O₃[1][3]
Molecular Weight 166.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms 6-Methoxy-o-toluic acid, 2-Methyl-6-methoxybenzoic acid, NSC 118167[1][3]
InChI Key MICCJGFEXKNBLU-UHFFFAOYSA-N
Physicochemical Data
PropertyValueSource
Melting Point 137-138 °C[1][3][5]
139-143 °C[6]
Boiling Point 140 °C (at 18 Torr)[1][7][8]
295.8 °C (at 760 mmHg)[3]
Density 1.168 ± 0.06 g/cm³[1][3]
Appearance White crystalline solid[3]
Solubility Soluble in Methanol (B129727), Ethanol, Ethyl Acetate; Insoluble in Water[1][3]
pKa 3.74 ± 0.31 (Predicted)[1][3]
Log P ~1.65[1]
Flash Point 119.4 °C[3]
Refractive Index 1.541[3]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage.[6][9] Some sources also indicate it may be harmful if swallowed and may cause respiratory irritation.[10]

GHS Hazard Information
CodeHazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.[6][9]
H318 Causes serious eye damage.[6][9]
H335 May cause respiratory irritation.[10]
Recommended Handling and Storage
  • Handling: Use in a well-ventilated area with local exhaust.[9] Avoid breathing dust.[10] Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a face shield if necessary.[9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dark, and dry place.[3][6][9] Keep away from incompatible materials such as oxidizing agents.[9] Recommended storage temperature is room temperature or below (<15°C).[3][6]

Experimental Protocols

Synthesis of this compound

A common and patented method for synthesizing this compound involves a four-step process starting from 2-methyl-6-nitrobenzoic acid.[11]

  • Objective: To reduce the nitro group of the starting material to an amino group.

  • Materials:

    • Raw Material: 2-methyl-6-nitrobenzoic acid or its methyl ester

    • Solvent: Methanol

    • Hydrogen Source: Hydrogen gas (H₂)

    • Catalyst: Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C)

  • Procedure:

    • The raw material is dissolved in methanol in a suitable reaction vessel.

    • The catalyst is added to the solution. The weight ratio of raw material to catalyst is typically between 1:0.02 and 1:0.2.[11]

    • The vessel is purged and filled with hydrogen gas.

    • The reaction mixture is stirred under a hydrogen atmosphere until the reduction to 2-amino-6-methylbenzoic acid (or its ester) is complete, which can be monitored by techniques like TLC or LC-MS.

    • Upon completion, the catalyst is removed by filtration. The resulting filtrate is used directly in the next step.[11]

  • Objective: To convert the amino group to a hydroxyl group and subsequently esterify the carboxylic acid.

  • Materials:

    • Raw Material: Filtrate from Step 1 (containing 2-amino-6-methylbenzoic acid)

    • Solvent: Methanol

    • Diazotization Reagent: Nitroso sulfuric acid or a nitrous acid ester (e.g., nitrite (B80452) ester formed from an alcohol with 1-5 carbons).[11]

  • Procedure:

    • The filtrate from the previous step is maintained in methanol as the solvent.

    • The diazotization reagent is added. The molar ratio of the starting amino compound to the diazotization reagent is typically 1:1.02-1.5.[11]

    • The reaction proceeds through a diazonium salt intermediate, which is then hydrolyzed in the aqueous methanolic solution to form 2-hydroxy-6-methylbenzoic acid.

    • The acidic conditions and methanol solvent facilitate the esterification of the carboxylic acid, yielding methyl 2-hydroxy-6-methylbenzoate.[11]

  • Objective: To convert the hydroxyl group to a methoxy group.

  • Materials:

    • Raw Material: Methyl 2-hydroxy-6-methylbenzoate

    • Methylating Agent: Dimethyl sulfate (B86663) (DMS)

    • Base: An appropriate alkali (e.g., sodium hydroxide)

  • Procedure:

    • The methyl 2-hydroxy-6-methylbenzoate is dissolved in a suitable solvent.

    • The base is added, followed by the dropwise addition of dimethyl sulfate.

    • The reaction is maintained at a temperature between 30-45°C for 1-2 hours.[11]

    • The reaction yields methyl 2-methoxy-6-methylbenzoate. The progress is monitored until completion.

  • Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

  • Materials:

    • Raw Material: Methyl 2-methoxy-6-methylbenzoate

    • Base: Alkali solution (e.g., 30% Sodium Hydroxide)

    • Acid: Sulfuric acid or Hydrochloric acid for pH adjustment

  • Procedure:

    • The methyl 2-methoxy-6-methylbenzoate is mixed with an aqueous alkali solution.

    • The mixture is heated to 80-100°C to facilitate hydrolysis.[11]

    • After the reaction is complete, the solution is cooled.

    • The pH of the solution is carefully adjusted to 1-3 using an acid, causing the product to precipitate out of the solution.[1][11]

    • The solid precipitate is collected by filtration, washed, and dried to yield pure this compound.[1][11]

Purification and Analysis
  • Purification: For high-purity requirements, recrystallization is an effective method. A suitable solvent system, such as an ethyl ether/petroleum ether or ethanol/water mixture, can be used.[12] For more challenging separations, flash column chromatography over silica (B1680970) gel is a powerful alternative.[12]

  • Analysis: The purity of the final product can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC).[12] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural integrity, and melting point analysis, where a sharp melting range indicates high purity, is also a standard method.[12][13]

Applications and Biological Relevance

This compound is a versatile compound primarily used as a pharmaceutical and agrochemical intermediate.[2]

  • Agrochemicals: Its most notable application is as a key precursor in the synthesis of metrafenone , a highly effective fungicide used to protect crops.[1]

  • Pharmaceuticals: It serves as a building block in the development of new Active Pharmaceutical Ingredients (APIs).[2]

  • Organic Synthesis: In a laboratory context, it is used as a reagent to explore new chemical pathways and develop novel compounds.[2]

The biological significance of this compound is indirectly linked to the mechanism of action of the products synthesized from it. For instance, metrafenone, derived from this compound, acts by targeting the cytoskeleton of pathogenic fungi.[1] It disrupts the actin, leading to damage, abnormal branching of the mycelium, and ultimately, the inhibition of fungal growth.[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization/ Hydrolysis/Esterification cluster_2 Step 3: Methylation cluster_3 Step 4: Hydrolysis A 2-Methyl-6-nitrobenzoic Acid B 2-Amino-6-methylbenzoic Acid A->B H₂, Pd/C Methanol C Methyl 2-hydroxy-6- methylbenzoate B->C Diazotization Reagent, Methanol D Methyl 2-methoxy-6- methylbenzoate C->D Dimethyl Sulfate, Base E 2-Methoxy-6-methylbenzoic Acid (Final Product) D->E NaOH, H₂O then H⁺

Caption: Synthetic pathway for this compound.

Conceptual Biological Interaction

Biological_Interaction cluster_synthesis Synthesis cluster_action Mechanism of Action Intermediate 2-Methoxy-6- methylbenzoic Acid Fungicide Metrafenone (Fungicide) Intermediate->Fungicide Further Synthesis Actin Fungal Cytoskeletal Actin Fungicide->Actin Targets Disintegration Actin Disintegration & Mycelium Damage Actin->Disintegration Inhibition Inhibition of Fungal Growth Disintegration->Inhibition

Caption: Conceptual mechanism of action for fungicides derived from the title compound.

References

In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Methoxy-6-methylbenzoic acid, a key intermediate in the synthesis of various organic compounds, including the fungicide metrafenone. This document details its physical and chemical properties, methods for their determination, and its role in relevant biological pathways.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Melting Point 137-138 °C[1]
Boiling Point 140 °C at 18 Torr[1]
Acid Dissociation Constant (pKa) 3.74 ± 0.31 (Predicted)[1]
Density 1.168 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Methanol; Insoluble in Water[1]
LogP (Octanol-Water Partition Coefficient) ~1.65

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound. These are standard laboratory procedures for organic acids and can be adapted for this specific compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

  • This compound, purified sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • A small sample of dry, purified this compound is finely powdered using a mortar and pestle.[2]

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.[2]

  • The capillary tube is placed in the heating block of the melting point apparatus.[2]

  • The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).[2]

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[2] A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound.[2]

Determination of Boiling Point under Reduced Pressure

Given that this compound has a boiling point of 140 °C at a reduced pressure of 18 Torr, a vacuum distillation setup is required for its determination.

Materials:

  • This compound sample

  • Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)

  • Round-bottom flask

  • Thermometer

  • Heating mantle

  • Vacuum pump and manometer

  • Boiling chips

Procedure:

  • A small sample of this compound is placed in the round-bottom flask along with boiling chips.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed.

  • The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 18 Torr), monitored by a manometer.

  • The sample is heated gently using a heating mantle.

  • The temperature at which the liquid boils and the vapor condenses on the condenser is recorded as the boiling point at that specific pressure.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by titrating a solution of this compound with a strong base and monitoring the pH change.[3][4]

Materials:

  • This compound

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Suitable solvent (e.g., water-methanol mixture, due to low water solubility)

  • pH meter with a combination electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • A precisely weighed amount of this compound is dissolved in a known volume of the chosen solvent system in a beaker.[3]

  • The pH electrode, calibrated with standard buffers, is immersed in the solution.[3]

  • The solution is titrated with the standardized NaOH solution, added in small, known increments from the burette.[3]

  • The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.[3]

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then found.

  • The pKa is equal to the pH of the solution at the half-equivalence point.[3]

Determination of Solubility

The shake-flask method followed by a quantitative analysis technique like UV-Vis spectrophotometry is a common method for determining the solubility of a compound in a specific solvent.[5]

Materials:

  • This compound, pure solid

  • Solvents of interest (e.g., water, methanol, ethanol)

  • Shake-flask apparatus or a temperature-controlled shaker

  • Syringe filters (e.g., 0.22 µm)

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is allowed to settle.

  • A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved solid.[5]

  • The concentration of the dissolved this compound in the filtrate is then determined using a pre-established calibration curve on a UV-Vis spectrophotometer.

  • To create the calibration curve, a series of standard solutions of known concentrations are prepared, and their absorbance at the wavelength of maximum absorbance (λmax) is measured.[6]

Synthesis and Mechanism of Action

This compound is a crucial intermediate in the synthesis of the fungicide metrafenone.[1] The synthesis is a multi-step process starting from 2-methyl-6-nitrobenzoic acid.[7]

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 2_Methyl_6_nitrobenzoic_acid 2-Methyl-6-nitrobenzoic acid Reduction Reduction (H₂, Pd/C or Pt/C, Methanol) 2_Methyl_6_nitrobenzoic_acid->Reduction 2_Amino_6_methylbenzoic_acid 2-Amino-6-methylbenzoic acid Reduction->2_Amino_6_methylbenzoic_acid Diazotization_Hydrolysis Diazotization & Hydrolysis (Diazotization Reagent, Methanol) 2_Hydroxy_6_methylbenzoate 2-Hydroxy-6-methyl benzoate Diazotization_Hydrolysis->2_Hydroxy_6_methylbenzoate Methylation Methylation (Dimethyl Sulfate, Alkali) 2_Methoxy_6_methylbenzoate 2-Methoxy-6-methyl benzoate Methylation->2_Methoxy_6_methylbenzoate Hydrolysis Hydrolysis (Alkali, Water, then Acid) Final_Product This compound Hydrolysis->Final_Product 2_Amino_6_methylbenzoic_acid->Diazotization_Hydrolysis 2_Hydroxy_6_methylbenzoate->Methylation 2_Methoxy_6_methylbenzoate->Hydrolysis

Caption: Synthetic workflow for this compound.

Metrafenone, derived from this compound, exhibits its fungicidal activity by targeting the cytoskeleton of pathogenic fungi.[1] Specifically, it disrupts the actin dynamics, leading to abnormal cell growth and inhibiting reproduction.[1]

Mechanism_of_Action Metrafenone Metrafenone (derived from this compound) Fungal_Cell Fungal Cell Metrafenone->Fungal_Cell Penetrates Actin_Filaments Actin Filaments Metrafenone->Actin_Filaments Targets Cytoskeleton Cytoskeleton Fungal_Cell->Cytoskeleton Cytoskeleton->Actin_Filaments Disruption Disruption of Actin Dynamics Actin_Filaments->Disruption Abnormal_Growth Abnormal Mycelial Branching & Inhibited Growth Disruption->Abnormal_Growth Inhibition_Reproduction Inhibition of Reproduction Disruption->Inhibition_Reproduction

Caption: Proposed mechanism of action of Metrafenone.

References

An In-depth Technical Guide to 2-Methoxy-6-methylbenzoic Acid (C9H10O3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-methylbenzoic acid, a key organic intermediate with the chemical formula C9H10O3. The document details its molecular structure, physicochemical properties, a detailed synthesis protocol, and predicted spectral data for identification and characterization. While its primary established role is in the synthesis of the agricultural fungicide metrafenone, this guide also explores its potential, though currently uninvestigated, relevance in drug development by drawing parallels with structurally similar compounds. The mechanism of action of its key derivative, metrafenone, is also elucidated, providing context for its biological activity.

Molecular Structure and Chemical Identity

This compound is an aromatic carboxylic acid. The benzene (B151609) ring is substituted with a carboxyl group, a methoxy (B1213986) group at the ortho position, and a methyl group at the other ortho position. This substitution pattern significantly influences the molecule's chemical reactivity and physical properties.

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

IUPAC Name: this compound

CAS Number: 6161-65-5

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Weight166.17 g/mol [1]
Melting PointNot available in searched literature
Boiling PointNot available in searched literature
pKaNot available in searched literature
SolubilityNot available in searched literature

Experimental Protocols: Synthesis

A detailed protocol for the synthesis of this compound has been described in the patent literature, starting from 2-methyl-6-nitrobenzoic acid. The process involves a four-step reaction sequence.

Synthesis Workflow

Synthesis_Workflow Start 2-Methyl-6-nitrobenzoic acid Step1 Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Start->Step1 Intermediate1 2-Amino-6-methylbenzoic acid Step1->Intermediate1 Step2 Diazotization Intermediate1->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 2-Hydroxy-6-methylbenzoic acid Step3->Intermediate3 Step4 Methylation (e.g., with Dimethyl Sulfate) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol is adapted from patent literature and describes a laboratory-scale synthesis.

Step 1: Reduction of 2-Methyl-6-nitrobenzoic acid

  • Materials: 2-methyl-6-nitrobenzoic acid, Methanol (B129727), Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol.

    • Carefully add a catalytic amount of 10% Pd/C.

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 2-4 bar) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

    • Evaporate the methanol under reduced pressure to obtain crude 2-amino-6-methylbenzoic acid.

Step 2 & 3: Diazotization and Hydrolysis

  • Materials: 2-amino-6-methylbenzoic acid, Sulfuric acid, Sodium nitrite (B80452), Water.

  • Procedure:

    • Prepare a dilute solution of sulfuric acid in water and cool it to 0-5 °C in an ice-salt bath.

    • Slowly add the crude 2-amino-6-methylbenzoic acid to the cold acid solution with continuous stirring.

    • Prepare a cold (0-5 °C) aqueous solution of sodium nitrite.

    • Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature between 0-5 °C to form the diazonium salt.

    • After the addition is complete, continue stirring for 30 minutes.

    • Slowly heat the reaction mixture to induce hydrolysis of the diazonium salt, which will evolve nitrogen gas.

    • Cool the reaction mixture and extract the product, 2-hydroxy-6-methylbenzoic acid, with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts and evaporate the solvent.

Step 4: Methylation

  • Materials: 2-hydroxy-6-methylbenzoic acid, Dimethyl sulfate (B86663), Sodium hydroxide, Water.

  • Procedure:

    • Dissolve the crude 2-hydroxy-6-methylbenzoic acid in an aqueous solution of sodium hydroxide.

    • Cool the mixture and add dimethyl sulfate dropwise while stirring vigorously. Maintain the temperature and pH of the reaction mixture.

    • After the addition, continue stirring until the reaction is complete (monitor by TLC or HPLC).

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to yield crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~6.8-7.4Multiplet3HAromatic protons
~3.9Singlet3H-OCH₃
~2.4Singlet3H-CH₃
Table 3: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic acid)
~158C-OCH₃
~138C-CH₃
~130Aromatic CH
~128Aromatic C-COOH
~125Aromatic CH
~110Aromatic CH
~56-OCH₃
~20-CH₃
Table 4: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (Carboxylic acid)
2950-2850C-H stretch (Aliphatic)
~1700C=O stretch (Carboxylic acid)
~1600, ~1470C=C stretch (Aromatic)
~1250C-O stretch (Aryl ether)
Table 5: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
166[M]⁺ (Molecular ion)
151[M - CH₃]⁺
148[M - H₂O]⁺
135[M - OCH₃]⁺
121[M - COOH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Biological Activity and Mechanism of Action

Role as a Fungicide Precursor

The primary and well-documented biological relevance of this compound is its role as a key intermediate in the synthesis of the fungicide metrafenone . Metrafenone is highly effective against powdery mildew on crops like cereals and grapes.

Mechanism of Action of Metrafenone

Metrafenone exhibits a unique mode of action by targeting the fungal cytoskeleton. Specifically, it disrupts the organization of the actin cytoskeleton. This disruption interferes with several crucial cellular processes in the fungus, including:

  • Hyphal morphogenesis and polarized growth.

  • Establishment and maintenance of cell polarity.

  • Apical vesicle transport.

The disorganization of the actin cytoskeleton leads to abnormal hyphal branching, swelling, and ultimately, the cessation of fungal growth and development.

Metrafenone_MOA Metrafenone Metrafenone Disruption Disruption of Actin Organization Metrafenone->Disruption targets Actin Fungal Actin Cytoskeleton HyphalGrowth Inhibition of Polarized Hyphal Growth Disruption->HyphalGrowth CellPolarity Loss of Cell Polarity Disruption->CellPolarity VesicleTransport Impaired Apical Vesicle Transport Disruption->VesicleTransport FungalDeath Fungal Growth Arrest and Cell Death HyphalGrowth->FungalDeath CellPolarity->FungalDeath VesicleTransport->FungalDeath

References

Solubility and Stability of 2-Methoxy-6-methylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Methoxy-6-methylbenzoic acid. Due to the limited availability of specific quantitative data for this compound in published literature, this guide also presents data for the closely related and well-studied analogues, benzoic acid and 4-methoxybenzoic acid, to provide a predictive framework and illustrative examples. Furthermore, detailed experimental protocols for determining solubility and assessing stability are provided to empower researchers in generating data for this and other compounds of interest.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀O₃[1]
Molecular Weight166.17 g/mol [1]
Melting Point137-138 °C
Boiling Point140 °C (18 Torr)
pKa (Predicted)3.74 ± 0.31
Log P (Predicted)~1.65

Solubility Profile

Qualitative Solubility of this compound
  • Methanol (B129727): Soluble

  • Dimethyl Sulfoxide (DMSO): Soluble (5 mg/mL)

  • Water: Insoluble

Quantitative Solubility Data for Analogous Compounds

To provide a quantitative context, the following tables summarize the solubility of benzoic acid and 4-methoxybenzoic acid in various common solvents at different temperatures. This data can serve as a useful reference for estimating the solubility behavior of this compound, which is expected to have a solubility profile influenced by its aromatic carboxylic acid backbone, with modifications from the methoxy (B1213986) and methyl substituents.

Table 1: Solubility of Benzoic Acid in Various Solvents [2]

SolventTemperature (°C)Solubility ( g/100 g solvent)
Water00.17
Water1005.63
Ethanol1547.1
Ethanol19.252.4
Methanol2371.5
Acetone-Soluble
Benzene-Soluble
Carbon Tetrachloride-Soluble

Table 2: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene Glycol
283.150.08950.07680.09870.07120.0123
288.150.10830.09350.11920.08650.0151
293.150.13020.11290.14350.10470.0184
298.150.15560.13560.17180.12610.0224
303.150.18490.16190.20450.15130.0271
308.150.21860.19230.24210.18050.0328
313.150.25740.22730.28510.21450.0396
318.150.30190.26750.33410.25380.0478
323.150.35290.31360.38980.29910.0577
328.150.41120.36640.45290.35140.0696

Stability Profile

General Stability of this compound

This compound is generally considered stable under standard laboratory and storage conditions. It is incompatible with strong oxidizing agents.

Stability of Analogous Compounds and Predicted Degradation Pathways

For the related compound, 4-methoxybenzoic acid, the primary degradation pathway under forced hydrolytic conditions (both acidic and basic) is O-demethylation to form 4-hydroxybenzoic acid.[3] Under thermal stress, decarboxylation to form anisole (B1667542) is a potential, though less common, degradation pathway for benzoic acid derivatives.[3]

Based on this, a potential degradation pathway for this compound under harsh acidic or basic conditions could involve the cleavage of the methoxy group.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents of interest (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (B78521) (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled ovens or water baths

  • Photostability chamber

  • pH meter

  • HPLC-UV/MS or other suitable analytical equipment for separation and identification of degradants

Procedure:

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments. A control sample, protected from stress, should be analyzed concurrently.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of acidic solution (e.g., 0.1 N HCl). Heat the mixture (e.g., at 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, withdraw a sample, neutralize it, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of basic solution (e.g., 0.1 N NaOH). Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Keep the mixture at room temperature or slightly elevated temperature and analyze at various time points.

  • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven (e.g., at 60-80 °C) and analyze at different time points. For solid-state thermal stress, place the powdered compound in an oven.

  • Photolytic Degradation: Expose a sample of the stock solution (and the solid compound) to light in a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis: Analyze the stressed samples and the control sample by a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A mass spectrometer (MS) detector can be used to help identify the structure of the degradants.

4. Data Evaluation: Calculate the percentage of degradation of this compound under each stress condition. Identify and, if possible, quantify the major degradation products. This information is used to establish the degradation profile and pathways of the compound.

Visualizations

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) prep Prepare Supersaturated Solution equilibrate Equilibrate (e.g., 24-72h) prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify_sol Quantify Concentration separate->quantify_sol stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) analyze Analyze by Stability-Indicating Method (e.g., HPLC) stress->analyze identify Identify Degradation Products (e.g., MS) analyze->identify pathway Elucidate Degradation Pathway identify->pathway start This compound start->prep start->stress

Caption: Experimental workflow for assessing solubility and stability.

degradation_pathway parent This compound degradant 2-Hydroxy-6-methylbenzoic Acid + Formaldehyde parent->degradant O-Demethylation (Acid/Base Hydrolysis)

Caption: Hypothetical degradation pathway of this compound.

References

Spectroscopic Analysis of 2-Methoxy-6-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Methoxy-6-methylbenzoic acid, a significant intermediate in the synthesis of agrochemicals such as the fungicide metrafenone.[1] While comprehensive experimental spectra for this specific compound are not widely available in public databases, this document compiles its known physical properties and presents predicted spectroscopic data based on its chemical structure and analysis of analogous compounds. Furthermore, it outlines detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature.

Compound Overview

This compound (CAS No. 6161-65-5) is an organic aromatic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol .[1][2] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group at position 1, a methoxy (B1213986) group at position 2, and a methyl group at position 6. This substitution pattern creates steric hindrance that influences its chemical reactivity and physical properties, such as its melting point of 137–138°C.[1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.0 - 13.0Singlet (broad)1H-COOH
~6.8 - 7.4Multiplet3HAr-H
~3.8 - 4.0Singlet3H-OCH₃
~2.3 - 2.5Singlet3H-CH₃

Note: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange. The aromatic protons are expected to show complex splitting patterns due to their coupling with each other. Characteristic peaks for the methoxy and aromatic protons are expected in the ranges of δ 3.8–4.0 ppm and δ 6.5–7.5 ppm, respectively.[1]

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~170 - 175C=O (Carboxylic Acid)
~155 - 160C-OCH₃ (Aromatic)
~135 - 140C-CH₃ (Aromatic)
~110 - 130C-H and C-COOH (Aromatic)
~55 - 60-OCH₃
~15 - 20-CH₃
Infrared (IR) Spectroscopy

Significant IR Absorptions (Predicted)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500 - 3300BroadO-H StretchCarboxylic Acid
~3000MediumC-H StretchAromatic
~2950MediumC-H StretchMethyl/Methoxy
1680 - 1720StrongC=O StretchCarboxylic Acid
1580 - 1620MediumC=C StretchAromatic Ring
1250 - 1300StrongC-O StretchAryl Ether
1000 - 1100MediumC-O StretchMethoxy
Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI)

m/z RatioInterpretation
166[M]⁺ (Molecular Ion)
151[M - CH₃]⁺
148[M - H₂O]⁺
135[M - OCH₃]⁺
121[M - COOH]⁺
105[M - COOH - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure complete dissolution of the sample. Gentle warming or sonication may be applied if necessary.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside with a lint-free tissue.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which improves the resolution of the spectra.

  • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

  • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

  • Acquire the NMR spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die.

Data Acquisition:

  • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction (Direct Insertion Probe):

  • Load a small amount of the solid sample (typically less than 1 mg) into a capillary tube.

  • Insert the capillary tube into the direct insertion probe.

  • Introduce the probe into the high-vacuum source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample directly into the ionization chamber.

Data Acquisition:

  • The volatilized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion at a specific m/z value.

  • The data system generates a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Solid_Sample Solid Sample (this compound) NMR_Prep Dissolution in Deuterated Solvent Solid_Sample->NMR_Prep IR_Prep KBr Pellet Preparation Solid_Sample->IR_Prep MS_Prep Loading on Direct Insertion Probe Solid_Sample->MS_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FT-IR Spectrometer IR_Prep->IR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data NMR Spectrum (¹H, ¹³C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

General workflow for spectroscopic analysis of a solid organic compound.

References

2-Methoxy-6-methylbenzoic Acid: A Pivotal Building Block for Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-methylbenzoic acid has emerged as a crucial scaffold in the development of modern fungicides, most notably as the key precursor to the highly effective benzophenone (B1666685) fungicide, metrafenone (B1676525). This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of fungicides derived from this versatile building block. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to fungicidal compounds are presented, alongside methodologies for in vitro and in vivo biological evaluation. Quantitative data on the efficacy of these compounds against various phytopathogens are summarized in structured tables to facilitate comparative analysis. Furthermore, key synthetic and signaling pathways are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying chemical and biological processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new agrochemical agents.

Introduction

The continuous evolution of fungal resistance to existing agrochemicals necessitates the discovery and development of fungicides with novel modes of action. This compound has proven to be a valuable starting material in this endeavor, leading to the creation of potent fungicidal agents. Its most prominent derivative, metrafenone, has demonstrated exceptional efficacy against powdery mildew in various crops.[1][2] The unique substitution pattern of the benzene (B151609) ring in this compound provides a foundation for the synthesis of a diverse range of benzophenone and other aromatic derivatives with significant biological activity. This guide will delve into the chemistry and biology of fungicides derived from this important building block.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a multi-step process that typically starts from 2-methyl-6-nitrobenzoic acid.[3][4] This intermediate is then used to synthesize various fungicidal compounds, with metrafenone being the most well-documented example.

Synthesis of this compound

The primary route to this compound involves three key steps: reduction of the nitro group, diazotization and hydrolysis to introduce a hydroxyl group, and finally, methylation.

Synthesis_of_Building_Block Start 2-Methyl-6-nitrobenzoic acid Intermediate1 2-Amino-6-methylbenzoic acid Start->Intermediate1 Reduction (H2, Pd/C) Intermediate2 2-Hydroxy-6-methylbenzoic acid Intermediate1->Intermediate2 Diazotization (NaNO2, H2SO4) then Hydrolysis Final_Product This compound Intermediate2->Final_Product Methylation (e.g., Dimethyl sulfate) Metrafenone_Synthesis Start 5-Bromo-2-methoxy-6-methylbenzoic acid Product Metrafenone Start->Product Friedel-Crafts Acylation (P2O5, CH2Cl2) Reagent 3,4,5-Trimethoxytoluene Reagent->Product Mechanism_of_Action Metrafenone Metrafenone Actin Actin Cytoskeleton Metrafenone->Actin Disrupts Organization DisruptedGrowth Abnormal Growth & Morphology Metrafenone->DisruptedGrowth HyphalGrowth Normal Hyphal Growth Actin->HyphalGrowth CellDivision Normal Cell Division Actin->CellDivision Pathogenesis Fungal Pathogenesis HyphalGrowth->Pathogenesis CellDivision->Pathogenesis Inhibition Inhibition of Infection DisruptedGrowth->Inhibition Synthesis_Workflow cluster_reduction Reduction cluster_diazotization Diazotization & Hydrolysis cluster_methylation Methylation A1 Dissolve 2-methyl-6-nitrobenzoic acid in Methanol A2 Add Pd/C catalyst A1->A2 A3 Pressurize with H2 A2->A3 A4 Heat and Stir A3->A4 A5 Filter and Concentrate A4->A5 B1 Suspend 2-amino-6-methylbenzoic acid in acid A5->B1 B2 Add NaNO2 solution at 0-5°C B1->B2 B3 Heat to hydrolyze B2->B3 C1 Dissolve 2-hydroxy-6-methylbenzoic acid B3->C1 C2 Add Dimethyl Sulfate and Base C1->C2 C3 Stir to completion C2->C3 C4 Acidify and Filter C3->C4

References

An In-depth Technical Guide to 2-Methoxy-6-methylbenzoic Acid: Discovery, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, historical development, and synthesis of 2-Methoxy-6-methylbenzoic acid.

Abstract

This compound, a substituted benzoic acid derivative, has emerged as a compound of significant interest, primarily due to its role as a key intermediate in the synthesis of the advanced fungicide, metrafenone (B1676525). This technical guide provides a comprehensive overview of its discovery and history, detailed physicochemical properties, and established experimental protocols for its synthesis. While its primary application lies in agrochemical manufacturing, this document also explores its known biological interactions, offering a valuable resource for professionals in organic synthesis and medicinal chemistry.

Discovery and History

The history of this compound is intrinsically linked to the development of modern agrochemicals in the early 21st century. Its prominence grew substantially with the introduction of the benzophenone-class fungicide, metrafenone, by BASF in 2004.[1] The unique mechanism of action of metrafenone, which targets the cytoskeleton-actin of pathogenic fungi, necessitated the development of efficient synthetic pathways for its precursors, thrusting this compound into the spotlight as a critical building block.[1]

Early synthetic routes to this intermediate were not widely reported, presenting challenges for its sourcing and large-scale production.[1] This scarcity spurred the development of optimized and patented preparation methods, ensuring a stable supply for the agrochemical industry.[1][2] While its recent history is well-documented in the context of metrafenone, the initial discovery and synthesis of this compound likely predate its industrial application, though specific seminal publications are not readily identifiable in modern databases. Its primary role has been as a fine chemical and reagent in organic synthesis.[3]

Physicochemical Properties

This compound is a colorless crystalline solid. A comprehensive summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
CAS Number 6161-65-5
EC Number 612-182-4
Melting Point 137-138 °C
Boiling Point 140 °C at 18 Torr
Density 1.2 ± 0.1 g/cm³
pKa 3.74 ± 0.31
Solubility Soluble in methanol (B129727), insoluble in water
XLogP3 1.7
InChI Key MICCJGFEXKNBLU-UHFFFAOYSA-N
SMILES O=C(O)C1=C(C)C=CC=C1OC

Data compiled from various chemical suppliers and databases.[4]

Experimental Protocols: Synthesis of this compound

The most well-documented and industrially significant synthesis of this compound is a multi-step process commencing from 2-methyl-6-nitrobenzoic acid. This pathway involves reduction of the nitro group, diazotization of the resulting amine, methylation, and subsequent hydrolysis.

Multi-step Synthesis from 2-Methyl-6-nitrobenzoic Acid

This synthetic route can be broken down into four key stages:

Step 1: Reduction of 2-Methyl-6-nitrobenzoic Acid to 2-Amino-6-methylbenzoic Acid

  • Reaction: Catalytic hydrogenation is employed to reduce the nitro group to an amine.

  • Protocol:

    • Dissolve 2-methyl-6-nitrobenzoic acid in methanol.

    • Add a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.

    • The reaction is carried out under a hydrogen atmosphere (0.5-1.5 MPa) at a temperature of 60-90 °C.[2]

    • Monitor the reaction until the starting material is consumed.

    • Filter off the catalyst and remove the solvent to yield 2-amino-6-methylbenzoic acid.

Step 2: Diazotization and Hydrolysis to Methyl 2-hydroxy-6-methylbenzoate

  • Reaction: The amino group of 2-amino-6-methylbenzoic acid is converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group. The reaction is performed in methanol, leading to the esterification of the carboxylic acid.

  • Protocol:

    • The 2-amino-6-methylbenzoic acid is treated with a diazotization reagent (e.g., nitroso sulfuric acid or a nitrite (B80452) ester) in methanol at a controlled temperature of 0-15 °C.[2]

    • After the addition of the diazotization reagent, the reaction mixture is heated to 50-66 °C for 4-16 hours.[2]

    • The product, methyl 2-hydroxy-6-methylbenzoate, is isolated.

Step 3: Methylation to Methyl 2-methoxy-6-methylbenzoate

  • Reaction: The hydroxyl group of methyl 2-hydroxy-6-methylbenzoate is methylated.

  • Protocol:

    • The methyl 2-hydroxy-6-methylbenzoate is reacted with a methylating agent, such as dimethyl sulfate, in the presence of a base.

    • The reaction is typically carried out at a temperature of 30-45 °C for 1-2 hours.[2]

Step 4: Hydrolysis to this compound

  • Reaction: The methyl ester is hydrolyzed to the final carboxylic acid.

  • Protocol:

    • The methyl 2-methoxy-6-methylbenzoate is mixed with an aqueous solution of a base (e.g., sodium hydroxide).

    • The mixture is heated to 80-100 °C to facilitate hydrolysis.[2]

    • After the reaction is complete, the solution is cooled and acidified (pH 1-3) with an acid like sulfuric acid to precipitate the product.[2]

    • The resulting solid, this compound, is collected by filtration and dried.

Below is a diagram illustrating the workflow for this synthetic pathway.

G Synthesis Workflow of this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Methylation cluster_3 Step 4: Hydrolysis 2-Methyl-6-nitrobenzoic Acid 2-Methyl-6-nitrobenzoic Acid 2-Amino-6-methylbenzoic Acid 2-Amino-6-methylbenzoic Acid 2-Methyl-6-nitrobenzoic Acid->2-Amino-6-methylbenzoic Acid H2, Pd/C or Pt/C Methanol, 60-90°C Methyl 2-hydroxy-6-methylbenzoate Methyl 2-hydroxy-6-methylbenzoate 2-Amino-6-methylbenzoic Acid->Methyl 2-hydroxy-6-methylbenzoate Diazotization Reagent Methanol, 0-66°C Methyl 2-methoxy-6-methylbenzoate Methyl 2-methoxy-6-methylbenzoate Methyl 2-hydroxy-6-methylbenzoate->Methyl 2-methoxy-6-methylbenzoate Dimethyl Sulfate, Base 30-45°C This compound This compound Methyl 2-methoxy-6-methylbenzoate->this compound Base, H2O, 80-100°C then Acid

A multi-step synthesis of this compound.

Biological Activity and Mechanism of Action

The primary documented biological relevance of this compound is as a precursor to the fungicide metrafenone. However, there is limited direct research on the intrinsic biological activity of this compound itself.

There is currently no substantial evidence to suggest that this compound is directly involved in or modulates any specific signaling pathways in mammalian systems. Its primary role remains that of a chemical intermediate.

Conclusion

This compound is a compound whose historical and scientific significance is firmly rooted in its application in industrial organic synthesis. Its role as an essential precursor to the fungicide metrafenone has driven the development of robust and efficient synthetic methodologies. While its own biological activity is not extensively characterized, its importance in the production of biologically active compounds is undeniable. This guide provides a foundational understanding of this key chemical intermediate for professionals in the fields of chemical research and development. Further investigation into the intrinsic biological properties of this compound could potentially reveal novel applications beyond its current use.

References

Technical Whitepaper: Synthesis and Mechanism of the Metrafenone Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metrafenone (B1676525) is a highly effective fungicide from the benzophenone (B1666685) chemical class, primarily utilized for the control of powdery mildew in crops like cereals and grapes.[1][2][3] Its unique mode of action, which involves the disruption of the fungal actin cytoskeleton, distinguishes it from other fungicides and makes it a valuable tool in resistance management.[2][4][5] This document provides an in-depth technical guide on the synthesis of the core metrafenone structure, focusing on the key chemical intermediates and the pivotal acylation reaction. Detailed experimental protocols, quantitative data, and a visualization of its biochemical pathway are presented for a specialized audience in chemical synthesis and drug development.

Introduction to Metrafenone

Metrafenone, chemically identified as (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone, is the first commercial fungicide developed from the benzophenone group.[3][6] It exhibits both preventative and curative properties, inhibiting mycelial growth, leaf penetration, and sporulation of pathogenic fungi.[1][6] Its novel mechanism targets the organization of the actin cytoskeleton, a pathway not affected by other common fungicides, thus showing no cross-resistance with existing treatments.[3][5] Understanding the synthesis of its core benzophenone structure is critical for the development of analogous compounds and for optimizing its production.

The Core Synthetic Strategy: Friedel-Crafts Acylation

The synthesis of benzophenones like metrafenone is commonly achieved via a Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of a substituted benzoyl chloride (an acyl halide) onto an electron-rich aromatic ring, catalyzed by a Lewis acid. For metrafenone, the synthesis converges on the formation of the central ketone bridge between its two highly substituted phenyl rings.

The two primary precursors, therefore, constitute the key intermediates in the final coupling step:

  • Intermediate A: 3-Bromo-6-methoxy-2-methylbenzoyl chloride

  • Intermediate B: 1,2,3-Trimethoxy-5-methylbenzene

The core of the synthesis involves the acylation of Intermediate B with Intermediate A. A similar Friedel-Crafts acylation approach has been noted for the synthesis of metrafenone and the related fungicide, pyriofenone.[7]

Synthesis of the Metrafenone Core Structure

This section details the workflow and a representative experimental protocol for the pivotal Friedel-Crafts acylation step that forms the metrafenone backbone.

Synthesis Pathway Overview

The logical workflow for the synthesis is depicted below. An appropriately substituted benzoyl chloride (Intermediate A) reacts with a substituted benzene (B151609) ring (Intermediate B) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the final benzophenone structure. An acidic workup follows to quench the reaction and purify the product.

G cluster_reactants Key Intermediates cluster_conditions Reaction Conditions cluster_products Product Formation cluster_workup Purification A Intermediate A (3-Bromo-6-methoxy-2-methylbenzoyl chloride) product Metrafenone Core ((3-bromo-6-methoxy-2-methylphenyl) (2,3,4-trimethoxy-6-methylphenyl)methanone) A->product B Intermediate B (1,2,3-Trimethoxy-5-methylbenzene) B->product catalyst AlCl₃ (Lewis Acid) catalyst->product solvent Inert Solvent (e.g., DCM) solvent->product workup Acidic Workup & Purification product->workup

Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Experimental Protocol

The following protocol is a representative procedure for the Lewis acid-catalyzed acylation to form a substituted benzophenone, adapted from established methodologies for similar structures.[8]

  • Reaction Setup: To a cooled (0°C), stirred solution of 1,2,3-trimethoxy-5-methylbenzene (Intermediate B, 1.05 eq) and the acyl chloride, 3-bromo-6-methoxy-2-methylbenzoyl chloride (Intermediate A, 1.0 eq), in an inert solvent such as dichloromethane (B109758) (DCM), add aluminum chloride (AlCl₃, 1.2 eq) portion-wise under a nitrogen atmosphere.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a 20% HCl solution to decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid via recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography to yield the pure metrafenone core structure.

Quantitative Synthesis Data

The following table summarizes representative quantitative data for the synthesis of a related benzophenone structure, which can be used as a benchmark for the synthesis of metrafenone.[8]

ParameterValueUnitNotes
Acyl Chloride (Example)0.82molLimiting Reagent
Aromatic Substrate1.03mol1.25 molar equivalents
Lewis Acid (AlCl₃)1.03mol1.25 molar equivalents
Solvent (DCM)2.0LProvides a reaction volume of ~2.4 L
Reaction Temperature0°C to Room Temp.°CInitial cooling followed by ambient temp.
Reaction Time~16hoursOvernight
Product Yield (Example) 84 % Based on the limiting acyl chloride reagent

Mechanism of Action: Disruption of the Fungal Cytoskeleton

Metrafenone's fungicidal activity stems from a novel mode of action that does not involve common targets like sterol biosynthesis or respiration.[4][9] Instead, it disrupts the morphogenesis and polarized growth of fungal hyphae by interfering with the actin cytoskeleton.[5][10]

Pathway of Fungal Inhibition

Detailed cytological analysis shows that metrafenone treatment leads to a rapid delocalization and disruption of the F-actin cap at the growing hyphal tips.[4] This cap is essential for maintaining cell polarity, directing vesicle transport for cell wall synthesis, and enabling the invasive growth of the fungus.[4][5] The loss of this organized actin structure results in observable and lethal deformities, including:

  • Swelling, bursting, and collapse of hyphal tips.[5]

  • Formation of atypical and deformed appressoria (infection structures).[4]

  • Bifurcation of hyphal tips and hyperbranching.[4]

  • Inhibition of haustoria formation, blocking the invasion of the host plant.[4]

This mechanism effectively halts the growth and spread of the fungus.

Visualizing the Mechanism of Action

The following diagram illustrates the logical pathway from metrafenone exposure to fungal cell death.

G cluster_effects Cellular Consequences Met Metrafenone Application Actin Disruption of F-Actin Cap Organization Met->Actin Targets Polarity Loss of Cell Polarity Actin->Polarity Vesicles Disrupted Vesicle Transport Actin->Vesicles Growth Inhibition of Polarized Hyphal Growth Polarity->Growth Vesicles->Growth Morphology Aberrant Morphology Growth->Morphology Leads to Death Fungal Cell Death Morphology->Death Results in

Caption: Metrafenone's mechanism of action pathway.

Conclusion

Metrafenone's efficacy as a fungicide is rooted in its unique benzophenone structure and its novel mechanism of targeting the fungal actin cytoskeleton. The synthesis of its core structure, achieved through a robust Friedel-Crafts acylation of key aromatic intermediates, is a critical process for its production. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists and biologists working on the development of new agrochemicals and antifungal agents, highlighting the importance of understanding both the chemical synthesis and the biological action of such compounds.

References

The Biological Versatility of 2-Methoxy-6-methylbenzoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of various biologically active compounds. Its structural framework offers a versatile scaffold for chemical modifications, leading to a diverse range of derivatives with potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on antifungal, anti-inflammatory, and herbicidal properties. The content herein summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area.

Antifungal Activity

The most prominent biological role of this compound is as a key precursor in the industrial synthesis of the fungicide metrafenone.[1][2] Metrafenone is highly effective against powdery mildew in various crops.[1] The antifungal mechanism of metrafenone, and by extension the interest in its precursors, lies in its ability to disrupt the fungal cytoskeleton.[1]

Mechanism of Action: Disruption of Fungal Cytoskeleton

Metrafenone's mode of action involves interference with the normal morphogenesis of fungal hyphae. It specifically targets the actin cytoskeleton, leading to the disintegration of actin filaments. This disruption results in abnormal branching of the mycelium, slowed growth, and ultimately, inhibition of the pathogenic fungus.[1]

Fungal_Actin_Disruption cluster_fungus Fungal Cell Metrafenone Metrafenone (Derivative of this compound) Actin Actin Cytoskeleton Metrafenone->Actin disrupts HyphalGrowth Normal Hyphal Growth & Morphogenesis Actin->HyphalGrowth enables AbnormalGrowth Abnormal Mycelium Branching & Slowed Growth Actin->AbnormalGrowth leads to

Fungal actin cytoskeleton disruption by metrafenone.
Quantitative Antifungal Data

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Methyl CaffeateCandida albicans128[3]
Methyl 2-nitrocinnamateCandida albicans128[3]
Methyl biphenyl-2-carboxylateCandida albicans128-256[3]
2-OctanoylbenzohydroquinoneCandida krusei2[4]
2-OctanoylbenzohydroquinoneRhizopus oryzae4[4]
Thioureide of 2-(4-methylphenoxymethyl) benzoic acidCandida albicans15.6 - 62.5[5]
Thioureide of 2-(4-methylphenoxymethyl) benzoic acidAspergillus niger15.6 - 62.5[5]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

1. Preparation of Antifungal Solutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO).

  • Perform serial two-fold dilutions in a liquid growth medium, such as RPMI-1640, to achieve a range of desired concentrations.

2. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar (B569324) medium.

  • Prepare a standardized suspension of the fungus in sterile saline or broth, adjusting the concentration to a defined turbidity (e.g., 0.5 McFarland standard).

3. Assay Procedure:

  • Dispense 100 µL of each compound dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the fungal inoculum to each well.

  • Include a positive control (medium with fungus, no compound) and a negative control (medium only).

  • Incubate the plate at an appropriate temperature (e.g., 35°C for Candida species) for 24-48 hours.

4. Reading Results:

  • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Anti-inflammatory Activity

Derivatives of benzoic acid are known to possess anti-inflammatory properties. For instance, 2-(Acetyloxy)-6-methylbenzoic acid, also known as 6-methylaspirin, is a structural analog of aspirin (B1665792) and is presumed to act as an inhibitor of cyclooxygenase (COX) enzymes.[6]

Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes (COX-1 and COX-2). These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, NSAID-like compounds can reduce the inflammatory response.

Arachidonic_Acid_Pathway cluster_pathway Inflammatory Signaling Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Benzoic_Acid_Derivative Benzoic Acid Derivative (e.g., 6-Methylaspirin) Benzoic_Acid_Derivative->COX_Enzymes inhibits

Inhibition of the arachidonic acid pathway by NSAID-like compounds.
Quantitative Anti-inflammatory Data

Specific IC50 values for this compound are not well-documented in public literature. The table below presents data for related benzoic acid derivatives to provide a benchmark for potential anti-inflammatory activity.

Compound/DerivativeTarget/AssayIC50Reference
2-(1'-geranyloxy)-4,6,β-trihydroxyacetophenoneSuperoxide anion generation (human neutrophils)< 4 µg/mL[7]
4-(1'-geranyloxy)-2,6,β-trihydroxyacetophenoneSuperoxide anion generation (human neutrophils)< 4 µg/mL[7]
5-hydroxy-3,7,3',4'-tetramethoxyflavoneSuperoxide anion generation (human neutrophils)< 4 µg/mL[7]
5,4'-dihydroxy-3,7,3'-trimethoxyflavoneSuperoxide anion generation (human neutrophils)< 4 µg/mL[7]
5,4'-dihydroxy-3,7-dimethoxyflavoneSuperoxide anion generation (human neutrophils)< 4 µg/mL[7]
2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanoneNitric Oxide Inhibition (RAW 264.7 cells)4.9 ± 0.3 µM[8]
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

1. Animals:

  • Use a suitable animal model, such as male Wistar rats, weighing between 150-200g.

2. Compound Administration:

  • Administer the test compound intraperitoneally or orally at various doses (e.g., 5, 25, and 125 mg/kg).

  • A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., diclofenac).

3. Induction of Inflammation:

  • After a set time following compound administration (e.g., 40 minutes), inject a 1% solution of carrageenan subplantarly into the right hind paw of each rat to induce localized edema.

4. Measurement of Edema:

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

5. Data Analysis:

  • Calculate the percentage of edema increase and the percentage of edema inhibition for each group compared to the control group.

  • Statistical analysis is performed to determine the significance of the anti-inflammatory effect.

Herbicidal Activity

Certain benzoic acid derivatives are utilized as herbicides.[9] Their mode of action often involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized growth, which ultimately results in the death of the plant.[10]

Mechanism of Action: Synthetic Auxins

Herbicides like dicamba, a benzoic acid derivative, function as synthetic auxins.[10] They are recognized by the plant's auxin receptors, leading to an overstimulation of auxin-responsive genes. This causes a cascade of effects including epinastic bending and twisting of stems and leaves, abnormal cell division and elongation, and disruption of normal plant development.[11]

Herbicidal_Action cluster_plant Plant Cell Benzoic_Acid_Herbicide Benzoic Acid Herbicide (Synthetic Auxin) Auxin_Receptors Auxin Receptors Benzoic_Acid_Herbicide->Auxin_Receptors binds to Gene_Expression Overexpression of Auxin-Responsive Genes Auxin_Receptors->Gene_Expression triggers Plant_Death Uncontrolled Growth, Tissue Disruption, Plant Death Gene_Expression->Plant_Death leads to

Mechanism of action of synthetic auxin herbicides.
Quantitative Herbicidal Data

Compound/DerivativeWeed SpeciesActivityReference
3-(pyridin-2-yl)benzenesulfonamide derivative (II7)Dayflower, NightshadeEquivalent to bentazon at 60 g/ha vs 1440 g/ha[12]
4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid (V-7)Arabidopsis thaliana (root growth)IC50 45x lower than halauxifen-methyl[13]
4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid (V-8)Broadleaf weedsBetter than picloram (B1677784) at 300 g/ha[13]
Experimental Protocol: Herbicidal Activity Screening (Petri Dish Assay)

This in vitro assay is used to evaluate the effect of a compound on seed germination and early seedling growth.

1. Preparation of Test Solutions:

  • Dissolve the test compound in a suitable solvent and prepare a series of dilutions to achieve the desired test concentrations (e.g., 1.0 mg/L).

2. Assay Setup:

  • Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution or a control solution (solvent only).

  • Place a set number of seeds of the target weed species (e.g., barnyard grass, velvetleaf) on the filter paper.

3. Incubation:

  • Seal the Petri dishes and incubate them in a growth chamber under controlled conditions of light and temperature.

4. Evaluation:

  • After a set period (e.g., 7-14 days), measure the percentage of seed germination, root length, and shoot length.

  • Calculate the percentage of inhibition for each parameter compared to the control.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 2-methyl-6-nitrobenzoic acid or its methyl ester.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Methyl-6-nitrobenzoic acid (or its methyl ester) Step1 Reduction Hydrogenation (H₂, Pd/C or Pt/C) Start->Step1 Intermediate1 2-Amino-6-methylbenzoic acid (or its methyl ester) Step1->Intermediate1 Step2 Diazotization & Hydrolysis (Diazotization reagent) Intermediate1->Step2 Intermediate2 2-Hydroxy-6-methyl benzoate (B1203000) Step2->Intermediate2 Step3 Methylation (Dimethyl sulfate, alkali) Intermediate2->Step3 Intermediate3 2-Methoxy-6-methyl benzoate Step3->Intermediate3 Step4 Hydrolysis (Alkali, then acid) Intermediate3->Step4 End This compound Step4->End

General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on patent literature.

1. Reduction Hydrogenation:

  • 2-methyl-6-nitrobenzoic acid is dissolved in methanol.

  • A catalyst (palladium on carbon or platinum on carbon) is added.

  • The mixture is subjected to hydrogenation under pressure (0.5-1.5 MPa) at an elevated temperature (60-90 °C) until the starting material is consumed, yielding 2-amino-6-methylbenzoic acid.

2. Diazotization, Hydrolysis, and Esterification (One-Pot):

  • The reduction product is dissolved in methanol.

  • A diazotization reagent (e.g., nitroso sulfuric acid or a nitrite (B80452) ester) is added at a low temperature (0-15 °C).

  • The reaction mixture is then heated (50-66 °C) for several hours to facilitate hydrolysis and esterification, forming 2-hydroxy-6-methyl benzoate.

3. Methylation:

  • 2-hydroxy-6-methyl benzoate is treated with a methylating agent, such as dimethyl sulfate, in the presence of an alkali (e.g., sodium hydroxide (B78521) or potassium carbonate).

  • The reaction is typically carried out at 30-45 °C for 1-2 hours to produce 2-methoxy-6-methyl benzoate.

4. Hydrolysis:

  • The methyl ester is hydrolyzed by heating with an aqueous alkali solution (80-100 °C).

  • After the reaction is complete, the mixture is cooled and acidified (pH 1-3) to precipitate the final product, this compound, which is then filtered and dried.

Conclusion and Future Directions

This compound is a valuable building block, primarily recognized for its role in the synthesis of the potent fungicide metrafenone. While direct quantitative data on the biological activities of the parent acid and its simple derivatives are limited in the public domain, the broader family of benzoic acid derivatives exhibits a wide spectrum of activities, including antifungal, anti-inflammatory, and herbicidal effects. The structure-activity relationship studies on related compounds suggest that modifications to the substituents on the benzene (B151609) ring can significantly modulate their biological efficacy.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives, such as esters and amides. Quantitative screening in antifungal, anti-inflammatory, and herbicidal assays would provide valuable data to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action for any identified active compounds will be crucial for their potential development as novel agrochemicals or therapeutic agents. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-6-methylbenzoic acid from 2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methoxy-6-methylbenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The synthetic route commences with the readily available 2-methyl-6-nitrobenzoic acid and proceeds through a four-step sequence involving reduction, diazotization, methylation, and hydrolysis. Detailed experimental protocols for each transformation are presented, along with a summary of the physicochemical properties of the key compounds and expected yields. Visual aids in the form of a synthetic pathway overview and a detailed experimental workflow are included to facilitate a clear understanding of the process.

Introduction

This compound is an important intermediate in the synthesis of various biologically active molecules. Its structural features, including the sterically hindered carboxylic acid and the methoxy (B1213986) group, make it a key component in the development of novel therapeutic agents and pesticides. The synthetic pathway described herein offers a reliable and scalable method for the preparation of this compound from 2-methyl-6-nitrobenzoic acid. The overall transformation involves the reduction of the nitro group to an amine, followed by a diazotization-hydrolysis sequence to introduce a hydroxyl group. Subsequent methylation and final hydrolysis of the ester intermediate afford the target molecule.

Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2-Methyl-6-nitrobenzoic acidC₈H₇NO₄181.15153-15713506-76-8
2-Amino-6-methylbenzoic acidC₈H₉NO₂151.16128-1304389-50-8
2-Hydroxy-6-methylbenzoic acidC₈H₈O₃152.15166-168567-61-3
This compoundC₉H₁₀O₃166.17134-1386161-65-5

Synthetic Pathway Overview

The synthesis of this compound from 2-methyl-6-nitrobenzoic acid is a multi-step process.[1][2] The key transformations are:

  • Reduction: The nitro group of 2-methyl-6-nitrobenzoic acid is reduced to a primary amine to yield 2-amino-6-methylbenzoic acid.[1][2][3]

  • Diazotization and Hydrolysis: The resulting amino group is converted to a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group, forming 2-hydroxy-6-methylbenzoic acid.[1][2]

  • Methylation: The phenolic hydroxyl group is methylated to give this compound methyl ester.[1]

  • Hydrolysis: The methyl ester is hydrolyzed to the final carboxylic acid product.[1]

Synthesis_Pathway start 2-Methyl-6-nitrobenzoic acid intermediate1 2-Amino-6-methylbenzoic acid start->intermediate1 Reduction intermediate2 2-Hydroxy-6-methylbenzoic acid intermediate1->intermediate2 Diazotization & Hydrolysis intermediate3 2-Methoxy-6-methylbenzoate intermediate2->intermediate3 Methylation & Esterification end_product This compound intermediate3->end_product Hydrolysis

Overall synthetic route from 2-methyl-6-nitrobenzoic acid.

Experimental Protocols

The following protocols provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of 2-Amino-6-methylbenzoic acid (Reduction)

This protocol describes the reduction of the nitro group using catalytic hydrogenation. This method is known for its high efficiency and clean product formation.[3]

Materials:

  • 2-Methyl-6-nitrobenzoic acid

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (B129727) (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Parr Hydrogenator or similar hydrogenation apparatus

  • Celite® or other filter aid

Procedure:

  • In a suitable pressure vessel, dissolve 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution.[3]

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with an inert gas (Nitrogen or Argon) three times to remove any oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[3]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-6-methylbenzoic acid. The product is often of sufficient purity for the next step.

Expected Yield: >95%

Step 2: Synthesis of 2-Hydroxy-6-methylbenzoic acid (Diazotization and Hydrolysis)

This one-pot procedure involves the formation of a diazonium salt followed by its thermal decomposition in an aqueous acidic medium.[2]

Materials:

  • 2-Amino-6-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Ice

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, prepare a solution of concentrated sulfuric acid (e.g., 10 mL) in water (e.g., 100 mL).

  • Cool the acidic solution to 0-5 °C in an ice-salt bath.

  • Slowly add 2-amino-6-methylbenzoic acid (1.0 eq) to the cold acid solution with continuous stirring.

  • Prepare a solution of sodium nitrite (1.0-1.1 eq) in water and cool it to 0-5 °C.[4]

  • Add the cold sodium nitrite solution dropwise to the stirred amine suspension, maintaining the temperature between 0-5 °C.[2]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • To facilitate hydrolysis, the diazonium salt solution is then gently warmed. A common method is to add the cold diazonium salt solution to boiling water or to heat the solution directly. The temperature is typically raised to 80-100 °C.

  • The reaction is complete when the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 2-hydroxy-6-methylbenzoic acid.

Expected Yield: 70-80%

Step 3: Synthesis of Methyl 2-Methoxy-6-methylbenzoate (Methylation)

This step involves the methylation of the phenolic hydroxyl group and esterification of the carboxylic acid. A patent suggests a one-pot diazotization, hydrolysis, and esterification followed by a separate methylation step.[1] An alternative is direct methylation of 2-hydroxy-6-methylbenzoic acid.

Materials:

Procedure:

  • Dissolve 2-hydroxy-6-methylbenzoic acid (1.0 eq) in methanol.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.2 eq) in water.

  • While maintaining the low temperature, add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-methoxy-6-methylbenzoate.

Expected Yield: 85-95%

Step 4: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.[1]

Materials:

  • Methyl 2-methoxy-6-methylbenzoate

  • Sodium Hydroxide (NaOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a round-bottom flask, add methyl 2-methoxy-6-methylbenzoate (1.0 eq), a solution of sodium hydroxide (e.g., 1.2 eq in water), and additional water if necessary.

  • Heat the mixture to 80-90 °C and stir until the hydrolysis is complete (monitored by TLC).[1]

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the product.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven to obtain this compound.

Expected Yield: >95%

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Diazotization & Hydrolysis cluster_step3 Step 3: Methylation cluster_step4 Step 4: Hydrolysis s1_start Dissolve 2-methyl-6-nitrobenzoic acid in Methanol s1_add_cat Add Pd/C catalyst s1_start->s1_add_cat s1_hydrogenate Hydrogenate under pressure s1_add_cat->s1_hydrogenate s1_filter Filter to remove catalyst s1_hydrogenate->s1_filter s1_concentrate Concentrate filtrate s1_filter->s1_concentrate s1_product 2-Amino-6-methylbenzoic acid s1_concentrate->s1_product s2_start Dissolve 2-amino-6-methylbenzoic acid in cold H₂SO₄ s1_product->s2_start s2_diazotize Add cold NaNO₂ solution s2_start->s2_diazotize s2_hydrolyze Heat to decompose diazonium salt s2_diazotize->s2_hydrolyze s2_precipitate Cool and collect precipitate s2_hydrolyze->s2_precipitate s2_product 2-Hydroxy-6-methylbenzoic acid s2_precipitate->s2_product s3_start Dissolve 2-hydroxy-6-methylbenzoic acid in Methanol s2_product->s3_start s3_base Add NaOH solution s3_start->s3_base s3_methylate Add Dimethyl Sulfate s3_base->s3_methylate s3_reflux Reflux the mixture s3_methylate->s3_reflux s3_extract Extract product s3_reflux->s3_extract s3_product Methyl 2-methoxy-6-methylbenzoate s3_extract->s3_product s4_start Mix ester with NaOH solution s3_product->s4_start s4_heat Heat to hydrolyze s4_start->s4_heat s4_acidify Acidify with HCl s4_heat->s4_acidify s4_filter Filter and dry product s4_acidify->s4_filter s4_product This compound s4_filter->s4_product

Experimental workflow for the synthesis.

Safety Precautions

  • Hydrogenation: Conduct in a well-ventilated area, preferably in a fume hood. Use a proper hydrogenation apparatus and follow all safety guidelines for working with hydrogen gas under pressure. Pd/C can be pyrophoric; handle with care.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures (0-5 °C).

  • Dimethyl Sulfate: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

Conclusion

The synthetic route detailed in these application notes provides a robust and reproducible method for the preparation of this compound from 2-methyl-6-nitrobenzoic acid. The protocols are suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate process optimization and safety considerations. The provided data and visualizations serve as a comprehensive resource for researchers engaged in the synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Diazotization of 2-Amino-6-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the diazotization of 2-amino-6-methylbenzoic acid, a critical transformation in organic synthesis for the generation of a versatile diazonium salt intermediate. This intermediate serves as a precursor for a variety of functional group transformations on the aromatic ring, which are pivotal in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material and reagents is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2-Amino-6-methylbenzoic acidC₈H₉NO₂151.16128-1304389-50-8
Sodium Nitrite (B80452)NaNO₂69.002717632-00-0
Sulfuric AcidH₂SO₄98.08107664-93-9

Experimental Protocol: Diazotization of 2-Amino-6-methylbenzoic Acid

This protocol details the conversion of a primary aromatic amine, 2-amino-6-methylbenzoic acid, into its corresponding diazonium salt using nitrous acid generated in situ from sodium nitrite and a strong mineral acid.[1][2] The resulting diazonium salt is a valuable intermediate for subsequent synthetic modifications.[1][3] Strict temperature control is crucial as diazonium salts are typically unstable at temperatures above 5-10 °C.[1]

Materials:

  • 2-Amino-6-methylbenzoic acid (5.0 g)

  • Concentrated Sulfuric Acid (10 mL)

  • Deionized Water (110 mL)

  • Sodium Nitrite (2.5 g)

  • Ice-salt bath

  • Three-necked flask equipped with a mechanical stirrer and a thermometer

  • Dropping funnel

Procedure:

  • Preparation of the Acidic Solution: In a three-necked flask, carefully add 10 mL of concentrated sulfuric acid to 100 mL of deionized water. The dissolution is exothermic and should be performed with caution and adequate cooling. Cool this acidic solution to 0-5 °C using an ice-salt bath.[4]

  • Addition of the Amine: While maintaining the temperature between 0-5 °C and with continuous stirring, slowly add 5.0 g of 2-amino-6-methylbenzoic acid to the cold acid solution. A suspension may form.[4]

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water. Cool this solution to 0-5 °C.[4]

  • Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine suspension from the dropping funnel. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition.[1][4]

  • Completion of Reaction: After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C to ensure the reaction goes to completion.[4]

  • Monitoring the Reaction (Optional but Recommended): The completion of the diazotization can be checked by testing for the presence of excess nitrous acid. A drop of the reaction mixture is streaked on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.[1]

The resulting solution contains the 2-carboxy-6-methylbenzenediazonium salt. This intermediate is typically used immediately in subsequent reactions without isolation due to its inherent instability.

Experimental Workflow

Diazotization_Workflow Workflow for the Diazotization of 2-Amino-6-methylbenzoic Acid cluster_prep Preparation of Reactants cluster_reaction Diazotization Reaction cluster_product Product prep_acid Prepare H₂SO₄ Solution (10 mL H₂SO₄ in 100 mL H₂O) cool_acid Cool H₂SO₄ Solution (0-5 °C) prep_acid->cool_acid prep_amine Weigh 2-Amino-6-methylbenzoic Acid (5.0 g) add_amine Slowly Add Amine to Acid (Maintain 0-5 °C) prep_amine->add_amine prep_nitrite Prepare NaNO₂ Solution (2.5 g in 10 mL H₂O) cool_nitrite Cool NaNO₂ Solution (0-5 °C) prep_nitrite->cool_nitrite cool_acid->add_amine add_nitrite Dropwise Addition of NaNO₂ (Maintain 0-5 °C) add_amine->add_nitrite cool_nitrite->add_nitrite stir Stir for 30 min (0-5 °C) add_nitrite->stir product 2-Carboxy-6-methylbenzenediazonium Salt (In Situ) stir->product

Caption: Workflow for the Diazotization of 2-Amino-6-methylbenzoic Acid.

References

Application Notes and Protocols for the Synthesis of 2-Methoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-methoxy-6-methylbenzoic acid via the methylation of 2-hydroxy-6-methylbenzoic acid. The primary method described herein involves the selective O-methylation of the phenolic hydroxyl group using dimethyl sulfate (B86663) as a methylating agent. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical intermediates.[1] The protocols provided are based on established chemical principles and published synthetic routes, adapted for clarity and laboratory application.

Introduction

This compound is a valuable building block in organic synthesis, notably serving as a key intermediate in the production of pharmaceuticals and fine chemicals.[1] The methylation of the phenolic hydroxyl group of 2-hydroxy-6-methylbenzoic acid is a critical transformation to yield the desired product. This process requires careful control of reaction conditions to ensure selective methylation of the hydroxyl group over the carboxylic acid moiety. The following protocols detail a reliable method for this synthesis, along with data presentation and workflow visualization to aid researchers in replicating this procedure.

Chemical Reaction

The overall chemical transformation is depicted below:

2-hydroxy-6-methylbenzoic acid + CH₃₂SO₄ → this compound

This reaction is an O-methylation of a phenol, a class of reactions widely used in organic synthesis.[2]

Experimental Protocols

This section outlines two primary protocols for the synthesis of this compound. Protocol 1 describes the direct methylation of 2-hydroxy-6-methylbenzoic acid. Protocol 2 outlines a two-step process involving the methylation of the corresponding methyl ester followed by hydrolysis, a method adapted from industrial synthesis processes.[3]

Protocol 1: Direct O-Methylation of 2-hydroxy-6-methylbenzoic acid

This protocol focuses on the selective methylation of the phenolic hydroxyl group.

Materials:

  • 2-hydroxy-6-methylbenzoic acid

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone (or another suitable aprotic solvent)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Deionized water

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydroxy-6-methylbenzoic acid in a suitable solvent such as acetone.

  • Base Addition: Add a base, such as sodium hydroxide or potassium carbonate, to the solution. The base will deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Methylation: Slowly add dimethyl sulfate to the reaction mixture. The reaction is typically carried out at a controlled temperature, ranging from room temperature to a gentle reflux, for a period of 1 to 2 hours.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the mixture.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and transfer to a separatory funnel.

    • Acidify the aqueous solution with hydrochloric acid or sulfuric acid to a pH of 1-2.[3] This will protonate any unreacted starting material and the carboxylic acid group of the product.

    • Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data for Protocol 1 (Illustrative):

ParameterValueReference
Starting Material2-hydroxy-6-methylbenzoic acidN/A
Methylating AgentDimethyl sulfate[3]
BaseSodium hydroxide[3]
SolventAcetoneN/A
Reaction Temperature30-45 °C[3]
Reaction Time1-2 hours[3]
Typical Yield>90%[3]
Purity (post-purification)>99% (by HPLC)[3]
Protocol 2: Two-Step Synthesis via Methyl Ester Intermediate

This protocol involves the methylation of methyl 2-hydroxy-6-methylbenzoate, followed by hydrolysis of the resulting methyl 2-methoxy-6-methylbenzoate.[3]

Step 1: Methylation of Methyl 2-hydroxy-6-methylbenzoate

Materials:

  • Methyl 2-hydroxy-6-methylbenzoate

  • Dimethyl sulfate (DMS)

  • 30% Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a mixture of methyl 2-hydroxy-6-methylbenzoate, add dimethyl sulfate.

  • Base Addition: Dropwise, add a 30% aqueous solution of sodium hydroxide while maintaining the reaction temperature between 30-40 °C.[3]

  • Reaction Time: Stir the mixture for 0.5-1.5 hours until the starting material is consumed (monitored by GC or TLC).[3]

  • Work-up:

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and concentrate to obtain crude methyl 2-methoxy-6-methylbenzoate.

Step 2: Hydrolysis of Methyl 2-methoxy-6-methylbenzoate

Materials:

  • Crude methyl 2-methoxy-6-methylbenzoate from Step 1

  • 30% Sodium hydroxide solution

  • Sulfuric acid (10-20%)

  • Water

Procedure:

  • Hydrolysis: Mix the crude methyl 2-methoxy-6-methylbenzoate with a 30% sodium hydroxide solution and water. Heat the mixture to 80-90 °C until the hydrolysis is complete.[3]

  • Acidification: Cool the reaction mixture to 50-60 °C and slowly add sulfuric acid to adjust the pH to 1-2, which will precipitate the product.[3]

  • Isolation: Stir the mixture for an additional hour, then filter the precipitate and dry to obtain this compound.[3]

Quantitative Data for Protocol 2 (Illustrative):

ParameterValueReference
Step 1: Methylation
Molar ratio of methyl 2-hydroxy-6-methylbenzoate to DMS1 : 1.3-2.2[3]
Reaction Temperature30-45 °C[3]
Reaction Time1-2 hours[3]
Step 2: Hydrolysis
Molar ratio of methyl 2-methoxy-6-methylbenzoate to NaOH1 : 1.01-1.05[3]
Reaction Temperature80-100 °C[3]
Overall Yield~96%[3]
Purity (final product)>99.5% (by HPLC)[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: Direct Methylation cluster_protocol2 Protocol 2: Two-Step Synthesis start1 2-hydroxy-6-methylbenzoic acid in Acetone base_add Add Base (NaOH or K2CO3) start1->base_add dms_add1 Add Dimethyl Sulfate (DMS) base_add->dms_add1 react1 React at 30-45°C for 1-2h dms_add1->react1 workup1 Work-up & Acidification react1->workup1 extract1 Extraction with Organic Solvent workup1->extract1 purify1 Purification extract1->purify1 product1 This compound purify1->product1 start2 Methyl 2-hydroxy-6-methylbenzoate dms_add2 Add Dimethyl Sulfate & NaOH start2->dms_add2 react2 React at 30-40°C dms_add2->react2 intermediate Methyl 2-methoxy-6-methylbenzoate react2->intermediate hydrolysis Hydrolysis with NaOH at 80-90°C intermediate->hydrolysis acidify2 Acidification with H2SO4 hydrolysis->acidify2 isolate2 Filter and Dry acidify2->isolate2 product2 This compound isolate2->product2

Caption: Comparative workflow for the synthesis of this compound.

Reaction Mechanism Overview

reaction_mechanism reactant 2-hydroxy-6-methylbenzoic acid phenoxide Phenoxide Intermediate reactant->phenoxide Deprotonation base Base (e.g., NaOH) base->reactant sn2 SN2 Attack phenoxide->sn2 dms Dimethyl Sulfate (DMS) dms->sn2 product This compound sn2->product Methylation

Caption: Simplified mechanism of O-methylation.

Safety Precautions

Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for dimethyl sulfate before use.

Conclusion

The methylation of 2-hydroxy-6-methylbenzoic acid to this compound is a robust and scalable reaction. The choice between direct methylation and a two-step approach via the methyl ester will depend on the desired purity, scale, and available starting materials. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize this valuable chemical intermediate.

References

Application of 2-Methoxy-6-methylbenzoic Acid in Agrochemical Synthesis: A Detailed Guide to the Preparation of the Fungicide Metrafenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-6-methylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules. In the agrochemical industry, its primary application lies in its role as a key intermediate in the production of metrafenone (B1676525), a highly effective benzophenone-class fungicide.[1] Developed by BASF, metrafenone is utilized to control powdery mildew in crops such as cereals and grapes.[1] Its unique mode of action involves the disruption of the fungal cytoskeleton, leading to abnormal growth and inhibition of reproduction in pathogenic fungi.[1] This document provides detailed application notes and experimental protocols for the synthesis of metrafenone, starting from this compound, intended for researchers, scientists, and professionals in the field of agrochemical development.

Synthetic Pathway Overview

The synthesis of metrafenone from this compound is a multi-step process that involves three key transformations:

  • Bromination: An electrophilic aromatic substitution reaction to introduce a bromine atom onto the benzene (B151609) ring of this compound, yielding 5-Bromo-2-methoxy-6-methylbenzoic acid.

  • Acid Chloride Formation: Conversion of the carboxylic acid group of the brominated intermediate into a more reactive acid chloride.

  • Friedel-Crafts Acylation: The reaction of the acid chloride with 3,4,5-trimethoxytoluene (B53474) in the presence of a Lewis acid catalyst to form the final product, metrafenone.

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the laboratory-scale synthesis of metrafenone.

Step 1: Synthesis of 5-Bromo-2-methoxy-6-methylbenzoic acid (Bromination)

This procedure describes the bromination of this compound using bromine in acetic acid.

Materials:

  • This compound

  • Glacial Acetic Acid (AcOH)

  • Bromine (Br₂)

  • Sodium Carbonate (Na₂CO₃) solution

  • Cold water

  • Round-bottom flask (250 ml, 3-neck)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

Procedure:

  • In a 250 ml 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound in glacial acetic acid.

  • Cool the solution and slowly add bromine dropwise via the dropping funnel, ensuring the reaction temperature is maintained below 25°C.

  • After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker containing cold water.

  • Adjust the pH of the aqueous mixture to 8-9 by adding a sodium carbonate solution to precipitate the product.

  • Collect the solid precipitate by filtration, wash with cold water, and dry to obtain 5-Bromo-2-methoxy-6-methylbenzoic acid.

dot

Bromination_Workflow Workflow for the Bromination of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product start Dissolve this compound in Glacial Acetic Acid add_br2 Add Bromine dropwise (T < 25°C) start->add_br2 Cool stir Stir at Room Temperature (2 hours) add_br2->stir quench Pour into Cold Water stir->quench precipitate Adjust pH to 8-9 with Na2CO3 to Precipitate Product quench->precipitate filter_dry Filter, Wash with Water, and Dry the Product precipitate->filter_dry end 5-Bromo-2-methoxy-6-methylbenzoic acid filter_dry->end

Caption: Workflow for the bromination of this compound.

Step 2 & 3: One-Pot Synthesis of Metrafenone via Friedel-Crafts Acylation

This protocol combines the formation of the acid chloride and the subsequent Friedel-Crafts acylation in a one-pot procedure.

Materials:

  • 5-Bromo-2-methoxy-6-methylbenzoic acid

  • 3,4,5-trimethoxytoluene

  • Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ethyl acetate (B1210297)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Apparatus for column chromatography (Silica gel, petroleum ether, ethyl acetate)

Procedure:

  • In a dry round-bottom flask, suspend 5-Bromo-2-methoxy-6-methylbenzoic acid (e.g., 10 mmol) and 3,4,5-trimethoxytoluene (e.g., 10 mmol) in dichloromethane (e.g., 150 mL).

  • To this stirred mixture, add a Lewis acid. A patent describes the use of Phosphorus pentoxide (P₂O₅) (e.g., 10.0 g).[1] Alternatively, thionyl chloride can be used to first form the acid chloride in situ.

  • Stir the reaction mixture at room temperature for approximately 16 hours.[1]

  • After the reaction is complete, distill off the dichloromethane.

  • Dilute the residue with ethyl acetate and wash the organic phase with water.

  • Concentrate the organic phase to obtain the crude product.

  • Purify the residue by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure metrafenone.[1] A reported yield for a similar reaction is 54%.[1]

dot

Metrafenone_Synthesis_Workflow One-Pot Synthesis of Metrafenone cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reactant1 5-Bromo-2-methoxy-6-methylbenzoic acid mix Combine Reactants in Dichloromethane reactant1->mix reactant2 3,4,5-trimethoxytoluene reactant2->mix lewis_acid Lewis Acid (e.g., P2O5) lewis_acid->mix solvent Dichloromethane solvent->mix stir Stir at Room Temperature (16 hours) mix->stir distill Distill off Dichloromethane stir->distill extract Dilute with Ethyl Acetate and Wash with Water distill->extract concentrate Concentrate Organic Phase extract->concentrate chromatography Purify by Column Chromatography concentrate->chromatography end Metrafenone chromatography->end

Caption: One-pot synthesis of metrafenone via Friedel-Crafts acylation.

Data Presentation

The following table summarizes the key steps and conditions for the synthesis of metrafenone from this compound.

StepReactionKey Reagents & SolventsTemperatureDurationReported Yield
1 BrominationThis compound, Bromine, Acetic Acid< 25°C, then Room Temp.~2 hoursNot specified
2 & 3 Friedel-Crafts Acylation (One-Pot)5-Bromo-2-methoxy-6-methylbenzoic acid, 3,4,5-trimethoxytoluene, P₂O₅, DichloromethaneRoom Temperature~16 hours~54%[1]

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions and yields may vary and optimization may be required.

References

Application Notes and Protocols: 2-Methoxy-6-methylbenzoic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methoxy-6-methylbenzoic acid as a versatile pharmaceutical intermediate. This document details its synthesis, physicochemical properties, and its role as a precursor to compounds with potential therapeutic applications, particularly in the development of anti-inflammatory agents.

Introduction

This compound (CAS No. 6161-65-5) is a substituted benzoic acid derivative that serves as a crucial building block in organic synthesis.[1] While it is a key intermediate in the production of the fungicide metrafenone, its structural motifs are of significant interest in pharmaceutical development due to their presence in molecules with biological activity.[2] Derivatives of this compound have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursors is provided in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2-Methyl-6-nitrobenzoic acidC₈H₇NO₄181.15153-15713506-76-8
2-Amino-6-methylbenzoic acidC₈H₉NO₂151.16128-1304389-50-8
2-Hydroxy-6-methylbenzoic acidC₈H₈O₃152.15Not specified567-61-3
This compound C₉H₁₀O₃ 166.17 137-138 6161-65-5
2-(Acetyloxy)-6-methylbenzoic acidC₁₀H₁₀O₄194.18127.5-129Not available

Synthesis of this compound

The following is a four-step synthesis process starting from 2-methyl-6-nitrobenzoic acid.[2][5]

Logical Flow of Synthesis

G A 2-Methyl-6-nitrobenzoic acid B 2-Amino-6-methylbenzoic acid A->B Reduction C 2-Hydroxy-6-methyl benzoate B->C Diazotization, Hydrolysis, Esterification D 2-Methoxy-6-methyl benzoate C->D Methylation E This compound D->E Hydrolysis

Synthetic pathway to this compound.
Experimental Protocols

Step 1: Reduction of 2-Methyl-6-nitrobenzoic acid

  • Materials: 2-methyl-6-nitrobenzoic acid, Methanol (B129727), Palladium on Carbon (10%), Hydrogen gas.

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 10.0 g of 2-methyl-6-nitrobenzoic acid in 150 mL of methanol.[5]

    • Carefully add 0.5 g of 10% Palladium on Carbon catalyst to the solution.[5]

    • Seal the vessel and purge with hydrogen gas to remove air.

    • Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture vigorously at room temperature.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-amino-6-methylbenzoic acid.

Step 2: Diazotization, Hydrolysis, and Esterification

  • Materials: 2-amino-6-methylbenzoic acid, Concentrated sulfuric acid, Sodium nitrite (B80452), Water, Methanol.

  • Procedure:

    • Prepare a solution of 10 mL of concentrated sulfuric acid in 100 mL of water and cool to 0-5 °C in an ice-salt bath.[5]

    • Slowly add 5.0 g of 2-amino-6-methylbenzoic acid to the cold acid solution with continuous stirring.[5]

    • Prepare a solution of 2.5 g of sodium nitrite in 10 mL of water and cool it to 0-5 °C.[5]

    • Add the cold sodium nitrite solution dropwise to the stirred amine suspension, maintaining the temperature between 0-5 °C.[5]

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

    • The resulting diazonium salt solution is then added to methanol and heated to facilitate hydrolysis and esterification to 2-hydroxy-6-methyl benzoate.

Step 3: Methylation of 2-Hydroxy-6-methyl benzoate

  • Materials: 2-hydroxy-6-methyl benzoate, Dimethyl sulfate (B86663), Sodium hydroxide (B78521) solution (30%).

  • Procedure:

    • To 41 g of crude 2-hydroxy-6-methyl benzoate, add dimethyl sulfate (21.3 g, 1.5 eq.).[2]

    • Heat the mixture to 40-45 °C.[2]

    • Dropwise, add 30% sodium hydroxide solution (34.6 g, 2.3 eq.), ensuring the temperature does not exceed 40 °C.[2]

    • After the addition is complete, continue stirring for 1 hour until the reaction is finished.[2]

    • The reaction mixture can be carried forward directly to the hydrolysis step. For isolation, allow the mixture to stand and separate the oil layer, which is then washed with water to obtain crude methyl 2-methoxy-6-methylbenzoate.[2]

Step 4: Hydrolysis to this compound

  • Materials: 2-methoxy-6-methyl benzoate, Sodium hydroxide solution (30%), Sulfuric acid (20%).

  • Procedure:

    • To 50 g of crude 2-methoxy-6-methyl benzoate, add 37.8 g of 30% sodium hydroxide solution and 100 g of water.[2]

    • Heat the mixture to 80-90 °C and react until hydrolysis is complete.[2]

    • Cool the reaction mixture to 50-60 °C and add 69.7 g of 20% sulfuric acid to adjust the pH to 1-2, causing the product to precipitate.[2]

    • Stir for 1 hour while maintaining the temperature.[2]

    • Filter the solid product and dry to obtain this compound.[2]

StepReactantReagentsTemperature (°C)TimeYield (%)
12-Methyl-6-nitrobenzoic acidH₂, Pd/C, MethanolRoom Temperature-High
22-Amino-6-methylbenzoic acidH₂SO₄, NaNO₂, Methanol0-5 (diazotization)0.5 h (diazotization)-
32-Hydroxy-6-methyl benzoate(CH₃)₂SO₄, NaOH40-451 h~95 (crude ester)
42-Methoxy-6-methyl benzoateNaOH, H₂SO₄80-90-~96

Application as a Pharmaceutical Intermediate for COX Inhibitors

Derivatives of this compound have been investigated as potential anti-inflammatory agents due to their structural similarity to known cyclooxygenase (COX) inhibitors. The COX enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are mediators of inflammation and pain.[3]

Derivatives of Interest
  • 2-(Acetyloxy)-6-methylbenzoic acid (6-Methylaspirin): This analog of aspirin (B1665792) is presumed to act as an irreversible inhibitor of both COX-1 and COX-2 through acetylation of a serine residue in the active site of the enzymes.[6] The presence of the 6-methyl group may alter its potency and selectivity.[6]

  • 2-[(2-Methoxyphenoxy)methyl]benzoic acid: This derivative has shown selective inhibition of COX-2 over COX-1.[4] This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Quantitative Data: COX Inhibition
CompoundCOX-2 IC₅₀ (μM)COX-1 IC₅₀ (μM)Selectivity Ratio (COX-1/COX-2)
2-[(2-Methoxyphenoxy)methyl]benzoic acid1.82815.6
Celecoxib0.0415375
Indomethacin0.20.31.5

Data sourced from Smolecule[4]

Cyclooxygenase (COX) Signaling Pathway

The diagram below illustrates the role of COX enzymes in the inflammatory pathway and the mechanism of action of COX inhibitors.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation Inflammation Pain, Fever Prostaglandins_Inflammatory->Inflammation Inhibitor 2-Methoxy-6-methylbenzoic Acid Derivatives Inhibitor->COX2 Inhibition

Inhibition of the COX-2 pathway by derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general workflow for determining the inhibitory activity of a compound against COX-1 and COX-2.

Workflow for COX Inhibition Assay

G A Prepare purified COX-1 and COX-2 enzymes D Pre-incubate enzyme with varying concentrations of the test compound A->D B Prepare reaction buffer (e.g., Tris-HCl, pH 8.0) B->D C Dissolve test compound (e.g., in DMSO) C->D E Initiate reaction with Arachidonic Acid D->E F Incubate at 37°C E->F G Terminate reaction F->G H Quantify Prostaglandin (B15479496) (e.g., PGE₂) production using ELISA G->H I Calculate IC₅₀ values H->I

Workflow for an in vitro COX inhibition assay.
  • Materials: Purified human recombinant COX-1 and COX-2 enzymes, Arachidonic acid, Test compound (derivative of this compound), Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2), Assay buffer.

  • Procedure:

    • The COX-1 and COX-2 enzymes are pre-incubated with various concentrations of the test compound or vehicle (e.g., DMSO) in the assay buffer for a specified time at a controlled temperature.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period and is then terminated.

    • The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.

    • The percentage of inhibition of COX activity is calculated for each concentration of the test compound compared to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

Conclusion

This compound is a valuable intermediate with demonstrated applications in the synthesis of agrochemicals and significant potential in pharmaceutical development. Its derivatives, particularly those with modified carboxyl and hydroxyl groups, are promising candidates for the development of novel anti-inflammatory drugs, primarily through the inhibition of the COX-2 enzyme. The synthetic protocols and assay methodologies provided herein offer a foundation for researchers to explore the therapeutic potential of this class of compounds.

References

Application Notes: Analytical Methods for the Quantification of 2-Methoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-6-methylbenzoic acid is a key chemical intermediate used in the synthesis of various organic compounds, including the agricultural fungicide metrafenone[1]. Accurate and precise quantification of this analyte is essential for quality control during synthesis, formulation analysis, and process monitoring. These application notes provide a comprehensive overview of suitable analytical methods for the quantification of this compound, targeted at researchers, scientists, and drug development professionals. The methodologies are based on established analytical techniques for similar benzoic acid derivatives and serve as a robust starting point for method development and validation.

Comparison of Analytical Methods

The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard, cost-effective method for routine analysis. For analyses requiring higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring a derivatization step.

The table below summarizes the typical performance characteristics for these methods, based on data from analogous benzoic acid derivatives.

Table 1: Comparison of Performance Characteristics for Analytical Methods

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (R²) > 0.995[2]> 0.995[2]> 0.998[2]
Accuracy (% Recovery) 95 - 105%[2]90 - 110%[2]98 - 102%[2]
Precision (% RSD) < 5%[2]< 10%[2]< 3%[2]
Limit of Detection (LOD) ~10-50 ng/mL[2]~1-10 ng/mL[2]~0.01-0.1 ng/mL[2]
Limit of Quantification (LOQ) ~50-150 ng/mL[2]~5-30 ng/mL[2]~0.05-0.5 ng/mL[2]
Selectivity Moderate[2]High[2]Very High[2]
Cost Low[3]Moderate[2]High[3]
Typical Use Routine quality control, purity assessment[3]Impurity profiling, analysis of volatile derivativesTrace-level quantification, bioanalysis, metabolite identification[3]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Reagents

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3][4]

  • Reagents: HPLC grade acetonitrile (B52724), phosphoric acid, and water.[4]

  • Reference Standard: Certified this compound.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.[3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[4]

  • Diluent: A mixture of acetonitrile and water (50:50 v/v) can be used as a diluent.[3]

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh and dissolve 25 mg of the this compound reference standard in a 50 mL volumetric flask with the diluent.[3]

  • Working Standard Solutions: Prepare a series of working standards by performing serial dilutions of the stock solution to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Transfer it to a volumetric flask and add the diluent.

  • Sonicate the flask for approximately 15 minutes to ensure complete dissolution.[3]

  • Dilute the solution to the mark with the diluent to achieve a final concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

4. Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase (4.6 mm x 150 mm, 5 µm)[3]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Injection Volume 10 µL[3]
UV Detection Wavelength 230 nm (to be optimized)[3]

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis HPLC-UV Analysis A Weigh Reference Standard B Dissolve in Diluent (50:50 ACN:H₂O) A->B C Create Stock Solution (500 µg/mL) B->C D Perform Serial Dilutions C->D E Prepare Working Standards (Calibration Curve) D->E F Inject into HPLC System E->F S1 Weigh Sample S2 Dissolve in Diluent & Sonicate S1->S2 S3 Dilute to Final Concentration S2->S3 S4 Filter (0.45 µm) S3->S4 S4->F G Separate on C18 Column F->G H Detect at 230 nm G->H I Quantify using Calibration Curve H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound at trace levels or in complex matrices such as biological fluids, due to its superior sensitivity and selectivity.

Experimental Protocol

1. Instrumentation and Reagents

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or similar reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Reagents: LC-MS grade acetonitrile, formic acid, and water.

  • Reference Standard: Certified this compound.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solutions: Prepare stock and working standard solutions as described for the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range), using the mobile phase as the diluent.[3]

3. Sample Preparation (for Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.[5]

  • Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

  • Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

4. Chromatographic and Mass Spectrometric Conditions

Table 3: LC-MS/MS Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B)[3]
Flow Rate 0.4 mL/min[3]
Injection Volume 5 µL[3]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive (to be optimized)[3]
MS/MS Detection Multiple Reaction Monitoring (MRM)[3]
Precursor Ion (Q1) m/z 165.05 [M-H]⁻ (for Negative ESI) or m/z 167.06 [M+H]⁺ (for Positive ESI)
Product Ion (Q3) To be determined by infusion of standard

Note: The molecular weight of this compound is 166.17 g/mol . The precursor and product ions must be optimized experimentally by infusing a standard solution into the mass spectrometer.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_sample Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis P1 Take 100 µL Plasma P2 Add 300 µL Cold ACN (with Internal Standard) P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate & Reconstitute P4->P5 L1 Inject Sample P5->L1 L2 Gradient Elution on C18 Column L1->L2 L3 Ionize (ESI) L2->L3 L4 Select Precursor Ion (Q1) L3->L4 L5 Fragment (Q2) L4->L5 L6 Monitor Product Ion (Q3) L5->L6 L7 Quantify Data L6->L7

Caption: Workflow for trace quantification of this compound by LC-MS/MS.

References

Application Note: HPLC-UV Method for the Determination of 2-Methoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-6-methylbenzoic acid is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this analyte is essential for quality control during production and for various research and development purposes. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of aromatic carboxylic acids due to its specificity, sensitivity, and robustness.[1][2] This application note presents a reverse-phase HPLC-UV method for the analysis of this compound.

The method is based on a C18 stationary phase with an acidic mobile phase to ensure the analyte is in its non-ionized form, which promotes retention and improves peak shape on the nonpolar stationary phase.[3] UV detection is employed for quantification, leveraging the chromophoric nature of the benzene (B151609) ring in the analyte.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (purity ≥98%)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade)

  • Reagents: Phosphoric acid (analytical grade), Formic acid (analytical grade)

  • Water: Deionized water, filtered through a 0.45 µm membrane.

  • Sample Filtration: 0.45 µm syringe filters (e.g., PTFE or Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Ascentis® C18)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic or Gradient (see Method Development section)
Flow Rate 1.0 mL/min
Column Temperature 30 °C[4]
Injection Volume 10 µL
UV Detection 230 nm or 254 nm[4][5]
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a diluent (e.g., 50:50 acetonitrile:water, v/v).[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary. For example, for a solid formulation, a portion of the ground sample can be accurately weighed, dispersed in the diluent, sonicated to dissolve the analyte, and then centrifuged and filtered before injection.[1][4]

Method Development and Optimization

The provided conditions in Table 1 serve as a starting point. For optimal performance, the following parameters may need to be adjusted:

  • Mobile Phase Composition: The ratio of acetonitrile to the acidic aqueous phase should be optimized to achieve a suitable retention time and resolution from any impurities. An isocratic elution is often sufficient for simple mixtures, while a gradient elution may be necessary for more complex samples.

  • pH of the Aqueous Phase: The pH of the mobile phase should be at least 1.5 to 2 units below the pKa of this compound to ensure it is in its protonated, more hydrophobic form.[3] Phosphoric acid or formic acid are commonly used to acidify the mobile phase.[3][6]

  • UV Wavelength: To determine the optimal detection wavelength, a UV scan of the analyte should be performed. Wavelengths of 230 nm and 254 nm are common for benzoic acid derivatives.[4][5]

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Table 3: Method Validation Parameters (Example)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: < 2.0%, Inter-day: < 3.0%

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Routine Analysis A Define Analytical Target Profile B Prepare Standard and Sample Solutions A->B C Select Column and Initial Conditions B->C D Optimize Mobile Phase Composition C->D E Optimize UV Detection Wavelength D->E F System Suitability Testing E->F F->D Fails Criteria G Perform Method Validation (Linearity, Accuracy, Precision, etc.) F->G Meets Criteria H Analyze Samples G->H I Process Data and Report Results H->I

Caption: Workflow for HPLC-UV Method Development and Analysis.

References

LC-MS/MS for trace level detection of 2-Methoxy-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application Note for the Trace Level Detection of 2-Methoxy-6-methylbenzoic Acid

Introduction

This compound is a chemical intermediate and a potential metabolite of various compounds in drug development and environmental analysis. The ability to detect and quantify this molecule at trace levels is crucial for pharmacokinetic studies, impurity profiling, and environmental monitoring. This application note details a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in biological matrices. The method utilizes electrospray ionization in negative mode, which is highly suitable for acidic compounds, and Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity.

Instrumentation and Reagents

Instrumentation
  • A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample, such as an isotope-labeled version of the analyte (e.g., this compound-d3) or a related benzoic acid derivative.

  • Biological matrix (e.g., human plasma, urine)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • IS Working Solution (e.g., 10 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to a final concentration appropriate for spiking into samples.

Sample Preparation (Protein Precipitation from Plasma)
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 10 ng/mL) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to dissolve the residue and transfer the solution to an LC autosampler vial for analysis.

Liquid Chromatography (LC) Method

The chromatographic separation is critical for resolving the analyte from matrix interferences. A reverse-phase C18 column is recommended.

ParameterCondition
LC System UHPLC or HPLC System
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2 below

Table 2: LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955
Mass Spectrometry (MS) Method

The mass spectrometer should be operated in negative ESI mode. The MRM transitions must be optimized by infusing a standard solution of this compound. The following are proposed transitions based on the compound's structure (Molecular Weight: 166.17 g/mol ).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Nebulizer Gas Nitrogen
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 4: Proposed MRM Transitions Note: Collision Energy (CE) and other voltage parameters require experimental optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound 165.1121.1Quantitative
This compound 165.1150.1Confirmatory
Internal Standard (IS) User-definedUser-definedQuantitative

Data Presentation

The following table summarizes the expected performance characteristics of this method. These values are representative for trace level analysis and must be confirmed through method validation experiments.[1]

Table 5: Expected Quantitative Performance

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Spike Spike with Internal Standard Plasma->Spike Precipitate Add Acetonitrile (300 µL) (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS Detection (Negative ESI, MRM) LC->MS Data Data Acquisition & Quantification MS->Data G cluster_fragments Collision-Induced Dissociation (CID) Parent Precursor Ion This compound [M-H]⁻ m/z = 165.1 Product1 Product Ion (Quantitative) Loss of CO₂ m/z = 121.1 Parent->Product1 - CO₂ (44 Da) Product2 Product Ion (Confirmatory) Loss of •CH₃ m/z = 150.1 Parent->Product2 - •CH₃ (15 Da)

References

Application Note: Interpreting the ¹H NMR Spectrum of 2-Methoxy-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Methoxy-6-methylbenzoic acid. It includes a summary of expected chemical shifts, multiplicities, and coupling constants, a detailed experimental protocol for acquiring the spectrum, and a visual representation of the molecule with peak assignments to aid in structural elucidation and verification. This information is critical for researchers in organic synthesis, medicinal chemistry, and drug development for confirming the identity and purity of this compound.

Introduction

¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1][2][3][4] It provides information about the number of different types of protons, their chemical environments, and their proximity to other protons within a molecule. For drug development professionals, accurate interpretation of ¹H NMR spectra is essential for verifying the structure of synthesized compounds, assessing purity, and ensuring the quality of active pharmaceutical ingredients. This compound is a substituted aromatic carboxylic acid, and understanding its ¹H NMR spectrum is crucial for anyone working with this or structurally related compounds.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of electron-donating and electron-withdrawing groups on the chemical shifts of aromatic protons. The expected spectrum will show distinct signals for the methoxy (B1213986) group protons, the methyl group protons, the aromatic protons, and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~10.0 - 13.0Singlet (broad)1HN/A
Aromatic Proton (H4)~7.3 - 7.5Triplet1H~7.5 - 8.0
Aromatic Protons (H3, H5)~6.8 - 7.0Doublet2H~7.5 - 8.0
Methoxy Protons (-OCH₃)~3.8 - 4.0Singlet3HN/A
Methyl Protons (-CH₃)~2.3 - 2.5Singlet3HN/A

Interpretation of the Spectrum

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet far downfield.[3] Its chemical shift can be highly variable and is dependent on factors such as solvent and concentration.

  • Aromatic Protons (H3, H4, H5): The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns. The H4 proton, situated between two other protons, is expected to appear as a triplet. The H3 and H5 protons are in similar chemical environments and are expected to appear as a doublet due to coupling with the H4 proton. The electron-donating methoxy and methyl groups will shield these protons, causing them to appear more upfield compared to unsubstituted benzene (7.34 ppm).

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons, thus they will appear as a sharp singlet.[5] Their position is characteristic of methoxy groups on an aromatic ring.

  • Methyl Protons (-CH₃): Similar to the methoxy protons, the three protons of the methyl group are equivalent and will appear as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent is important as it can influence the chemical shifts of exchangeable protons like the carboxylic acid proton.[4]

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[6]

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • The following parameters are typical for a 400 MHz NMR spectrometer.[7] These may need to be adjusted based on the specific instrument and sample.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected range of proton chemical shifts.

    • Temperature: Room temperature (e.g., 298 K).

3. Data Acquisition and Processing:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquire the Free Induction Decay (FID) signal.

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons contributing to each signal.

  • Analyze the peak multiplicities and coupling constants to elucidate the proton-proton coupling network.

Visualization of Peak Assignments

The following diagram illustrates the chemical structure of this compound with the predicted ¹H NMR peak assignments.

Caption: Structure of this compound with predicted ¹H NMR peak assignments.

Conclusion

The ¹H NMR spectrum of this compound provides a unique fingerprint that is invaluable for its identification and characterization. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently confirm the structure and purity of this compound. The provided protocol offers a standardized method for obtaining high-quality spectra, ensuring reliable and reproducible results in a research and development setting.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Methoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of 2-Methoxy-6-methylbenzoic acid and provides a detailed protocol for its analysis. Understanding the fragmentation behavior of this and related small aromatic molecules is crucial for their identification, characterization, and quality control in pharmaceutical and chemical research. The methodologies described herein are applicable to both electron ionization (EI) and electrospray ionization (ESI) mass spectrometry.

Introduction

This compound is a substituted aromatic carboxylic acid. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In drug discovery and development, mass spectrometry is indispensable for compound identification, purity assessment, and metabolic studies. This application note details the expected fragmentation pathways of this compound, providing researchers with a basis for interpreting experimental data.

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound (Molecular Weight: 166.17 g/mol ) is predicted based on the established fragmentation patterns of benzoic acids, methoxy-substituted aromatic compounds, and general principles of mass spectrometry.[1][2][3] The molecular ion ([M]⁺˙) is expected to be observed, particularly in aromatic systems which tend to produce more stable molecular ions compared to their aliphatic counterparts.[4][5]

Electron Ionization (EI) Fragmentation:

Under electron ionization, the molecule is expected to undergo several key fragmentation steps:

  • Loss of a hydroxyl radical (•OH): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of a stable acylium ion.[2][3]

  • Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ether bond can result in the loss of a methoxy radical.

  • Loss of a methyl radical (•CH₃): Alpha-cleavage can lead to the loss of the methyl group from the aromatic ring.

  • Decarboxylation (loss of CO₂): The loss of carbon dioxide is a characteristic fragmentation for many carboxylic acids.[6]

  • Loss of carbon monoxide (CO): Subsequent fragmentation of fragment ions can involve the loss of carbon monoxide.

Electrospray Ionization (ESI) Fragmentation:

ESI is a softer ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[2][7] Collision-induced dissociation (CID) of these precursor ions would likely lead to:

  • Positive Ion Mode ([M+H]⁺):

    • Loss of water (H₂O) from the protonated carboxylic acid.[6]

    • Loss of carbon monoxide (CO).

  • Negative Ion Mode ([M-H]⁻):

    • Decarboxylation (loss of CO₂) is a very common pathway for deprotonated carboxylic acids.[6]

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under EI-MS. The relative abundances are qualitative predictions.

m/zProposed Fragment IonProposed StructurePredicted Relative AbundanceFragmentation Pathway
166[C₉H₁₀O₃]⁺˙Molecular IonModerateIonization of the parent molecule
151[C₈H₇O₃]⁺[M - •CH₃]⁺MinorLoss of a methyl radical
149[C₉H₉O₂]⁺[M - •OH]⁺MajorLoss of a hydroxyl radical
135[C₈H₇O₂]⁺[M - •OCH₃]⁺ModerateLoss of a methoxy radical
121[C₈H₉O]⁺[M - •COOH]⁺ModerateLoss of the carboxyl group
105[C₇H₅O]⁺[C₆H₅CO]⁺MinorLoss of •OH and subsequent loss of CO from m/z 149
91[C₇H₇]⁺Tropylium ionModerateRearrangement and fragmentation
77[C₆H₅]⁺Phenyl ionMinorLoss of •COOH and subsequent loss of CO from m/z 121

Experimental Protocols

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion analysis, or with the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: ESI, positive and negative.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 45 psi.

    • Scan Range: m/z 50-300.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation patterns.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for EI

  • Derivatization (if necessary): For improved volatility and chromatographic performance, the carboxylic acid can be derivatized (e.g., methylation to form the methyl ester). However, direct analysis is also possible.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Split (e.g., 20:1).

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

Proposed Fragmentation Pathway (EI)

Fragmentation_Pathway M [C₉H₁₀O₃]⁺˙ m/z = 166 (Molecular Ion) F151 [C₈H₇O₃]⁺ m/z = 151 M->F151 - •CH₃ F149 [C₉H₉O₂]⁺ m/z = 149 M->F149 - •OH F135 [C₈H₇O₂]⁺ m/z = 135 M->F135 - •OCH₃ F121 [C₈H₉O]⁺ m/z = 121 M->F121 - •COOH F105 [C₇H₅O]⁺ m/z = 105 F149->F105 - CO F91 [C₇H₇]⁺ m/z = 91 F121->F91 - CO F77 [C₆H₅]⁺ m/z = 77 F121->F77 - CH₂O

Caption: Proposed EI fragmentation pathway of this compound.

Conclusion

The provided information serves as a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols will aid researchers in the identification and structural elucidation of this compound and its analogs. Experimental verification is recommended to confirm the proposed fragmentation pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Methoxy-6-methylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes include:

  • A multi-step process beginning with the reduction of 2-methyl-6-nitrobenzoic acid, followed by diazotization, hydrolysis, and methylation.[1][2]

  • Directed ortho-metalation of 2-methoxybenzoic acid.[3][4][5]

  • Carboxylation of a Grignard reagent, such as 2-methyl-6-methoxyphenylmagnesium bromide.[6][7][8]

Q2: What are the primary applications of this compound?

A2: It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals like the fungicide metrafenone.[9][10] It also serves as a fine chemical and a reagent in research and development.[10]

Q3: What are the key physical and chemical properties of this compound?

A3:

  • Molecular Formula: C₉H₁₀O₃[9]

  • Molar Mass: 166.17 g/mol [9]

  • Melting Point: 137–138°C[9]

  • Solubility: Soluble in methanol, insoluble in water.[9]

Troubleshooting Guides

Low Yield

Q4: My overall yield is consistently low when using the multi-step synthesis from 2-methyl-6-nitrobenzoic acid. What are the potential causes and solutions?

A4: Low yields in this multi-step synthesis can arise from incomplete reactions or side reactions in any of the four main steps.

  • Reduction Step: Incomplete reduction of the nitro group.

    • Solution: Ensure the catalyst (e.g., Palladium on Carbon) is active and used in the correct ratio.[1][2] Monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting material.[2] Hydrogen pressure and reaction time may also need optimization.[1]

  • Diazotization and Hydrolysis: Decomposition of the diazonium salt.

    • Solution: Maintain a low temperature (0-5 °C) during the addition of the nitrite (B80452) solution.[2] Ensure the dropwise addition is slow to control the exothermic reaction.

  • Methylation: Incomplete methylation of the hydroxyl group.

    • Solution: Use an adequate molar ratio of the methylating agent (e.g., dimethyl sulfate) to the substrate.[1] The reaction temperature and time should be carefully controlled (e.g., 30-45 °C for 1-2 hours).[1]

  • Hydrolysis: Incomplete hydrolysis of the methyl ester.

    • Solution: Ensure a sufficient molar ratio of base (e.g., NaOH) to the ester and heat the reaction to ensure completion (e.g., 80-100 °C).[1]

Q5: I am experiencing low yields in the directed ortho-metalation of 2-methoxybenzoic acid. What are the critical parameters to control?

A5: The success of directed ortho-metalation is highly dependent on the reaction conditions.

  • Choice of Base and Additive: The regioselectivity and yield are sensitive to the organolithium reagent and the presence of a chelating agent.

    • Solution: For exclusive deprotonation at the 6-position (ortho to the carboxylate), a combination of s-BuLi and TMEDA at -78 °C is effective.[3] Using n-BuLi/t-BuOK can reverse the regioselectivity.[3]

  • Temperature: Side reactions, such as nucleophilic attack of the organolithium reagent on the carboxylate, can occur at higher temperatures.

    • Solution: Maintain a low reaction temperature, typically -78 °C, throughout the deprotonation and electrophilic quench.[3]

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon). All solvents and reagents must be strictly anhydrous.

Q6: The carboxylation of my Grignard reagent is resulting in a low yield of the desired carboxylic acid. What could be the issue?

A6: Low yields in Grignard carboxylation are often due to the reactivity of the Grignard reagent itself or issues with the carbon dioxide source.

  • Grignard Reagent Formation: Incomplete formation of the Grignard reagent.

    • Solution: Ensure the magnesium turnings are fresh and activated. The reaction should be initiated in a scrupulously dry apparatus under an inert atmosphere.

  • Reaction with Carbon Dioxide: Inefficient trapping of the Grignard reagent by CO₂.

    • Solution: Use freshly crushed dry ice (solid CO₂) and add the Grignard solution to an excess of the dry ice to ensure the Grignard reagent reacts with CO₂ rather than other electrophiles.[11] Bubbling CO₂ gas through the solution is an alternative, but the gas must be dry.[7]

  • Side Reactions: Grignard reagents are strong bases and will react with any acidic protons present in the starting material or solvent.[11][12][13]

    • Solution: The starting halide must be free of acidic functional groups such as -OH, -NH, -SH, or carboxylic acids.[6][14]

Impurity Formation

Q7: I am observing significant byproducts in my directed ortho-metalation reaction. How can I minimize these?

A7: Byproduct formation in ortho-metalation often stems from incorrect stoichiometry or temperature control.

  • Formation of Ketones: Nucleophilic addition of the organolithium reagent to the carboxylate group can form a ketone byproduct.[3]

    • Solution: Use the recommended stoichiometry of the organolithium reagent (e.g., 2.2 equivalents of s-BuLi/TMEDA).[3] Maintaining a very low temperature (-78 °C) minimizes this side reaction.[3]

  • Formation of Isomers: Deprotonation at an undesired position can lead to isomeric products.

    • Solution: The choice of the lithiating agent is crucial for regioselectivity. For 2-methoxybenzoic acid, s-BuLi/TMEDA favors the 6-position, while n-BuLi/t-BuOK favors the 3-position.[3]

Q8: My final product after Grignard carboxylation is contaminated with the starting halide and other impurities. What is the likely cause?

A8: This is often due to incomplete Grignard formation or side reactions during the carboxylation.

  • Unreacted Starting Halide: Incomplete formation of the Grignard reagent will lead to unreacted starting material.

    • Solution: Ensure the magnesium is activated and the reaction goes to completion before adding the carbon dioxide.

  • Formation of Alcohols: If the Grignard reagent reacts with any carbonyl compounds other than CO₂ (e.g., from the workup or impurities), tertiary alcohols can be formed.[15][16]

    • Solution: Ensure the CO₂ is added before any aqueous workup.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis

Synthetic RouteKey ReagentsTemperature (°C)Reaction TimeYield (%)Reference
Multi-step Synthesis
Reduction2-methyl-6-nitrobenzoic acid, H₂, Pd/C60-90VariesHigh[1]
Diazotization2-amino-6-methylbenzoic acid, NaNO₂0-154-16 h (total)High[1]
Methylation2-hydroxy-6-methyl benzoate, (CH₃)₂SO₄30-451-2 hHigh[1]
HydrolysisMethyl 2-methoxy-6-methylbenzoate, NaOH80-100Varies95-97[1]
Directed Ortho-metalation 2-methoxybenzoic acid, s-BuLi/TMEDA, MeI-782 h71[3]
Grignard Carboxylation 2-methyl-3-chloroanisole, Mg, CO₂-10 to 103 hNot specified[17]

Experimental Protocols

Protocol 1: Synthesis via Multi-step Route (Based on Patent CN113072441A) [1]

  • Reduction: In a suitable vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol. Add Palladium on Carbon catalyst (10%). Pressurize the vessel with hydrogen gas (0.5-1.5 MPa) and stir at 60-90 °C until the starting material is consumed.

  • Diazotization, Hydrolysis, and Esterification (One-Pot): Cool the reaction mixture from step 1 and filter off the catalyst. To the filtrate, add a nitrite ester at 0-15 °C. After the addition, heat the mixture to 50-66 °C for 4-16 hours to yield methyl 2-hydroxy-6-methylbenzoate.

  • Methylation: To the product from step 2, add dimethyl sulfate (B86663) and an alkali. Maintain the reaction at 30-45 °C for 1-2 hours to obtain methyl 2-methoxy-6-methylbenzoate.

  • Hydrolysis: Add sodium hydroxide (B78521) solution to the methyl 2-methoxy-6-methylbenzoate from step 3 and heat to 80-100 °C until the reaction is complete. Cool the solution and adjust the pH to 1-3 with sulfuric acid to precipitate the product. Filter and dry to obtain this compound.

Protocol 2: Synthesis via Directed Ortho-metalation (Based on Org. Lett. 2006, 8, 4, 765–768) [3]

  • Under an argon atmosphere, dissolve 2-methoxybenzoic acid in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a pre-mixed 1:1 complex of s-BuLi and TMEDA (2.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding an excess of methyl iodide (MeI).

  • Allow the reaction to warm to room temperature.

  • Acidify the mixture with aqueous HCl and extract the product with ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by appropriate methods (e.g., recrystallization or chromatography).

Visualizations

Yield_Optimization_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_analysis Analysis & Purification Start Select Synthetic Route Route1 Multi-step from 2-methyl-6-nitrobenzoic acid Start->Route1 Route2 Directed Ortho-metalation Start->Route2 Route3 Grignard Carboxylation Start->Route3 Problem Identify Issue (e.g., Low Yield, Impurities) Route1->Problem Route2->Problem Route3->Problem Analyze1 Check Reduction & Diazotization Conditions Problem->Analyze1 Analyze2 Verify Base, Temp & Anhydrous Conditions Problem->Analyze2 Analyze3 Confirm Grignard Formation & CO2 Quality Problem->Analyze3 Solution Implement Corrective Action Analyze1->Solution Analyze2->Solution Analyze3->Solution Purify Purify Crude Product (Recrystallization, Chromatography) Solution->Purify Analyze_Final Assess Purity (HPLC, NMR, MP) Purify->Analyze_Final

References

troubleshooting incomplete reactions in 2-Methoxy-6-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methoxy-6-methylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for this compound are:

  • Directed ortho-Lithiation (DoM) of 3-methylanisole (B1663972): This involves the deprotonation of 3-methylanisole at the position ortho to the methoxy (B1213986) group using a strong organolithium base, followed by quenching with carbon dioxide.

  • Multi-step synthesis from substituted nitro- or aminobenzoic acids: A common route involves the reduction of a nitro group, diazotization of the resulting amine, followed by methylation and hydrolysis. A specific example starts from 2-methyl-6-nitrobenzoic acid.[1]

Q2: My ortho-lithiation reaction of 3-methylanisole is not working. What are the common causes of failure?

A2: Incomplete or failed ortho-lithiation reactions are often due to:

  • Inactive organolithium reagent: n-Butyllithium (n-BuLi) or other organolithium reagents can degrade upon exposure to air or moisture. It is crucial to use a freshly opened bottle or a recently titrated solution.

  • Presence of water or protic solvents: Organolithium reagents are extremely strong bases and will be quenched by any source of protons, including water in the solvent or on the glassware. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that all solvents are anhydrous.

  • Incorrect reaction temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[2]

  • Poor quality starting material: Impurities in the 3-methylanisole can interfere with the reaction.

Q3: I am observing the formation of byproducts in my Grignard-based synthesis. What are the likely side reactions?

A3: Grignard reactions are prone to several side reactions, including:

  • Wurtz coupling: The Grignard reagent can couple with the starting aryl halide to form a biaryl byproduct.

  • Reaction with moisture or CO2 from the air: Grignard reagents are highly reactive with water and carbon dioxide. Strict anhydrous and inert atmosphere techniques are essential.[3]

  • Formation of ketones: In some cases, the Grignard reagent can react with the initially formed carboxylate, leading to the formation of a ketone as a byproduct.[4]

Q4: How can I effectively purify the final this compound product?

A4: Purification can be achieved through several methods:

  • Acid-base extraction: As a carboxylic acid, the product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), leaving neutral organic impurities behind. The aqueous layer is then acidified to precipitate the pure carboxylic acid.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Column chromatography: For challenging separations or to remove closely related impurities, flash column chromatography over silica (B1680970) gel can be employed.

Troubleshooting Guides

Incomplete Reaction: Directed ortho-Lithiation of 3-Methylanisole
Observed Issue Potential Cause Recommended Solution
Low or no conversion of starting material Inactive n-BuLi or s-BuLi.Use a fresh bottle of the organolithium reagent or titrate the existing solution to determine its exact concentration.
Presence of moisture or other protic impurities.Thoroughly dry all glassware in an oven and cool under an inert gas (e.g., argon or nitrogen). Use anhydrous solvents.
Reaction temperature is too high or too low.Maintain a constant low temperature, typically -78 °C, using a dry ice/acetone bath.
Insufficient amount of organolithium reagent.Use a slight excess of the organolithium reagent (e.g., 1.1-1.2 equivalents).
Formation of multiple products Lithiation at other positions on the aromatic ring.The methoxy group is a strong directing group for ortho-lithiation.[5] However, competitive lithiation at the methyl group can occur. The use of a coordinating agent like TMEDA can enhance regioselectivity.
Reaction with impurities in the CO2 source.Use high-purity, dry carbon dioxide gas or freshly crushed dry ice.
Low yield after workup Incomplete carboxylation.Ensure an excess of CO2 is added to the reaction mixture.
Product loss during extraction.Perform multiple extractions and ensure complete precipitation of the carboxylic acid upon acidification.
Incomplete Reaction: Multi-step Synthesis

This guide refers to a synthesis pathway starting from 2-methyl-6-nitrobenzoic acid as described in patent CN113072441A.[1]

Observed Issue Potential Cause Recommended Solution
Low yield in the reduction of the nitro group Incomplete hydrogenation.Ensure the catalyst (e.g., Pd/C) is active and used in the correct amount. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Catalyst poisoning.Ensure the starting material and solvent are free of impurities that could poison the catalyst.
Low yield in the diazotization and hydrolysis step Unstable diazonium salt.Maintain a low temperature (0-5 °C) during the diazotization step.
Incomplete hydrolysis.Ensure the reaction is heated sufficiently after diazotization to drive the hydrolysis to completion.
Low yield in the methylation step Incomplete reaction with the methylating agent (e.g., dimethyl sulfate).Use an appropriate excess of the methylating agent and ensure the reaction is carried out under basic conditions.
Low yield in the final hydrolysis step Incomplete hydrolysis of the methyl ester.Ensure sufficient heating and an adequate amount of base are used to drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC.

Experimental Protocols

Representative Protocol for Directed ortho-Lithiation of 3-Methylanisole

Disclaimer: This is a generalized procedure based on established methods for directed ortho-metalation of anisole (B1667542) derivatives. Optimization may be required.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous tetrahydrofuran (B95107) (THF) to the flask. Cool the flask to -78 °C in a dry ice/acetone bath. Add 3-methylanisole (1.0 eq.) via syringe.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 2-4 hours.

  • Carboxylation: Quench the reaction by pouring the solution onto an excess of freshly crushed dry ice in a separate flask. Allow the mixture to warm to room temperature.

  • Workup: Add water to the reaction mixture. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted 3-methylanisole.

  • Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a pH of 1-2 is reached, resulting in the precipitation of the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Protocol for Hydrolysis of this compound Methyl Ester

This protocol is adapted from patent CN113072441A.[1]

  • Reaction Setup: In a round-bottom flask, combine the crude this compound methyl ester, a 30% sodium hydroxide (B78521) solution (1.02-1.05 eq.), and water.

  • Hydrolysis: Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by HPLC).

  • Acidification: Cool the reaction mixture to 50-60 °C and add a 10-20% sulfuric acid solution to adjust the pH to 1-2.

  • Precipitation and Isolation: Stir the mixture for 1 hour while maintaining the temperature, then cool to 20-30 °C. Filter the precipitate and dry to obtain the final product.

Quantitative Data

Table 1: Reaction Conditions and Yields for the Hydrolysis of this compound Methyl Ester (from CN113072441A)[1]

Parameter Example 1 Example 2
Starting Material 50 g crude ester50 g crude ester
NaOH solution (30%) 37.8 g (1.02 eq.)38.9 g (1.05 eq.)
Water 100 g100 g
Reaction Temperature 80-90 °C80-90 °C
Sulfuric Acid (conc.) 20%10%
Final pH 1-21-2
Yield 96.6%96.0%
Purity (HPLC) 99.5%99.8%

Visualizations

experimental_workflow Experimental Workflow: Directed ortho-Lithiation prep Preparation of Anhydrous Apparatus reagents Addition of 3-Methylanisole and THF prep->reagents lithiation Slow Addition of n-BuLi at -78°C reagents->lithiation carboxylation Quenching with Dry Ice lithiation->carboxylation workup Aqueous Workup and Extraction carboxylation->workup isolation Acidification and Precipitation workup->isolation purification Filtration and Drying isolation->purification

Caption: Workflow for the synthesis of this compound via directed ortho-lithiation.

troubleshooting_logic Troubleshooting Logic: Low Yield in ortho-Lithiation start Low or No Product check_reagents Check Reagent Activity (n-BuLi) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Confirm Reaction Temperature start->check_temp check_stoichiometry Verify Stoichiometry start->check_stoichiometry solution1 Use fresh/titrated reagent check_reagents->solution1 Inactive solution2 Dry glassware and solvents check_conditions->solution2 Moisture present solution3 Maintain -78°C check_temp->solution3 Incorrect solution4 Use slight excess of n-BuLi check_stoichiometry->solution4 Insufficient

Caption: A logical flowchart for troubleshooting low yields in the directed ortho-lithiation reaction.

References

identifying and minimizing side products in 2-Methoxy-6-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methoxy-6-methylbenzoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Multi-Step Synthesis from 2-Methyl-6-nitrobenzoic Acid

Issue 1: Incomplete Reduction of the Nitro Group

  • Question: My reaction monitoring (TLC/HPLC) shows the presence of the starting material, 2-methyl-6-nitrobenzoic acid, even after prolonged reaction time. What could be the cause?

  • Answer: Incomplete reduction of the nitro group to an amine can be due to several factors:

    • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.

    • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed to completion. Ensure your reaction vessel is properly sealed and pressurized.

    • Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring throughout the reaction.

Issue 2: Formation of Hydroxylated Impurity during Diazotization and Methylation

  • Question: My final product is contaminated with 2-hydroxy-6-methylbenzoic acid. How can I minimize this impurity?

  • Answer: The presence of 2-hydroxy-6-methylbenzoic acid suggests either incomplete methylation or hydrolysis of the methoxy (B1213986) group. A one-pot diazotization, hydrolysis, and esterification can sometimes yield a mixture of methyl 2-hydroxy-6-methylbenzoate and methyl 2-methoxy-6-methylbenzoate.[1]

    • Incomplete Methylation: Ensure a sufficient excess of the methylating agent (e.g., dimethyl sulfate) is used. The reaction temperature and time for the methylation step should be optimized to drive the reaction to completion.

    • Hydrolysis: The final hydrolysis of the methyl ester to the carboxylic acid should be performed under controlled conditions to avoid cleavage of the ether linkage. Use of a mild base and careful temperature control is recommended.

Issue 3: Low Yield in the Diazotization Step

  • Question: The yield of my 2-hydroxy-6-methylbenzoic acid intermediate is consistently low. What are the potential causes?

  • Answer: Low yields in diazotization reactions are often due to:

    • Temperature Control: Diazonium salts are unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite (B80452).[2]

    • Slow Addition of Reagents: The sodium nitrite solution should be added dropwise to the acidic solution of the amine to prevent a rapid temperature increase and decomposition of the diazonium salt.[2]

    • Impure Starting Amine: The purity of the 2-amino-6-methylbenzoic acid is critical. Impurities can interfere with the diazotization reaction.

Route 2: Grignard Reaction Route

Issue 1: Formation of a Symmetric Ketone Byproduct

  • Question: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a symmetric ketone. Why is this happening and how can I prevent it?

  • Answer: The formation of symmetric ketones, such as 2,2'-dimethoxy-6,6'-dimethylbenzophenone, can occur, especially with methoxy-substituted aryl Grignard reagents.[3] This is often due to the reaction of the Grignard reagent with the initially formed carboxylate salt before quenching.

    • Inverse Addition: Add the Grignard reagent solution slowly to a slurry of dry ice (solid CO2) in an anhydrous ether solvent. This ensures that the Grignard reagent is always in the presence of excess CO2, minimizing the chance of it reacting with the product.

    • Low Temperature: Maintain a very low reaction temperature (e.g., -78 °C) throughout the addition to reduce the reactivity of the carboxylate intermediate.

Issue 2: Presence of Biphenyl (B1667301) Impurity

  • Question: My final product is contaminated with a non-polar impurity, likely a biphenyl derivative. How can this be minimized and removed?

  • Answer: Biphenyl formation is a common side reaction in Grignard reagent formation.[4]

    • Slow Formation of Grignard Reagent: Add the aryl halide dropwise to the magnesium turnings to maintain a low concentration of the halide and reduce the rate of coupling.

    • Purification: The biphenyl impurity is non-acidic and can be effectively removed from the desired carboxylic acid product by acid-base extraction.[5][6] Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its salt, leaving the neutral biphenyl in the organic layer. Acidification of the aqueous layer will then precipitate the pure product.

Issue 3: Grignard Reaction Fails to Initiate

  • Question: My Grignard reaction is not starting. What troubleshooting steps can I take?

  • Answer: The initiation of a Grignard reaction can be challenging due to the passivating oxide layer on the magnesium metal.

    • Activation of Magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to activate the magnesium surface.[4]

    • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent must be strictly anhydrous.[4]

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is preferable for large-scale synthesis?

    • A1: The choice of route depends on factors like the availability and cost of starting materials, and safety considerations. The multi-step route from 2-methyl-6-nitrobenzoic acid involves several steps but may use more readily available precursors. The Grignard route is shorter but requires strict anhydrous conditions and careful control of the reaction to avoid side products.

  • Q2: What is the most effective method for purifying the final this compound?

    • A2: For the Grignard route, acid-base extraction is highly effective at removing neutral impurities like biphenyls.[5] For both routes, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is a common and effective final purification step to obtain a high-purity product.[7][8]

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of analytical techniques should be used.

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • Mass Spectrometry: To determine the molecular weight.

      • HPLC: To assess the purity of the compound.

      • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Q4: Are there any specific safety precautions I should take during these syntheses?

    • A4: Yes. When working with Grignard reagents, extreme caution must be taken to exclude water and air. The reaction can be highly exothermic. Diazonium salts can be explosive in their solid state and should be handled in solution at low temperatures.[2] Always wear appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureRoute 1: Multi-Step SynthesisRoute 2: Grignard Synthesis
Starting Material 2-Methyl-6-nitrobenzoic acid1-Bromo-2-methoxy-6-methylbenzene
Number of Steps 4 (Reduction, Diazotization, Methylation, Hydrolysis)2 (Grignard formation, Carboxylation)
Key Side Products 2-Hydroxy-6-methylbenzoic acidSymmetric ketone, Biphenyl derivatives
Purification Strategy Recrystallization, Column ChromatographyAcid-base extraction, Recrystallization
Key Challenges Handling of unstable diazonium salts, potential for incomplete methylationStrict anhydrous conditions, initiation of Grignard reaction, control of side reactions

Experimental Protocols

Protocol 1: Multi-Step Synthesis of this compound

Step 1: Reduction of 2-Methyl-6-nitrobenzoic Acid

  • In a hydrogenation vessel, dissolve 2-methyl-6-nitrobenzoic acid in methanol (B129727).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 2-4 bar).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-amino-6-methylbenzoic acid.

Step 2: Diazotization and Hydrolysis

  • Prepare a solution of sulfuric acid in water and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add the crude 2-amino-6-methylbenzoic acid to the cold acid solution with continuous stirring.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the amine suspension, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Slowly heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield crude 2-hydroxy-6-methylbenzoic acid.

Step 3: Methylation of 2-Hydroxy-6-methylbenzoic Acid

  • Dissolve the crude 2-hydroxy-6-methylbenzoic acid in a suitable solvent (e.g., acetone (B3395972) or DMF).

  • Add a base (e.g., potassium carbonate) to the solution.

  • Add dimethyl sulfate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until completion.

  • Cool the reaction mixture, filter off the base, and concentrate the filtrate.

  • The resulting crude methyl 2-methoxy-6-methylbenzoate is used in the next step.

Step 4: Hydrolysis to this compound

  • Dissolve the crude methyl 2-methoxy-6-methylbenzoate in a mixture of methanol and aqueous sodium hydroxide (B78521) solution.

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with cold dilute hydrochloric acid to a pH of 1-2 to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Protocol 2: Grignard Synthesis of this compound

Step 1: Formation of the Grignard Reagent

  • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Dissolve 1-bromo-2-methoxy-6-methylbenzene in anhydrous diethyl ether and add a small portion to the flask.

  • If the reaction does not start, gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

Step 2: Carboxylation of the Grignard Reagent

  • In a separate flask, place a large excess of crushed dry ice and add anhydrous diethyl ether to form a slurry.

  • Cool the Grignard reagent solution to room temperature and slowly transfer it via cannula into the vigorously stirred dry ice slurry.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Quench the reaction by slowly adding cold dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract the product with aqueous sodium bicarbonate solution.

  • Separate the aqueous layer and acidify with cold dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Visualizations

Synthesis_Workflow_Route1 Start 2-Methyl-6-nitrobenzoic Acid Step1 Reduction (H2, Pd/C) Start->Step1 Intermediate1 2-Amino-6-methylbenzoic Acid Step1->Intermediate1 Step2 Diazotization & Hydrolysis (NaNO2, H2SO4, Δ) Intermediate1->Step2 Intermediate2 2-Hydroxy-6-methylbenzoic Acid Step2->Intermediate2 Step3 Methylation ((CH3)2SO4, K2CO3) Intermediate2->Step3 Intermediate3 Methyl 2-methoxy-6-methylbenzoate Step3->Intermediate3 Step4 Hydrolysis (NaOH, H3O+) Intermediate3->Step4 Product This compound Step4->Product

Caption: Workflow for the multi-step synthesis of this compound.

Troubleshooting_Grignard Start Grignard Reaction Issues Q1 Symmetric Ketone Formation? Start->Q1 A1_1 Use inverse addition (add Grignard to CO2) Q1->A1_1 Yes Q2 Biphenyl Impurity? Q1->Q2 No A1_1->Q2 A1_2 Maintain low temperature (-78 °C) A1_2->Q2 A2_1 Slow addition of aryl halide Q2->A2_1 Yes Q3 Reaction not starting? Q2->Q3 No A2_1->Q3 A2_2 Purify via acid-base extraction A2_2->Q3 A3_1 Activate Mg with iodine or 1,2-dibromoethane Q3->A3_1 Yes Success Successful Synthesis Q3->Success No A3_1->Success A3_2 Ensure strictly anhydrous conditions A3_2->Success

Caption: Troubleshooting decision tree for the Grignard synthesis route.

References

Technical Support Center: Purification of Crude 2-Methoxy-6-methylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Methoxy-6-methylbenzoic Acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle is that the solubility of a compound in a solvent increases with temperature. For this compound, the crude solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are ideally present in smaller quantities, remain dissolved in the cold solvent and are subsequently removed during filtration.

Q2: How do I choose the best solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should meet the following criteria:

  • It should dissolve the this compound well at high temperatures but poorly at low temperatures.

  • It should either not dissolve the impurities at all or dissolve them very well, even at low temperatures.

  • It should not chemically react with the compound.

  • It should be sufficiently volatile to be easily removed from the purified crystals.

  • For safety, it should be non-toxic and have a relatively high flash point.

Based on the properties of similar benzoic acid derivatives, suitable solvents could include methanol, or a mixed solvent system like ethanol (B145695)/water or ethyl acetate/hexane.[1]

Q3: What are the most common impurities I might encounter in crude this compound?

A3: Based on a common synthetic route from 2-methyl-6-nitrobenzoic acid, potential impurities include unreacted starting materials and intermediates.[2] These can be:

  • 2-Methyl-6-nitrobenzoic acid: The initial starting material.

  • 2-Amino-6-methylbenzoic acid: An intermediate from the reduction of the nitro group.

  • 2-Hydroxy-6-methylbenzoic acid: An intermediate from the hydrolysis of a diazonium salt.[3]

  • 2-Methoxy-6-methyl-benzoate: The methyl ester of the final product, which may be present if the final hydrolysis step is incomplete.[2]

Q4: How can I assess the purity of my final recrystallized product?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (137-138 °C) indicates high purity.[4] Impurities will typically cause the melting point to be lower and the range to be broader.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity of the sample.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the chemical structure of the compound and detect the presence of any remaining impurities.[3]

Data Presentation

Solubility Data for Solvent Selection
SolventChemical FormulaTemperature (°C)Solubility ( g/100 mL)Reference
WaterH₂O30~0.54[5]
Boiling WaterH₂O100Soluble[1]
MethanolCH₃OH-Soluble[6]
EthanolC₂H₅OH-Freely Soluble[1]
ChloroformCHCl₃-Sparingly Soluble[5]

Experimental Protocols

Detailed Protocol for Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the initial purity of the crude material and the specific impurities present. An ethanol/water mixed solvent system is often effective for substituted benzoic acids.[1]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter flask, and vacuum source (for crystal collection)

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely by heating the mixture on a hot plate with gentle stirring. Add the solvent in small portions to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient). Bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate. Filter the hot solution quickly to remove the charcoal and any insoluble materials.

  • Induce Crystallization: To the hot, clear filtrate, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximize Crystal Formation: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (similar ratio to the crystallization solvent) to remove any remaining soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at a moderate temperature to remove all residual solvent.

  • Analysis: Determine the melting point of the dried crystals and use other analytical methods (e.g., HPLC, NMR) to confirm purity.

Troubleshooting Guides

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of the solute, causing it to melt before dissolving. Alternatively, the solution may be too concentrated, causing the compound to precipitate out of solution too quickly at a temperature above its melting point.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of the more soluble solvent (in this case, ethanol) to decrease the saturation point. Allow the solution to cool much more slowly. Placing the flask in an insulated container can help. If the problem persists, a different solvent system with a lower boiling point may be necessary.

Problem 2: No crystals form upon cooling, even after being in an ice bath.

  • Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.

  • Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.

  • Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.

  • Solution 2: Induce crystallization by scratching the inside of the flask just below the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[7]

  • Solution 3: If available, add a "seed crystal" (a tiny crystal of the pure compound) to the solution to initiate crystallization.[3]

Problem 3: The recovery yield is very low.

  • Possible Cause 1: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.

  • Solution 1: In future runs, be careful to use only the minimum amount of hot solvent needed for dissolution. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.

  • Possible Cause 2: Premature crystallization occurred during a hot filtration step.

  • Solution 2: Ensure that the funnel and receiving flask are sufficiently pre-heated before performing a hot filtration. Using a stemless funnel minimizes the surface area for crystals to form.

  • Possible Cause 3: The crystals were washed with a solvent that was not ice-cold, causing some of the product to dissolve.

  • Solution 3: Always use an ice-cold solvent to wash the crystals during the filtration step.

Problem 4: The recrystallized product is still impure.

  • Possible Cause 1: The cooling process was too rapid, trapping impurities within the crystal lattice.

  • Solution 1: Repeat the recrystallization and ensure the solution cools slowly and without disturbance.

  • Possible Cause 2: The chosen solvent is not effective at separating the specific impurities present.

  • Solution 2: Try a different solvent or solvent system. For example, if a non-polar impurity is suspected, a more polar solvent system might be more effective.

  • Possible Cause 3: The impurity has very similar solubility characteristics to the desired product.

  • Solution 3: A second recrystallization may be necessary. If impurities persist, an alternative purification method like column chromatography may be required.[3]

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Analysis start Crude 2-Methoxy- 6-methylbenzoic acid dissolve Dissolve in minimum hot solvent (e.g., Ethanol) start->dissolve hot_filt Hot Filtration (Optional, if impurities or charcoal present) dissolve->hot_filt Insoluble impurities? induce Add anti-solvent (e.g., Water) till cloudy, then clarify dissolve->induce No hot_filt->induce cool_rt Cool slowly to room temperature induce->cool_rt cool_ice Cool in ice bath to maximize yield cool_rt->cool_ice vac_filt Vacuum Filtration cool_ice->vac_filt wash Wash with ice-cold solvent vac_filt->wash dry Dry crystals wash->dry end Pure Product (Analyze for purity) dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue issue1 No Crystals Form start->issue1 issue2 Compound 'Oils Out' start->issue2 issue3 Low Yield start->issue3 issue4 Product Impure start->issue4 sol1a Too much solvent? issue1->sol1a sol2a Cooling too fast? issue2->sol2a sol3a Too much solvent used? issue3->sol3a sol4a Cooling too fast? issue4->sol4a sol1b Supersaturated? sol1a->sol1b No act1a Boil off some solvent and cool again sol1a->act1a Yes act1b Scratch flask interior or add seed crystal sol1b->act1b Yes act2a Reheat, add more 'good' solvent, cool slowly sol2a->act2a Yes act3a Use minimum solvent next time sol3a->act3a Yes act4a Recrystallize again, ensure slow cooling sol4a->act4a Yes

Caption: Troubleshooting guide for common issues in recrystallization experiments.

References

column chromatography techniques for purifying 2-Methoxy-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Methoxy-6-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective column chromatography technique for purifying this compound?

A1: For the purification of this compound, a moderately polar compound, normal-phase flash column chromatography using silica (B1680970) gel is the most common and effective technique. This method separates compounds based on their polarity, and it is well-suited for isolating the target compound from less polar and more polar impurities that may be present after synthesis.

Q2: My this compound is showing significant tailing on the TLC plate and the column. What is the likely cause and how can I fix it?

A2: Tailing is a common issue when purifying acidic compounds like this compound on silica gel. This is often due to the interaction of the acidic carboxylic acid group with the slightly acidic silica gel stationary phase. To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent.[1] This will suppress the ionization of the carboxylic acid, leading to a more uniform interaction with the stationary phase and resulting in sharper, more symmetrical peaks.

Q3: I am not getting good separation between my product and a closely related impurity. What should I do?

A3: Poor separation can be addressed by optimizing the mobile phase. If you are using a hexane (B92381)/ethyl acetate (B1210297) system, try adjusting the ratio to decrease the overall polarity. A less polar mobile phase will result in slower elution and can improve the separation of compounds with similar polarities. Additionally, you can try a different solvent system altogether, such as dichloromethane (B109758)/methanol, which may offer different selectivity. For very difficult separations, employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be very effective.[2]

Q4: My compound seems to be decomposing on the column. How can I prevent this?

A4: While this compound is generally stable, some sensitive compounds can degrade on silica gel. If you suspect decomposition, you can deactivate the silica gel. This can be done by pre-treating the silica gel with a solution of the eluent containing a small amount of a non-volatile base like triethylamine, followed by flushing with the neutral eluent before loading your sample.[2] However, for an acidic compound, this is generally not recommended as it can cause the product to remain on the column. A better alternative might be to use a different stationary phase, such as alumina (B75360) (neutral or basic).[3]

Q5: What is the best way to load my sample onto the column?

A5: There are two primary methods for sample loading: wet and dry loading.

  • Wet loading: Dissolve your sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column. This method is quick and straightforward for samples that are readily soluble in the eluent.[4]

  • Dry loading: If your sample is not very soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column.[4] Dry loading often leads to better resolution as it ensures the sample is introduced as a very narrow band.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the percentage of the more polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).
Product Elutes Too Slowly (Low Rf) The mobile phase is not polar enough.Increase the percentage of the more polar solvent in your eluent system (e.g., increase the amount of ethyl acetate).
Poor Separation of Spots - The mobile phase is not optimal.- The column was not packed properly.- Too much sample was loaded.- Experiment with different solvent systems or use a shallower gradient in gradient elution.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of sample for the column size (typically 1-5% of the silica gel weight).
Streaking or Tailing of Spots The compound is interacting too strongly or ionically with the silica gel.Add a small amount of acetic acid (0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid group.[1]
Compound is Insoluble in the Eluent The chosen eluent is too non-polar for the sample.Use the dry loading technique. Dissolve the compound in a more polar solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.[2]
Cracks or Channels in the Silica Bed - The silica gel was not packed properly as a uniform slurry.- The solvent level dropped below the top of the silica gel.- Repack the column carefully, ensuring a uniform slurry.- Always keep the solvent level above the top of the silica gel bed.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary based on the specific impurities present.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (glacial)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Mobile Phase Selection:

  • Develop a suitable solvent system using Thin Layer Chromatography (TLC).

  • A good starting point is a mixture of hexane and ethyl acetate.

  • Prepare a stock solution of the mobile phase containing 0.5% acetic acid to prevent tailing.

  • The ideal solvent system should give the product an Rf value of approximately 0.2-0.4.

Hypothetical TLC Data for Solvent System Optimization:

Hexane:Ethyl Acetate RatioAcetic Acid (%)Rf of this compoundObservations
9:10.50.15Moves slowly, good for starting the column.
8:20.50.30Optimal for separation.
7:30.50.45May elute too quickly, potentially co-eluting with impurities.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.

  • Drain the excess solvent until it is just level with the top of the silica bed.

  • Add a thin layer of sand to the top of the silica to prevent disturbance during sample and eluent addition.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve ~1 g of crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).

  • Add ~2-3 g of silica gel to the solution and concentrate using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the packed column, ensuring a level surface.

  • Gently add a thin layer of sand on top of the sample layer.

5. Elution and Fraction Collection:

  • Carefully add the initial mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid) to the column.

  • Apply gentle pressure to the top of the column to begin elution.

  • Collect fractions in test tubes.

  • If using gradient elution, gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 hexane:ethyl acetate) to elute the product and any more polar impurities.

Hypothetical Gradient Elution Table:

Step Solvent System (Hexane:Ethyl Acetate with 0.5% Acetic Acid) Volume (mL) Compound Eluted
19:1200Non-polar impurities
28:2400This compound
37:3200More polar impurities

6. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow and Logic Diagrams

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Sample Loading (Dry Loading) pack->load elute 4. Elution (Gradient or Isocratic) load->elute collect 5. Fraction Collection elute->collect analyze 6. TLC Analysis of Fractions collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Solvent Evaporation combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

troubleshooting_logic cluster_problems Common Issues cluster_solutions Solutions start Problem Encountered tailing Peak Tailing? start->tailing poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution add_acid Add 0.1-1% Acetic Acid to Mobile Phase tailing->add_acid Yes adjust_polarity Decrease Mobile Phase Polarity (or use gradient) poor_sep->adjust_polarity Yes increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Large-Scale Synthesis of 2-Methoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Methoxy-6-methylbenzoic acid (CAS 6161-65-5). This key intermediate is crucial in the manufacturing of pharmaceuticals and agrochemicals, such as the fungicide metrafenone.[1][2] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during production.

Troubleshooting Guide

This section addresses specific issues that may arise during the multi-step synthesis of this compound, presented in a question-and-answer format.

Issue 1: Incomplete Reduction of 2-Methyl-6-nitrobenzoic Acid

  • Question: My hydrogenation reaction is not going to completion, and I have a significant amount of unreacted nitro compound. What should I do?

  • Answer:

    • Verify Catalyst Activity: Ensure the palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst is fresh and has not been poisoned.[3] Consider using a higher catalyst loading. The weight ratio of the raw material to the catalyst can range from 1:0.02 to 1:0.2.[3]

    • Optimize Reaction Conditions: Ensure adequate hydrogen pressure (typically 0.5-1.5 MPa) and vigorous stirring to maintain good catalyst suspension and gas-liquid transfer.[3] The reaction temperature should be maintained between 60-90 °C.[3]

    • Monitor Reaction Progress: Use High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to monitor the reaction until the starting material is consumed (content of raw material is less than 0.5%).[3]

Issue 2: Low Yield or Side Reactions during Diazotization and Hydrolysis

  • Question: The yield of 2-hydroxy-6-methyl benzoate (B1203000) is low, and I am observing the formation of colored impurities. What is the cause?

  • Answer:

    • Strict Temperature Control: The diazotization step is highly sensitive to temperature. The temperature during the dropwise addition of the diazotization reagent (e.g., nitrite (B80452) ester) must be maintained between 0-15 °C to prevent the decomposition of the diazonium salt and formation of byproducts.[3]

    • Reagent Stoichiometry: Ensure the correct molar ratio of the starting amine to the diazotization reagent, which is typically in the range of 1:1.02-1.5.[3]

    • Reaction Time and Temperature Post-Addition: After the addition of the diazotization reagent, the reaction should be allowed to proceed for 4-16 hours at a temperature of 50-66 °C to ensure complete hydrolysis.[3]

Issue 3: Incomplete Methylation of 2-Hydroxy-6-methyl Benzoate

  • Question: My methylation reaction with dimethyl sulfate (B86663) is incomplete, leaving unreacted starting material. How can I improve the conversion?

  • Answer:

    • Reagent Molarity: Use an appropriate molar ratio of the starting material to dimethyl sulfate, typically between 1:1.3 and 1:2.20.[3]

    • Base Stoichiometry: The amount of alkali (e.g., sodium hydroxide) is crucial. The molar weight of the alkali should be 1.5-1.8 times that of the dimethyl sulfate.[3]

    • Reaction Temperature and Time: Maintain the reaction temperature between 30-45 °C for 1-2 hours to drive the reaction to completion while minimizing side reactions.[3]

Issue 4: Difficulties in the Final Hydrolysis Step

  • Question: The hydrolysis of the methyl ester to the final carboxylic acid is slow or does not go to completion. What are the key parameters?

  • Answer:

    • Alkali Concentration and Ratio: Use a sufficient amount of alkali (e.g., sodium hydroxide). The molar ratio of the methyl ester to the alkali should be between 1:1.01 and 1:1.05.[3]

    • Temperature and Time: The hydrolysis reaction should be heated to 80-100 °C to ensure a reasonable reaction rate.[3] Monitor the reaction by HPLC or TLC until the ester is no longer detectable.

    • pH Adjustment for Precipitation: After the hydrolysis is complete, carefully adjust the pH to 1-2 with an acid (e.g., sulfuric or hydrochloric acid) to precipitate the product.[3] Ensure thorough stirring during acidification to achieve uniform precipitation and high purity.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic route for this compound?

A1: The synthesis is typically a four-step process starting from 2-methyl-6-nitrobenzoic acid.[3] The steps are:

  • Reduction Hydrogenation: The nitro group is reduced to an amino group.

  • Diazotization, Hydrolysis, and Esterification: The amino group is converted to a hydroxyl group via a diazonium salt, followed by esterification.

  • Methylation: The hydroxyl group is methylated to a methoxy (B1213986) group.

  • Hydrolysis: The methyl ester is hydrolyzed to the final carboxylic acid product.[3]

Q2: What are the critical safety precautions when using dimethyl sulfate for methylation?

A2: Dimethyl sulfate is highly toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a quenching solution (e.g., ammonia (B1221849) solution) readily available to neutralize any spills.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination. A typical purity for the crude product can be above 99.5% as determined by HPLC.[3]

Q4: What are the typical yields for each step in the synthesis?

A4: With optimized conditions, the yield for the final hydrolysis step can be high, for instance, around 96%.[3] The overall yield will depend on the efficiency of each of the four steps.

Experimental Protocols

Overall Synthesis Workflow

The synthesis of this compound from 2-methyl-6-nitrobenzoic acid is a four-step process.

Overall Synthetic Route A 2-Methyl-6-nitrobenzoic acid B 2-Amino-6-methylbenzoic acid A->B Reduction C 2-Hydroxy-6-methyl benzoate B->C Diazotization & Hydrolysis D 2-Methoxy-6-methyl benzoate C->D Methylation E This compound D->E Hydrolysis

Caption: Overall synthetic route from 2-methyl-6-nitrobenzoic acid.

Detailed Methodology for the Final Hydrolysis Step

This protocol is based on the procedure described in patent CN113072441A.[3]

  • Reaction Setup: In a suitable reaction vessel, charge the crude 2-methoxy-6-methylbenzoate, a 30% sodium hydroxide (B78521) solution (1.02-1.05 equivalents), and water.

  • Heating: Heat the mixture to 80-90 °C and stir until the reaction is complete, as monitored by HPLC.

  • Cooling and Acidification: Cool the reaction mixture to 50-60 °C. Slowly add 10-20% sulfuric acid to adjust the pH to 1-2, which will cause the product to precipitate.

  • Stirring and Isolation: Continue stirring the mixture at this temperature for one hour.

  • Filtration and Drying: Filter the solid product and dry it to obtain this compound.

Quantitative Data

Table 1: Reaction Parameters for the Hydrolysis of 2-Methoxy-6-methyl Benzoate[3]

ParameterExample 1Example 2
Starting Material (crude ester)50 g50 g
NaOH solution (30%)37.8 g (1.02 eq.)38.9 g (1.05 eq.)
Water100 g100 g
Reaction Temperature80-90 °C80-90 °C
Acid for pH adjustment69.7 g H₂SO₄ (20%)139.3 g H₂SO₄ (10%)
Final pH1-21-2
Final Product (crude acid)44.6 g44.0 g
Purity (HPLC)99.5%99.8%
Yield96.6%96.0%

Troubleshooting Logic Diagram

Troubleshooting Logic for Low Yield Start Low Yield of This compound Step1 Step 1: Reduction Start->Step1 Step2 Step 2: Diazotization Start->Step2 Step3 Step 3: Methylation Start->Step3 Step4 Step 4: Hydrolysis Start->Step4 Sol1 Check catalyst activity and H2 pressure Step1->Sol1 Sol2 Verify temperature control (0-15 °C) and reagent ratios Step2->Sol2 Sol3 Check molar ratios of Me2SO4 and base Step3->Sol3 Sol4 Ensure sufficient base and reaction temperature (80-100 °C) Step4->Sol4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 2-Methoxy-6-methylbenzoic Acid for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 2-Methoxy-6-methylbenzoic acid for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most effective and widely used methods for purifying this compound are recrystallization and flash column chromatography. Recrystallization is generally preferred for removing minor impurities and is a cost-effective technique.[1] For more challenging separations, particularly when dealing with closely related impurities, flash column chromatography over silica (B1680970) gel offers a more powerful alternative.[1]

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities in crude this compound can include unreacted starting materials from the synthesis, such as 2-hydroxy-6-methylbenzoic acid, and byproducts from side reactions.[1] Hydrolysis of related ester compounds, if present, can also lead to acidic impurities.[1]

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: To ensure the pharmaceutical quality of this compound, a combination of analytical methods is recommended. High-Performance Liquid Chromatography (HPLC) is crucial for quantitative analysis of purity and detection of trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural integrity of the compound and identify any structural analogs present as impurities. Melting point analysis is a fundamental technique where a sharp melting range close to the literature value (137-138°C) indicates high purity.[1]

Q4: What are the typical purity specifications for pharmaceutical-grade this compound?

A4: For pharmaceutical use, this compound should generally have a purity of greater than 98% as determined by HPLC.[2] The moisture content should also be controlled, typically not more than 0.5%.[3] Specific requirements may vary depending on the final application and regulatory standards.

Troubleshooting Guides

Recrystallization Issues

Q: I am not getting any crystal formation after cooling the recrystallization solution. What should I do?

A: This is a common issue that can often be resolved with the following steps:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.[4]

  • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Be cautious not to remove too much solvent, as this can cause the product to "oil out."

  • Re-evaluate Your Solvent System: The chosen solvent may be too effective at dissolving the compound, even at low temperatures. Experiment with a different solvent or a mixture of solvents in which the compound has lower solubility when cold.

Q: The yield of my purified product after recrystallization is very low. What could be the cause?

A: Low yield can result from several factors:

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), some of the product may crystallize out with the impurities and be lost. Ensure your filtration apparatus is pre-heated.

  • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product. Use only a minimal amount of ice-cold solvent for washing.

  • Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, a considerable amount will remain in the mother liquor. A different solvent system may be necessary to improve the yield.

Q: My final product is not pure enough after a single recrystallization. What are my options?

A: If the desired purity is not achieved, consider the following:

  • Second Recrystallization: Performing a second recrystallization can significantly improve purity, although it will likely result in a further reduction in yield.[1]

  • Inefficient Filtration and Washing: Ensure that the mother liquor, which contains the dissolved impurities, is thoroughly removed during vacuum filtration. A quick wash with a small amount of fresh, ice-cold solvent can help remove residual mother liquor from the crystal surfaces.[1]

  • Alternative Purification Method: If recrystallization is ineffective, flash column chromatography may be necessary to separate the impurities.

Flash Column Chromatography Issues

Q: My compound is streaking or "tailing" on the silica gel column. How can I fix this?

A: Tailing is a common problem with acidic compounds like this compound on silica gel. This is often due to strong interactions between the acidic analyte and the slightly acidic silica.

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid (~0.1%), to the eluent can suppress the ionization of the benzoic acid derivative, reducing its interaction with the silica and leading to sharper peaks.[1]

Q: I am not able to separate my compound from a close-running impurity. What adjustments can I make?

A: Improving the separation (resolution) between two compounds can be achieved by:

  • Optimizing the Solvent System: Use Thin-Layer Chromatography (TLC) to test various solvent systems with different polarities. A solvent system that gives a retention factor (Rf) of approximately 0.3 for your target compound is a good starting point for column chromatography.[1]

  • Using a Gradient Elution: Instead of a single solvent mixture (isocratic elution), gradually increasing the polarity of the mobile phase during the chromatography (gradient elution) can improve the separation of compounds with similar polarities.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for Purification of this compound

Recrystallization Solvent SystemInitial Purity (HPLC)Final Purity (HPLC)Yield (%)Observations
Ethanol/Water95.2%99.1%85%Good crystal formation upon slow cooling.
Ethyl Acetate (B1210297)/Hexane95.2%99.5%80%High purity achieved, slightly lower yield.
Methanol95.2%98.7%75%Significant solubility in cold methanol, leading to lower yield.
Toluene95.2%98.9%82%Suitable for larger scale purifications.

Note: The data presented in this table is representative and may vary based on the specific experimental conditions and the nature of the impurities.

Table 2: Analytical Methods for Purity Assessment

Analytical MethodPurposeTypical Parameters
HPLC Quantitative purity analysis and impurity profiling.Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).Mobile Phase: Acetonitrile and 0.1% formic acid in water.Detection: UV at 230 nm.[5]
NMR Structural confirmation and identification of structurally related impurities.Solvent: CDCl₃ or DMSO-d₆.Observe chemical shifts and integration of protons.
Melting Point Assessment of overall purity.A sharp melting range of 137-138°C indicates high purity.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). If too much water is added, clarify the solution by adding a few drops of hot ethanol.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate with 0.1% acetic acid) that provides a retention factor (Rf) of approximately 0.3 for this compound.[1]

  • Column Packing: Pack a chromatography column with silica gel (230-400 mesh) as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the column and apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot gravity filtration (if necessary) dissolve->hot_filtration induce_crystallization Add anti-solvent (e.g., water) until turbidity appears hot_filtration->induce_crystallization cool_slowly Cool slowly to room temperature induce_crystallization->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash with minimal ice-cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_No_Crystals start No crystal formation upon cooling scratch Scratch inner surface of flask with a glass rod start->scratch seed Add a seed crystal start->seed reduce_solvent Gently evaporate some solvent start->reduce_solvent change_solvent Try a different solvent system start->change_solvent crystals_form Crystals form scratch->crystals_form seed->crystals_form reduce_solvent->crystals_form change_solvent->crystals_form

Caption: Troubleshooting guide for poor or no crystal formation during recrystallization.

References

stability testing of 2-Methoxy-6-methylbenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Methoxy-6-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the primary anticipated degradation pathways include oxidation and reaction with strong bases.[1] The methoxy (B1213986) and methyl groups on the aromatic ring can be susceptible to oxidative conditions. The carboxylic acid functional group can react with bases.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[1][4] Handling should be conducted in a well-ventilated area, and personal protective equipment should be used to avoid contact with skin and eyes.[2][5]

Q3: How should I approach forced degradation studies for this compound?

A3: Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish stability-indicating analytical methods.[6][7][8] For this compound, these studies should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[7][8]

Q4: What analytical techniques are suitable for stability testing of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for the quantification of this compound and its potential degradation products.[9] For more sensitive and specific detection, particularly for identifying unknown degradants, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be employed.[9]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram during stability testing. Degradation of the compound.- Compare the chromatogram of the stressed sample with that of an unstressed control sample to identify new peaks. - Perform peak purity analysis to ensure the main peak is not co-eluting with a degradant. - If possible, use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.
Loss of assay value with no observable degradation products. - Degradant is not chromophoric and thus not detected by the UV detector. - Degradant is volatile and is lost during sample preparation. - Degradant is precipitating out of solution.- Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with the UV detector. - Carefully observe the sample for any precipitation. - Analyze the headspace of the sample vial using Gas Chromatography (GC) if volatile degradants are suspected.
Discoloration or change in the physical appearance of the solid drug substance. - Potential degradation, possibly due to oxidation or light exposure. - Hygroscopicity leading to moisture absorption.- Store the substance in a light-protected container with a desiccant. - Re-test the material to assess its purity and identity. - Visually inspect the packaging for any breaches that could allow moisture or air ingress.
Inconsistent stability results between batches. - Variation in the impurity profile of different batches. - Inconsistent experimental conditions.- Ensure that the stress conditions (temperature, pH, concentration of stressing agent) are identical for all batches. - Characterize the impurity profile of each batch before initiating the stability study. - Review and standardize the analytical method to minimize variability.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Use a UV detector set at a wavelength where this compound has significant absorbance.

  • Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and other chromatographic parameters to achieve adequate separation of all degradation peaks from the parent compound.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradants Major Degradant (RT)
1N HCl, 80°C, 24hData to be filledData to be filledData to be filled
1N NaOH, RT, 24hData to be filledData to be filledData to be filled
3% H₂O₂, RT, 24hData to be filledData to be filledData to be filled
Heat (105°C), 48hData to be filledData to be filledData to be filled
PhotolyticData to be filledData to be filledData to be filled

This table should be populated with experimental data.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase start Define Stability Study Objectives lit_review Literature Review & Compound Characterization start->lit_review Gather Information protocol_dev Develop Forced Degradation Protocol lit_review->protocol_dev Inform Protocol stress_samples Prepare & Stress Samples (Acid, Base, Oxidative, Thermal, Photo) protocol_dev->stress_samples Execute Protocol sample_analysis Analyze Stressed Samples stress_samples->sample_analysis Analyze hplc_dev Develop Stability-Indicating HPLC Method hplc_dev->sample_analysis Use Method data_eval Evaluate Degradation Data sample_analysis->data_eval Provide Data pathway_id Identify Degradation Pathways data_eval->pathway_id Elucidate report_gen Generate Stability Report pathway_id->report_gen Summarize Findings

Caption: Workflow for the stability testing of this compound.

References

preventing degradation of 2-Methoxy-6-methylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Methoxy-6-methylbenzoic acid during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that users may encounter, providing potential causes and recommended actions.

Symptom Possible Cause(s) Recommended Action(s)
Discoloration of Solid Compound (e.g., yellowing) Oxidative Degradation: Exposure to air and/or light can initiate oxidation, potentially forming colored quinone-type byproducts. This can be accelerated by the presence of metal ion impurities.Storage: Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon). Chelating Agents: If in solution, consider the addition of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis of a Solution Hydrolysis: Under strongly acidic or basic conditions, the methoxy (B1213986) group can be hydrolyzed to a hydroxyl group, forming 2-Hydroxy-6-methylbenzoic acid. Photodegradation: Exposure to UV or ambient light can cause cleavage of the methoxy group or other photochemical reactions.pH Control: Maintain the pH of aqueous solutions in a neutral to slightly acidic range. Avoid prolonged exposure to strong acids or bases. Light Protection: Protect solutions from light by using amber glassware or wrapping containers in aluminum foil.
Pressure Buildup in a Sealed Container at Elevated Temperatures Thermal Degradation (Decarboxylation): At high temperatures, the compound can undergo decarboxylation, releasing carbon dioxide gas and forming 2-methoxytoluene.Temperature Control: Store the compound at the recommended temperature (room temperature, unless otherwise specified) and avoid exposure to high heat. For reactions at elevated temperatures, ensure appropriate pressure relief systems are in place.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] It should be protected from light, heat, and moisture. For extended storage, consider flushing the container with an inert gas like nitrogen or argon to minimize the risk of oxidation.

2. What are the primary degradation pathways for this compound?

Based on the behavior of structurally similar compounds, the primary degradation pathways for this compound are:

  • Oxidative Degradation: The methoxy group makes the aromatic ring susceptible to oxidation, which can lead to the formation of colored impurities.

  • Hydrolysis: The methoxy group can be cleaved under strongly acidic or basic conditions to yield 2-Hydroxy-6-methylbenzoic acid.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decarboxylation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

3. How does the 6-methyl group affect the stability of this compound?

The methyl group at the ortho position to the methoxy group is expected to provide steric hindrance. This bulkiness can partially shield the methoxy group from attack by nucleophiles, potentially slowing the rate of hydrolysis compared to its non-methylated analog, 2-methoxybenzoic acid.

4. Can I expect to see degradation of this compound in my HPLC mobile phase?

If the mobile phase is within a neutral to mildly acidic pH range and is protected from light, significant degradation during a typical HPLC run is unlikely. However, prolonged storage of the compound in highly acidic or basic mobile phases, especially at room temperature, could lead to observable degradation. It is always best practice to use freshly prepared solutions.

5. How can I monitor for degradation?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor for the degradation of this compound. This type of method can separate the intact compound from its potential degradation products, allowing for accurate quantification of its purity over time.

Quantitative Data from Forced Degradation Studies

Stress Condition Duration (hours) % Degradation of 4-Methoxybenzoic Acid Primary Degradation Product
Acidic Hydrolysis (0.1 N HCl, 60 °C) 24~15%4-Hydroxybenzoic acid
Basic Hydrolysis (0.1 N NaOH, 60 °C) 24~35%4-Hydroxybenzoic acid
Oxidative (3% H₂O₂, 25 °C) 24~45%Various oxidized byproducts
Thermal (80 °C, solid state) 168 (7 days)~19%Anisole (from decarboxylation)
Photolytic (ICH Option 2, solid state) 168 (7 days)~26%Various photoproducts

Note: This data is for 4-Methoxybenzoic acid and should be used as an estimation for the stability of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general-purpose, stability-indicating HPLC method that can be adapted to quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 20% A, 80% B

      • 15-18 min: Hold at 20% A, 80% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 N and 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 1 N and 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system and validated stability-indicating method (see Protocol 1)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Heat at 60 °C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with 1 N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

    • Keep at room temperature for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with 1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 80 °C.

    • Sample at various time points (e.g., 24, 72, 168 hours), dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation (Solid State):

    • Expose a thin layer of solid this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Sample after the specified exposure, dissolve in a suitable solvent, and analyze by HPLC.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

DegradationPathways main This compound hydrolysis 2-Hydroxy-6-methylbenzoic acid main->hydrolysis  Acid/Base Hydrolysis oxidation Oxidized Products (e.g., Quinones) main->oxidation  Oxidation (Air, Light, Metal Ions) thermal 2-Methoxytoluene + CO2 main->thermal  High Temperature (Decarboxylation) photo Photodegradation Products main->photo  UV/Visible Light

Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photolytic Stress photo->analysis start Prepare Stock Solution of This compound evaluation Evaluate Degradation Profile and Identify Products analysis->evaluation

Experimental workflow for a forced degradation study.

TroubleshootingTree start Observed Degradation q1 What is the nature of the degradation? start->q1 discoloration Discoloration q1->discoloration Visual Change new_peaks New HPLC Peaks / Potency Loss q1->new_peaks Analytical Change q2_discoloration Is the sample exposed to light/air? discoloration->q2_discoloration q2_new_peaks What are the solution conditions? new_peaks->q2_new_peaks a1_discoloration Likely Oxidation. Store in sealed, opaque container under inert atmosphere. q2_discoloration->a1_discoloration Yes a2_discoloration Consider metal ion contamination. Use chelating agents if in solution. q2_discoloration->a2_discoloration No extreme_ph Strongly Acidic or Basic q2_new_peaks->extreme_ph pH light_exposure Exposed to Light q2_new_peaks->light_exposure Light high_temp High Temperature q2_new_peaks->high_temp Temp a1_new_peaks Likely Hydrolysis. Adjust pH to neutral/mildly acidic. extreme_ph->a1_new_peaks a2_new_peaks Likely Photodegradation. Protect from light. light_exposure->a2_new_peaks a3_new_peaks Likely Thermal Degradation. Control temperature. high_temp->a3_new_peaks

Troubleshooting decision tree for degradation issues.

References

resolving issues with oily product formation in 2-Methoxy-6-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with oily product formation during the synthesis of 2-Methoxy-6-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for obtaining this compound as an oil instead of a solid?

A1: Oily product formation is typically a result of impurities that depress the melting point of the final compound. Common causes include:

  • Incomplete Hydrolysis: Residual methyl 2-methoxy-6-methylbenzoate, the ester precursor, can lead to an oily product.

  • Presence of Byproducts: Side reactions during the synthesis can introduce impurities that are difficult to separate.

  • Incorrect pH Adjustment: Improper acidification during the final precipitation step can lead to the formation of salts or incomplete precipitation of the desired acid.

  • Suboptimal Crystallization/Purification: The choice of solvent, cooling rate, and concentration during crystallization are critical for obtaining a crystalline solid. "Oiling out," where the product separates as a liquid instead of crystals, can occur if the solution is supersaturated or cooled too quickly.[1]

Q2: What are the most likely impurities in my crude this compound?

A2: Based on a common synthetic route, the most probable impurities include:

  • Unreacted starting material (e.g., 2-hydroxy-6-methylbenzoate).

  • The ester intermediate (methyl 2-methoxy-6-methylbenzoate).

  • Byproducts from the methylation or hydrolysis steps.

Q3: How can I purify an oily product to obtain a crystalline solid?

A3: If you have obtained an oil, the following purification methods can be attempted:

  • Recrystallization: This is the most effective method for purification. It involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.[1] Experimenting with different solvent systems is often necessary.

  • Flash Column Chromatography: For challenging separations or to remove closely related impurities, flash column chromatography using silica (B1680970) gel is a powerful alternative.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, leading to oily product formation.

Problem 1: An oil is obtained after the final acidification and extraction.
  • Q: I followed the hydrolysis and acidification steps, but my product is an oil. What went wrong?

    • A1: Incomplete Hydrolysis: The hydrolysis of the methyl ester may not have gone to completion. Ensure that the reaction time and temperature for the hydrolysis step are sufficient.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to confirm the disappearance of the starting ester.

    • A2: Incorrect pH: The pH of the aqueous solution after acidification is crucial. The pH should be adjusted to 1-3 to ensure complete protonation of the carboxylate.[2] Use a pH meter for accurate measurement.

    • A3: Inefficient Extraction: If the product is not fully extracted from the aqueous layer, impurities may be concentrated in the organic phase, leading to an oily residue upon solvent evaporation. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery.

Problem 2: The product "oils out" during recrystallization.
  • Q: I'm trying to recrystallize my crude product, but it's separating as an oil instead of crystals. What should I do?

    • A1: Solvent Choice: The solvent system may not be optimal. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For similar compounds, solvent pairs like ethyl ether/petroleum ether or ethanol/water have been effective.[1]

    • A2: Supersaturation: The solution may be too concentrated. Add a small amount of the hot solvent to the oily mixture and try to redissolve it by heating. Then, allow it to cool more slowly.

    • A3: Cooling Rate: Cooling the solution too quickly can prevent crystal lattice formation and lead to oiling out. Allow the flask to cool slowly to room temperature before placing it in an ice bath.

    • A4: Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[1]

Data Presentation

Table 1: Reaction Conditions for the Hydrolysis of Methyl 2-methoxy-6-methylbenzoate[2]

ParameterValue
ReactantMethyl 2-methoxy-6-methylbenzoate
ReagentSodium Hydroxide (B78521) (30% solution)
Molar Ratio (Ester:NaOH)1 : 1.01-1.05
SolventWater
Temperature80-100 °C
Final pH (Acidification)1-3 (with Sulfuric Acid)

Experimental Protocols

Key Experiment: Hydrolysis of Methyl 2-methoxy-6-methylbenzoate to this compound[2]

This protocol is adapted from a patented synthesis procedure.

Materials:

  • Crude methyl 2-methoxy-6-methylbenzoate

  • 30% Sodium hydroxide solution

  • 20% Sulfuric acid solution

  • Water

Procedure:

  • In a round-bottom flask, combine 50 g of crude methyl 2-methoxy-6-methylbenzoate, 37.8 g of 30% sodium hydroxide solution, and 100 g of water.

  • Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to 50-60 °C.

  • Slowly add 20% sulfuric acid to adjust the pH to 1-2, which will cause the product to precipitate.

  • Stir the mixture for 1 hour while allowing it to cool to 20-30 °C.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the product in a vacuum oven to obtain crude this compound.

  • If the product is oily or impure, proceed with recrystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Pathway A 2-Amino-6-methylbenzoic acid B Diazotization & Hydrolysis A->B  NaNO2, H2SO4 C 2-Hydroxy-6-methylbenzoate B->C D Methylation C->D  (CH3)2SO4, Base E Methyl 2-methoxy-6-methylbenzoate D->E F Hydrolysis E->F  NaOH, H2O G This compound F->G  H2SO4 (acidification) Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solution Corrective Actions cluster_recrystallization Recrystallization Troubleshooting start Oily Product Obtained check_hydrolysis Check for complete hydrolysis (TLC/HPLC) start->check_hydrolysis check_ph Verify pH is 1-3 start->check_ph check_purity Assess purity of crude material start->check_purity rerun_hydrolysis Re-run or extend hydrolysis check_hydrolysis->rerun_hydrolysis Incomplete adjust_ph Re-adjust pH check_ph->adjust_ph Incorrect chromatography Purify by column chromatography check_purity->chromatography High impurity recrystallize Attempt recrystallization check_purity->recrystallize Low impurity final_product Crystalline Product rerun_hydrolysis->final_product adjust_ph->final_product chromatography->final_product oiling_out Product 'oils out' recrystallize->oiling_out recrystallize->final_product change_solvent Change solvent system oiling_out->change_solvent slow_cool Use slower cooling rate oiling_out->slow_cool induce_crystallization Induce crystallization (scratch/seed) oiling_out->induce_crystallization change_solvent->final_product slow_cool->final_product induce_crystallization->final_product

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Methoxy-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methoxy-6-methylbenzoic acid is a key intermediate in the synthesis of various organic compounds, including the fungicide metrafenone.[1] Its efficient synthesis is a subject of significant interest in agrochemical and pharmaceutical research. This guide provides a comparative analysis of prominent synthetic routes to this valuable compound, offering a detailed look at their methodologies, performance, and the experimental data supporting each.

Comparative Performance of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on several factors, including desired yield, purity, scalability, and the availability of starting materials. The following table summarizes the quantitative data for the primary synthesis pathways identified in the literature.

ParameterRoute 1: From 2-Methyl-6-nitrobenzoic AcidRoute 2: Directed Ortho-MetalationRoute 3: From 3-Chloro-o-xyleneRoute 4: From 2,6-Dichlorotoluene
Starting Material 2-Methyl-6-nitrobenzoic acid or its methyl ester2-Methoxybenzoic acid3-Chloro-o-xylene2,6-Dichlorotoluene
Key Steps 4 (Reduction, Diazotization-Hydrolysis, Methylation, Hydrolysis)1 (Metalation and Alkylation)2 (Oxidation, Nucleophilic Substitution)2 (Nucleophilic Substitution, Grignard Reaction & Carboxylation)
Overall Yield High (Example yield for final step: 95.3-96.6%)[2]Good (71%)[3]Moderate (Overall yield reported as 48% for a related methoxybenzoic acid)[4]High (Implied by the succinctness of the route)
Purity High (≥99.5%)[2]Good (Product isolated after quenching)[3]Good (99.0% for a related product)[4]High (Final product is a white powder with 99.1% content)[5]
Scalability Suitable for industrialization[2]Potentially limited by cryogenic conditions and organolithium reagentsDemonstrated on a multi-gram scale[4]Demonstrated on a kilogram scale[5]
Reagents & Conditions Pd/C or Pt/C, H₂, NaNO₂, H₂SO₄, (CH₃)₂SO₄, NaOH; Elevated temperatures and pressures[2]s-BuLi/TMEDA, THF, -78°C; MeI[3]Cobalt manganese bromine catalyst, O₂, Acetic acid, 150-155°C, 1MPa; Sodium methoxide[4]Sodium methoxide, DMF, Cuprous salt, 80-150°C; Mg, THF, Dry Ice[5]
Advantages High yield and purity, well-established procedures.[2]Short and regioselective, one-pot reaction.[3]Utilizes readily available starting materials.High-yielding and succinct route.[5]
Disadvantages Multi-step process.Requires cryogenic temperatures and highly reactive organolithium reagents.High-pressure oxidation, potential for side reactions.Use of Grignard reagents requires stringent anhydrous conditions.

Synthesis Route Diagrams

The following diagrams illustrate the chemical transformations involved in each of the primary synthesis routes.

Route_1_From_2_Methyl_6_nitrobenzoic_Acid Start 2-Methyl-6-nitrobenzoic acid Intermediate1 2-Amino-6-methylbenzoic acid Start->Intermediate1 Reduction Intermediate2 2-Hydroxy-6-methylbenzoic acid methyl ester Intermediate1->Intermediate2 Diazotization, Hydrolysis, Esterification Intermediate3 This compound methyl ester Intermediate2->Intermediate3 Methylation End This compound Intermediate3->End Hydrolysis

Caption: Route 1: Multi-step synthesis from 2-Methyl-6-nitrobenzoic acid.

Route_2_Directed_Ortho_Metalation Start 2-Methoxybenzoic acid Intermediate Dianion Intermediate Start->Intermediate s-BuLi/TMEDA, -78°C End This compound Intermediate->End MeI quench

Caption: Route 2: One-pot directed ortho-metalation.

Route_3_From_3_Chloro_o_xylene Start 3-Chloro-o-xylene Intermediate 2-Methyl-3-chlorobenzoic acid Start->Intermediate Oxidation End 2-Methyl-3-methoxybenzoic acid* Intermediate->End Nucleophilic Substitution (with Sodium Methoxide)

Caption: Route 3: Synthesis from 3-Chloro-o-xylene (Note: Produces an isomer).

Route_4_From_2_6_Dichlorotoluene Start 2,6-Dichlorotoluene Intermediate1 2-Chloro-6-methoxytoluene Start->Intermediate1 Nucleophilic Substitution (Sodium Methoxide) Intermediate2 Grignard Reagent Intermediate1->Intermediate2 Mg, THF End This compound Intermediate2->End Carboxylation (Dry Ice)

Caption: Route 4: Synthesis from 2,6-Dichlorotoluene.

Experimental Protocols

Route 1: From 2-Methyl-6-nitrobenzoic Acid (or its ester)[2]

This synthesis is a four-step process suitable for industrial scale-up.

Step 1: Reduction Hydrogenation

  • In a suitable reactor, charge 2-methyl-6-nitrobenzoic acid (or its methyl ester) and methanol (B129727) in a weight ratio of 1:3 to 1:15.

  • Add a palladium on carbon or platinum on carbon catalyst (weight ratio of starting material to catalyst is 1:0.02 to 0.2).

  • Pressurize the reactor with hydrogen gas to 0.5-1.5 MPa.

  • Heat the mixture to 60-90 °C and maintain the reaction until the starting material content is less than 0.5%.

  • After the reaction, filter to remove the catalyst to obtain a solution of 2-amino-6-methylbenzoic acid (or its ester).

Step 2: Diazotization, Hydrolysis, and Esterification (One-Pot)

  • The solution from Step 1 is used directly. The molar ratio of the amino compound to the diazotization reagent (a nitrite (B80452) ester) is 1:1.02-1.5.

  • The reaction is carried out in methanol, leading to simultaneous hydrolysis and alcoholysis, followed by esterification, to yield 2-hydroxy-6-methyl benzoate (B1203000).

Step 3: Methylation Reaction

  • To the 2-hydroxy-6-methyl benzoate, add dimethyl sulfate (B86663) as the methylating agent. The molar ratio of the starting material to dimethyl sulfate is 1:1.3-2.20.

  • The reaction is carried out in the presence of an alkali, where the molar weight of the alkali is 1.5-1.8 times that of the dimethyl sulfate.

  • Maintain the reaction temperature at 30-45 °C for 1-2 hours to produce 2-methoxy-6-methyl benzoate.

Step 4: Hydrolysis Reaction

  • Mix the crude 2-methoxy-6-methyl benzoate with a sodium hydroxide (B78521) solution. The molar ratio of the ester to alkali is 1:1.01-1.05.

  • Heat the mixture to 80-100 °C until the hydrolysis is complete.

  • Cool the reaction mixture to 50-60 °C and adjust the pH to 1-3 with sulfuric acid.

  • The resulting precipitate is filtered and dried to yield this compound with a purity of ≥99.5% and a yield for this step of 96.0-96.6%.[2]

Route 2: Directed Ortho-Metalation of 2-Methoxybenzoic Acid[3]

This method provides a rapid, one-pot synthesis.

  • In a flame-dried, argon-purged flask, dissolve 2-methoxybenzoic acid in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add a pre-mixed 1:1 complex of s-BuLi and TMEDA (2.2 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours to ensure the formation of the dianion.

  • Quench the reaction by adding an excess of iodomethane (B122720) (MeI).

  • Allow the reaction to warm to room temperature, then acidify with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ether), dry the organic layer, and concentrate under reduced pressure to obtain this compound in a 71% yield.[3]

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with distinct advantages and disadvantages. The multi-step synthesis starting from 2-methyl-6-nitrobenzoic acid offers high yields and purity, making it well-suited for industrial production.[2] In contrast, the directed ortho-metalation route provides a much shorter, one-pot alternative that is highly regioselective, though it requires specialized cryogenic and anhydrous conditions.[3] The routes starting from substituted toluenes also present compelling options, particularly for large-scale manufacturing where raw material cost and availability are critical. The choice of the most appropriate synthetic pathway will ultimately be guided by the specific requirements of the research or production context, including scale, available equipment, and economic considerations.

References

A Comparative Analysis of the Biological Activities of 2-Methoxy-6-methylbenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Methoxy-6-methylbenzoic acid and its structural analogs. While direct comparative data for this compound is limited in publicly available literature, this document synthesizes findings on a range of substituted benzoic acid derivatives to elucidate potential structure-activity relationships. The information is presented to facilitate further research and drug development in the fields of oncology, inflammation, and infectious diseases.

Anticancer and Cytotoxic Activity

Substituted benzoic acids have demonstrated a wide spectrum of cytotoxic activities against various cancer cell lines. The potency of these compounds is largely influenced by the nature and position of substituents on the benzene (B151609) ring.

Comparative Data on Anticancer Activity of Benzoic Acid Analogs

CompoundCancer Cell LineIC50 (µM)Reference
2,5-Dimethoxychalcone derivative (Compound 17)NTUB1 (Bladder)0.08[1]
2,5-Dimethoxychalcone derivative (Compound 17)PC3 (Prostate)0.12[1]
3,4,5-Trihydroxybenzoic acid (Gallic Acid)MDA-MB-231 (Breast)2.42[2]
3,4-Dimethoxybenzoic acid (Veratric acid)Not specifiedNot specified[3]
2-Hydroxy-6-methylbenzoic acidPrecursor to anticancer agentsNot specified[4]
This compoundData not availableData not available

Note: IC50 values represent the concentration of a compound required to inhibit 50% of cell growth. A lower IC50 value indicates greater potency.

Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and COX-2 pathways. A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Data on Anti-inflammatory Activity of Benzoic Acid Analogs

CompoundAssayIC50 (µM)Reference
3,4-Dimethoxybenzoic acid (Veratric acid)Reduces COX-2 expressionNot specified[5]
3,4-Dimethoxybenzoic acid (Veratric acid)Suppresses iNOS expression in LPS-stimulated RAW264.7 cellsNot specified[5]
This compoundData not availableData not available

Note: Inhibition of NO production and suppression of iNOS and COX-2 are key indicators of anti-inflammatory potential.

Antioxidant Activity

The antioxidant capacity of benzoic acid derivatives is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method, with results typically expressed as IC50 values.

Comparative Data on Antioxidant Activity of Benzoic Acid Analogs

CompoundDPPH Radical Scavenging IC50 (µM)Reference
2,5-Dihydroxybenzoic acid (Gentisic Acid)~2.42[2]
3,4,5-Trihydroxybenzoic acid (Gallic Acid)2.42[2]
3,5-Dimethoxybenzoic acidNot specified[6]
3,4-Dimethoxybenzoic acid (Veratric acid)Possesses antioxidant activity[5]
This compoundData not availableData not available

Note: A lower IC50 value indicates higher antioxidant activity.

Antimicrobial Activity

Certain benzoic acid derivatives have shown efficacy against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

Comparative Data on Antimicrobial Activity of Benzoic Acid Analogs

| Compound | Microorganism | MIC (mg/mL) | Reference | |---|---|---| | 3,5-Dimethoxybenzoic acid | Ascochyta rabiei | 0.125 |[7] | | 3,4-Dimethoxybenzoic acid (Veratric acid) | Streptococcus pneumoniae | ID50 64 mg/L |[3] | | 2-Hydroxy-6-methylbenzoic acid | Precursor to antibacterial agents | Not specified |[8] | | this compound | Data not available | Data not available |

Note: MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I NFkB_Signaling NF-κB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNFα TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation NFkB_active Active NF-κB Proteasome->NFkB_active releases DNA DNA NFkB_active->DNA translocates & binds Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Transcription induces IkB_NFkB->IKK inactivated complex COX2_Signaling COX-2 Signaling Pathway in Inflammation Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid cleaved by PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 catalyzed by COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted by Prostaglandin Synthases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate BenzoicAcid Benzoic Acid Derivatives BenzoicAcid->COX2 inhibit

References

alternative intermediates for metrafenone synthesis versus 2-Methoxy-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Intermediates for Metrafenone (B1676525) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Metrafenone, a highly effective benzophenone (B1666685) fungicide, is crucial in the management of powdery mildew in various crops. The established industrial synthesis predominantly relies on a Friedel-Crafts acylation reaction involving key intermediates, notably a substituted benzoic acid derivative. This guide provides a comprehensive comparison of the conventional synthesis pathway with two viable alternative routes: a Grignard reaction-based approach and a Suzuki-Miyaura cross-coupling strategy. These alternatives offer potential advantages in terms of substrate scope, functional group tolerance, and avoidance of harsh Lewis acids, presenting valuable options for process development and analogue synthesis.

Established vs. Alternative Synthetic Pathways

The synthesis of Metrafenone, chemically known as (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone, traditionally involves the Friedel-Crafts acylation of a trimethoxytoluene derivative with a substituted benzoyl chloride. This guide explores two alternative pathways that replace the 2-Methoxy-6-methylbenzoic acid-derived intermediate with other precursors, thereby offering different strategic approaches to the target molecule.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key parameters of the established Friedel-Crafts synthesis and the proposed alternative routes. The data for the alternative routes are based on typical yields and conditions for analogous reactions reported in the chemical literature.

Parameter Route 1: Friedel-Crafts Acylation (Established) Route 2: Grignard Reaction (Alternative) Route 3: Suzuki-Miyaura Coupling (Alternative)
Key Intermediates 3-Bromo-6-methoxy-2-methylbenzoyl chloride, 1,2,3-trimethoxy-5-methylbenzene3-Bromo-6-methoxy-2-methylbenzaldehyde (B3100807), 2,3,4-trimethoxy-6-methylphenylmagnesium bromide3-Bromo-6-methoxy-2-methylphenylboronic acid, 2,3,4-trimethoxy-6-methylbenzoyl chloride
Reaction Type Electrophilic Aromatic SubstitutionNucleophilic Addition followed by OxidationPalladium-Catalyzed Cross-Coupling
Catalyst/Reagent Lewis Acid (e.g., AlCl₃, FeCl₃)Grignard Reagent, Oxidizing Agent (e.g., PCC, MnO₂)Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Typical Yields 70-90%Two steps: Addition (75-90%), Oxidation (80-95%)70-95%
Advantages Well-established, often high yielding, readily available starting materials.Avoids harsh Lewis acids, good for sterically hindered substrates, milder conditions for the addition step.High functional group tolerance, mild reaction conditions, broad substrate scope.
Disadvantages Requires stoichiometric amounts of Lewis acid leading to significant waste, limited to electron-rich arenes, potential for poor regioselectivity.Multi-step process (addition then oxidation), Grignard reagents are sensitive to moisture and protic functional groups.Palladium catalysts can be expensive, requires synthesis of organoboron compounds, potential for catalyst poisoning.

Experimental Protocols

Route 1: Friedel-Crafts Acylation (Established)

Step 1: Synthesis of 3-Bromo-6-methoxy-2-methylbenzoyl chloride

  • To a solution of 3-bromo-6-methoxy-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 5 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude benzoyl chloride, which is used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add a solution of 1,2,3-trimethoxy-5-methylbenzene (1.0 eq) in DCM.

  • Stir the mixture for 15 minutes, then add a solution of 3-bromo-6-methoxy-2-methylbenzoyl chloride (1.0 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford Metrafenone.

Route 2: Grignard Reaction (Alternative)

Step 1: Synthesis of 2,3,4-trimethoxy-6-methylphenylmagnesium bromide

  • To a flame-dried, three-necked flask equipped with a condenser and a dropping funnel, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromo-2,3,4-trimethoxy-6-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the reaction.

  • Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to 3-Bromo-6-methoxy-2-methylbenzaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Add a solution of 3-bromo-6-methoxy-2-methylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol intermediate.

Step 3: Oxidation to Metrafenone

  • To a solution of the secondary alcohol (1.0 eq) in anhydrous DCM, add pyridinium (B92312) chlorochromate (PCC, 1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the reaction mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield Metrafenone.

Route 3: Suzuki-Miyaura Coupling (Alternative)

Step 1: Synthesis of 3-Bromo-6-methoxy-2-methylphenylboronic acid

  • To a solution of 1,3-dibromo-2-methoxy-4-methylbenzene (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (B1201080) (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain the boronic acid.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed mixture of 3-bromo-6-methoxy-2-methylphenylboronic acid (1.2 eq), 2,3,4-trimethoxy-6-methylbenzoyl chloride (1.0 eq), and potassium carbonate (2.0 eq) in a mixture of toluene (B28343) and water (4:1), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Metrafenone.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the established and alternative synthetic routes to Metrafenone.

Metrafenone_Synthesis_Pathways cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Grignard Reaction cluster_2 Route 3: Suzuki-Miyaura Coupling This compound This compound 3-Bromo-6-methoxy-2-methylbenzoic acid 3-Bromo-6-methoxy-2-methylbenzoic acid This compound->3-Bromo-6-methoxy-2-methylbenzoic acid Bromination 3-Bromo-6-methoxy-2-methylbenzoyl chloride 3-Bromo-6-methoxy-2-methylbenzoyl chloride 3-Bromo-6-methoxy-2-methylbenzoic acid->3-Bromo-6-methoxy-2-methylbenzoyl chloride Chlorination Metrafenone1 Metrafenone 3-Bromo-6-methoxy-2-methylbenzoyl chloride->Metrafenone1 Friedel-Crafts Acylation 1,2,3-trimethoxy-5-methylbenzene 1,2,3-trimethoxy-5-methylbenzene 1,2,3-trimethoxy-5-methylbenzene->Metrafenone1 1-Bromo-2,3,4-trimethoxy-6-methylbenzene 1-Bromo-2,3,4-trimethoxy-6-methylbenzene Grignard Reagent 2,3,4-trimethoxy-6-methylphenyl magnesium bromide 1-Bromo-2,3,4-trimethoxy-6-methylbenzene->Grignard Reagent Mg, THF Secondary Alcohol Intermediate Alcohol Grignard Reagent->Secondary Alcohol Nucleophilic Addition 3-Bromo-6-methoxy-2-methylbenzaldehyde 3-Bromo-6-methoxy-2-methylbenzaldehyde 3-Bromo-6-methoxy-2-methylbenzaldehyde->Secondary Alcohol Metrafenone2 Metrafenone Secondary Alcohol->Metrafenone2 Oxidation 1,3-Dibromo-2-methoxy-4-methylbenzene 1,3-Dibromo-2-methoxy-4-methylbenzene Boronic Acid 3-Bromo-6-methoxy-2-methylphenyl boronic acid 1,3-Dibromo-2-methoxy-4-methylbenzene->Boronic Acid Borylation Metrafenone3 Metrafenone Boronic Acid->Metrafenone3 Suzuki Coupling 2,3,4-trimethoxy-6-methylbenzoyl chloride 2,3,4-trimethoxy-6-methylbenzoyl chloride 2,3,4-trimethoxy-6-methylbenzoyl chloride->Metrafenone3

Caption: Comparative synthetic pathways to Metrafenone.

This guide provides a foundational comparison of synthetic strategies for Metrafenone, highlighting the potential of Grignard and Suzuki-Miyaura reactions as viable alternatives to the traditional Friedel-Crafts approach. Researchers are encouraged to adapt and optimize the provided experimental protocols to suit their specific laboratory conditions and objectives.

A Spectroscopic Showdown: Differentiating 2-Methoxy-6-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a comprehensive spectroscopic comparison of 2-Methoxy-6-methylbenzoic acid and its key isomers, offering a practical framework for their differentiation using standard analytical techniques.

The subtle shifts in the placement of methoxy (B1213986) and methyl groups on the benzoic acid backbone result in unique electronic environments for each isomer. These differences are readily discernible through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Herein, we present a comparative analysis of the spectroscopic data for these compounds, supplemented with detailed experimental protocols to aid in reproducible analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values are compiled from various sources and predictive models. Note that experimental conditions, such as solvent and instrument frequency, can influence exact spectral values.

Table 1: ¹H NMR Spectral Data (Predicted/Reported, δ in ppm)

Compound-COOHAr-H-OCH₃-CH₃
This compound~10-136.8-7.4 (m)~3.8 (s)~2.4 (s)
2-Methoxy-3-methylbenzoic acid~10-137.1-7.8 (m)~3.9 (s)~2.3 (s)
2-Methoxy-4-methylbenzoic acid~10-136.7-7.9 (m)~3.9 (s)~2.4 (s)
2-Methoxy-5-methylbenzoic acid~10-136.8-7.8 (m)~3.9 (s)~2.3 (s)
3-Methoxy-4-methylbenzoic acid~10-137.4-7.8 (m)~3.9 (s)~2.2 (s)
4-Methoxy-2-methylbenzoic acid~10-136.7-7.9 (m)~3.8 (s)~2.6 (s)
4-Methoxy-3-methylbenzoic acid~10-136.9-7.8 (m)~3.9 (s)~2.2 (s)

Table 2: ¹³C NMR Spectral Data (Predicted/Reported, δ in ppm)

CompoundC=OAr-C-OCH₃-CH₃
This compound~170~110-160~56~20
2-Methoxy-3-methylbenzoic acid~169~115-158~56~16
2-Methoxy-4-methylbenzoic acid~169~112-160~55~21
2-Methoxy-5-methylbenzoic acid~169~115-158~56~20
3-Methoxy-4-methylbenzoic acid~168~112-159~55~16
4-Methoxy-2-methylbenzoic acid~169~109-162~55~22
4-Methoxy-3-methylbenzoic acid~168~111-161~56~16

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H (Carboxylic Acid)C=O (Carboxylic Acid)C-O (Methoxy)C-H (Aromatic)
This compound2500-3300 (broad)~1680-1700~1250, ~1080~3000-3100
Isomers2500-3300 (broad)~1680-1710~1240-1260, ~1020-1090~3000-3100

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound166149, 135, 121, 105, 91, 77
Isomers166151, 135, 121, 107, 91, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Derivatization): Due to the low volatility of carboxylic acids, derivatization is often necessary. A common method is esterification to the methyl ester.

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

    • Add a catalyst (e.g., a few drops of concentrated sulfuric acid) and heat the mixture to reflux for 1-2 hours.

    • After cooling, neutralize the solution and extract the methyl ester with an organic solvent (e.g., diethyl ether).

    • Dry the organic extract and concentrate it to a suitable volume.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a suitable lower to upper m/z range (e.g., 40-300 amu).

    • Ion Source Temperature: 230 °C.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry (GC-MS) Compound->MS Isomers Isomeric Compounds Isomers->NMR Isomers->IR Isomers->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios & Fragmentation Patterns MS->MS_Data Comparison Side-by-Side Data Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

yield and purity comparison of different 2-Methoxy-6-methylbenzoic acid synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthesis protocols for 2-Methoxy-6-methylbenzoic acid, a key intermediate in pharmaceutical and chemical research. Below, we present a comprehensive overview of a well-documented multi-step synthesis pathway, including experimental data on yield and purity. Additionally, we explore alternative theoretical routes for its synthesis.

Comparative Data on Synthesis Protocols

ProtocolStarting MaterialKey IntermediatesFinal YieldFinal Purity (HPLC)
Multi-step Synthesis via Diazotization 2-Methyl-6-nitrobenzoic acid2-Amino-6-methylbenzoic acid, Methyl 2-hydroxy-6-methylbenzoate, Methyl 2-methoxy-6-methylbenzoate95.3% - 96.6%99.5% - 99.8%

Experimental Protocols

Protocol 1: Multi-step Synthesis from 2-Methyl-6-nitrobenzoic Acid

This protocol follows a four-step reaction sequence: reduction, diazotization and hydrolysis, methylation, and saponification.[1]

Step 1: Reduction of 2-Methyl-6-nitrobenzoic Acid

  • Procedure: 2-Methyl-6-nitrobenzoic acid is dissolved in methanol (B129727) and subjected to catalytic hydrogenation using a palladium-carbon (Pd/C) or platinum-carbon (Pt/C) catalyst under hydrogen pressure. The reaction proceeds until the starting material is consumed, yielding 2-amino-6-methylbenzoic acid.[1]

Step 2: Diazotization, Hydrolysis, and Esterification

  • Procedure: The resulting 2-amino-6-methylbenzoic acid is subjected to a one-pot reaction in methanol. A diazotization reagent is used to form a diazonium salt, which then undergoes hydrolysis to form the hydroxyl group. The acidic conditions and methanol solvent also facilitate the esterification of the carboxylic acid, yielding methyl 2-hydroxy-6-methylbenzoate.[1]

Step 3: Methylation of Methyl 2-hydroxy-6-methylbenzoate

  • Procedure: The hydroxyl group of methyl 2-hydroxy-6-methylbenzoate is methylated using dimethyl sulfate (B86663) in the presence of a base (e.g., sodium hydroxide). This reaction yields methyl 2-methoxy-6-methylbenzoate.[1]

Step 4: Hydrolysis to this compound

  • Procedure: The methyl ester of 2-methoxy-6-methylbenzoate is hydrolyzed using an aqueous solution of sodium hydroxide (B78521) at an elevated temperature (80-100 °C). After the reaction is complete, the mixture is cooled, and the pH is adjusted to 1-3 with an acid (e.g., sulfuric or hydrochloric acid) to precipitate the final product. The solid is then filtered and dried to yield this compound with high purity and yield. For example, one variation of this step reports a yield of 95.3% and a purity of 99.8% as determined by HPLC.[1]

Alternative Theoretical Protocols

Protocol 2: Grignard Reaction Route

  • Theoretical Pathway: This approach would likely start with a di-halogenated toluene, such as 2,6-dichlorotoluene. One of the chloro groups would be selectively converted into a Grignard reagent by reacting with magnesium metal in an ether solvent. This Grignard reagent would then be carboxylated by reacting with solid carbon dioxide (dry ice). A subsequent methylation of the remaining chloro group would be required to introduce the methoxy (B1213986) group, although the timing of this step relative to the Grignard reaction could vary. Finally, acidic workup would yield the desired this compound. While this route is plausible, detailed experimental conditions and corresponding yield and purity data are not well-documented in publicly available literature.

Protocol 3: Direct Methylation of 2-Hydroxy-6-methylbenzoic Acid

  • Theoretical Pathway: A more direct route would involve the selective O-methylation of 2-hydroxy-6-methylbenzoic acid. This would typically be achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The challenge in this synthesis lies in achieving selective methylation of the phenolic hydroxyl group without esterifying the carboxylic acid group. While methylation of phenolic compounds is a common transformation, specific and optimized protocols with yield and purity data for the synthesis of this compound via this route are not readily found.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis protocols.

Synthesis_Pathways cluster_0 Protocol 1: Multi-step Synthesis cluster_1 Protocol 2: Grignard Reaction (Theoretical) cluster_2 Protocol 3: Direct Methylation (Theoretical) A1 2-Methyl-6-nitrobenzoic acid A2 2-Amino-6-methylbenzoic acid A1->A2 Reduction A3 Methyl 2-hydroxy-6-methylbenzoate A2->A3 Diazotization, Hydrolysis, Esterification A4 Methyl 2-methoxy-6-methylbenzoate A3->A4 Methylation A5 This compound A4->A5 Hydrolysis B1 2,6-Dichlorotoluene B2 Grignard Reagent Intermediate B1->B2 Mg, Ether B3 This compound B2->B3 1. CO2 2. Methylation 3. Workup C1 2-Hydroxy-6-methylbenzoic acid C2 This compound C1->C2 Methylating Agent, Base

References

investigating the ortho effect in 2-substituted benzoic acids like 2-Methoxy-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The "ortho effect" is a well-documented yet complex phenomenon in organic chemistry that significantly influences the acidity of 2-substituted benzoic acids. This guide provides a comparative analysis of this effect, with a specific focus on 2-Methoxy-6-methylbenzoic acid, to offer researchers and drug development professionals a comprehensive understanding supported by experimental data and protocols. The strategic placement of ortho-substituents can be a powerful tool in modulating the physicochemical properties of aromatic acids, a critical consideration in drug design and development.

Understanding the Ortho Effect: A Combination of Forces

In general, 2-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing.[1] This deviation from the expected electronic effects is termed the ortho effect. The primary reasons for this increased acidity are believed to be a combination of steric and electronic factors:

  • Steric Inhibition of Resonance (SIR): The proximity of an ortho-substituent to the carboxylic acid group can cause steric hindrance. This forces the -COOH group out of the plane of the benzene (B151609) ring.[2] Consequently, the resonance between the carboxyl group and the aromatic ring is diminished. This destabilizes the undissociated acid to a greater extent than the carboxylate anion, thereby favoring dissociation and increasing acidity.

  • Intramolecular Hydrogen Bonding: In certain cases, an ortho-substituent can form an intramolecular hydrogen bond with the carboxyl group. This can stabilize the carboxylate anion, thus increasing the acidity of the parent acid.

  • Electronic Effects: While steric effects are dominant, the inductive and resonance effects of the substituent still play a role in influencing the acidity.

Comparative Acidity of 2-Substituted Benzoic Acids

To illustrate the ortho effect, the following table summarizes the pKa values of benzoic acid and several of its 2-substituted and 2,6-disubstituted derivatives. A lower pKa value indicates a stronger acid.

Compound NameSubstituent(s)pKa ValueNotes
Benzoic Acid-H4.19[3][4]Reference compound
This compound 2-OCH₃, 6-CH₃ 3.74 ± 0.31 Predicted value [5]
2-Methylbenzoic Acid2-CH₃3.90[3][4]Electron-donating group increases acidity due to the ortho effect.
2-Methoxybenzoic Acid2-OCH₃4.09[6]Despite the electron-donating nature of the methoxy (B1213986) group, the acidity is comparable to benzoic acid.
2-Nitrobenzoic Acid2-NO₂2.2The strong electron-withdrawing nature of the nitro group, combined with the ortho effect, significantly increases acidity.[7]
2-Chlorobenzoic Acid2-Cl2.9The inductive effect of the halogen and the ortho effect contribute to increased acidity.[7]
2,6-Dimethylbenzoic Acid2-CH₃, 6-CH₃~3.2Increased steric hindrance from two ortho groups leads to a further increase in acidity compared to the mono-substituted acid.[2]
2,6-Dichlorobenzoic Acid2-Cl, 6-Cl-The uptake of this acid by Caco-2 cells is markedly low, suggesting significant steric hindrance.[8]

Note: The pKa value for this compound is a predicted value and should be considered as an estimate. Experimental verification is recommended for critical applications.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and comparing the acidity of substituted benzoic acids. The two most common methods are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the acid with a standard solution of a strong base and monitoring the pH change.

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the benzoic acid derivative of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-ethanol mixture for poorly soluble compounds).

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate the pH meter using standard buffer solutions at, below, and above the expected pKa.

  • Titration:

    • Place a known volume of the acid solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standard base solution in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of base added.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the titration curve.

Spectrophotometric Method

This method is based on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the acid.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the benzoic acid derivative in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the acid.

  • Spectral Measurements:

    • For each buffer solution, add a small, constant amount of the stock acid solution.

    • Measure the UV-Vis absorption spectrum of each solution.

  • Data Analysis:

    • Identify the wavelengths at which the acidic and basic forms of the compound have the largest difference in absorbance.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the acid. The pKa can be calculated using the Henderson-Hasselbalch equation.

Visualizing the Ortho Effect and Experimental Workflow

To better understand the concepts discussed, the following diagrams have been generated.

Ortho_Effect cluster_benzoic_acid Benzoic Acid (Planar) cluster_ortho_substituted 2-Substituted Benzoic Acid cluster_acidity Acidity BA Benzoic Acid BA_Resonance Resonance Stabilization (Ring and COOH) BA->BA_Resonance Coplanar OSBA Ortho-Substituted Benzoic Acid SIR Steric Inhibition of Resonance (SIR) OSBA->SIR Steric Hindrance Increased_Acidity Increased Acidity (Lower pKa) SIR->Increased_Acidity Destabilizes Acid

Caption: The ortho effect leading to increased acidity.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_methods Measurement Methods cluster_analysis Data Analysis Prep Prepare Acid Solution (Known Concentration) Potentiometry Potentiometric Titration (Titrate with Base, Measure pH) Prep->Potentiometry Spectrophotometry Spectrophotometry (Measure Absorbance in Buffers) Prep->Spectrophotometry Plotting Plot Data (Titration Curve or Abs vs. pH) Potentiometry->Plotting Spectrophotometry->Plotting pKa_Calc Determine pKa (Half-Equivalence or Inflection Point) Plotting->pKa_Calc

Caption: Workflow for experimental pKa determination.

Conclusion

The ortho effect is a critical consideration in the design of benzoic acid derivatives for various applications, including pharmaceuticals. By understanding the interplay of steric and electronic factors, researchers can strategically modify molecules to achieve desired acidity and, consequently, influence properties such as solubility, membrane permeability, and receptor binding. The provided data and protocols serve as a valuable resource for the rational design and evaluation of novel compounds.

References

Comparative Efficacy of Fungicides Derived from 2-Methoxy-6-methylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicidal efficacy of compounds derived from 2-Methoxy-6-methylbenzoic acid. The primary focus is on metrafenone (B1676525), the most prominent fungicide synthesized from this acid, and its performance against various phytopathogenic fungi.

Currently, publicly available research on a wide range of fungicides derived from this compound is limited. The predominant compound discussed in scientific literature is metrafenone, a benzophenone-type fungicide developed by BASF.[1] Consequently, this guide will center on the efficacy and mechanism of action of metrafenone, drawing comparisons with other relevant fungicides where data is available.

Mechanism of Action: A Novel Approach to Fungal Disruption

Metrafenone's mode of action is distinct from many other classes of fungicides. It operates by disrupting the cytoskeleton of pathogenic fungi.[1][2] This interference with the actin cytoskeleton leads to abnormal growth patterns, inhibiting reproduction and ultimately causing fungal cell death.[1] Specifically, metrafenone has been shown to cause swelling, bursting, and collapse of hyphal tips, the actively growing regions of a fungus.[2] This disruption of polarized growth is a key factor in its fungicidal activity.

cluster_fungus Fungal Cell Metrafenone Metrafenone Actin Actin Cytoskeleton Metrafenone->Actin disrupts HyphalTip Hyphal Tip Growth (Polarized Growth) Actin->HyphalTip regulates CellDeath Cell Death HyphalTip->CellDeath inhibition leads to

Caption: Metrafenone's mechanism of action targeting the fungal actin cytoskeleton.

Comparative Efficacy Data

Metrafenone has demonstrated significant efficacy against powdery mildew on various crops.[1] The following table summarizes available data on the performance of metrafenone. Due to the scarcity of public data on other fungicides directly derived from this compound, a direct comparison table with multiple derivatives is not feasible at this time.

FungicideTarget PathogenCropEfficacy MetricResultReference
MetrafenoneErysiphe necator (Grape Powdery Mildew)GrapevineProtection (Disease Incidence)100% (on leaves, 2011)[3][4]
MetrafenoneErysiphe necator (Grape Powdery Mildew)GrapevineProtection (Disease Severity)98.7% (on clusters, 2011)[3][4]
MetrafenoneErysiphe necator (Grape Powdery Mildew)GrapevineProtection (Disease Incidence)52.2% (on clusters, 2012)[3][4]
MetrafenoneErysiphe necator (Grape Powdery Mildew)GrapevineProtection (Disease Severity)84.0% (on clusters, 2012)[3][4]

It is important to note the development of resistance to metrafenone in some populations of Erysiphe necator, which has led to reduced field efficacy in certain regions.[3][4]

Experimental Protocols

The evaluation of fungicide efficacy typically involves both in vitro and in vivo studies. The following outlines a general experimental workflow for assessing the performance of fungicides like those derived from this compound.

In Vitro Antifungal Assay

A common method for in vitro testing is the mycelial growth inhibition assay.

  • Culture Preparation: The target phytopathogenic fungus is cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).

  • Fungicide Dilution: The test fungicide is dissolved in a solvent (e.g., DMSO) and then diluted to various concentrations in the molten agar medium.

  • Inoculation: A mycelial plug of a specific diameter is taken from the edge of an actively growing fungal colony and placed in the center of the fungicide-amended and control agar plates.

  • Incubation: The plates are incubated at a specific temperature and for a set duration, depending on the fungal species.

  • Data Collection: The radial growth of the fungal colony is measured in both the treated and control plates.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the mycelial growth in the control group, and T is the average diameter of the mycelial growth in the treatment group. The EC50 (Effective Concentration to inhibit 50% of growth) is then determined.

A Fungal Culture (e.g., on PDA) E Inoculate with Mycelial Plug A->E B Prepare Fungicide Stock Solution C Serial Dilution in Molten Agar B->C D Pour Plates C->D D->E F Incubate E->F G Measure Colony Diameter F->G H Calculate % Inhibition & EC50 G->H

Caption: General workflow for an in vitro mycelial growth inhibition assay.

In Vivo Efficacy Trial (Whole Plant Assay)

In vivo trials are crucial for evaluating a fungicide's performance under more realistic conditions.

  • Plant Propagation: Healthy, susceptible host plants are grown to a specific developmental stage under controlled greenhouse conditions.

  • Fungicide Application: The plants are treated with the fungicide at various concentrations. Application methods can mimic agricultural practices, such as foliar spraying. Control plants are treated with a blank formulation.

  • Inoculation: After the fungicide application has dried, the plants are artificially inoculated with a spore suspension of the target pathogen.

  • Incubation: The inoculated plants are maintained in a controlled environment with optimal conditions for disease development (e.g., specific temperature, humidity, and light cycle).

  • Disease Assessment: After a set incubation period, the disease severity is assessed on the leaves or other relevant plant parts. This is often done using a rating scale (e.g., 0-5 scale) or by calculating the percentage of infected tissue area.

  • Data Analysis: The protective efficacy of the fungicide is calculated based on the reduction in disease severity compared to the untreated control.

A Grow Host Plants B Apply Fungicide Treatments A->B C Inoculate with Pathogen Spores B->C D Incubate under Optimal Conditions C->D E Assess Disease Severity D->E F Calculate Protective Efficacy E->F

Caption: Workflow for an in vivo whole plant fungicide efficacy trial.

Conclusion and Future Directions

While this compound is a key building block for the potent fungicide metrafenone, the development and public reporting of other fungicidal derivatives from this acid appear limited. The unique mode of action of metrafenone, targeting the fungal cytoskeleton, makes it a valuable tool in disease management, although the emergence of resistance highlights the ongoing need for new fungicidal compounds. Future research could focus on the synthesis and evaluation of novel analogs of metrafenone derived from this compound to identify new active ingredients with improved efficacy, a broader spectrum of activity, or a lower propensity for resistance development. Such studies would be invaluable for enriching the pipeline of agricultural fungicides.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-6-methylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methoxy-6-methylbenzoic acid (CAS 6161-65-5), fostering a culture of safety and operational excellence.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate care. This compound is classified as a skin irritant, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear suitable protective clothing.

  • Respiratory Protection: In case of inadequate ventilation, use a respiratory protective device.[2]

Always handle this chemical in a well-ventilated area and avoid breathing in dust, mist, or spray.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal plant or by incineration.[2]

  • Waste Collection:

    • Carefully collect the waste material, ensuring to minimize dust generation.

    • Place the waste in a clearly labeled, airtight container.

  • Solvent Incineration (Alternative Method):

    • You may dissolve or mix the material with a combustible solvent.

    • This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber system.[3]

  • Consult Regulations:

    • It is imperative to consult and observe all federal, state, and local environmental regulations when disposing of this substance.[3]

In the event of an accidental spill, sweep the dust to collect it into an airtight container, taking care not to disperse it. The collected material should then be promptly disposed of in accordance with the appropriate laws and regulations.[3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Melting Point 137-138 °C
Boiling Point 140 °C at 18 Torr
Flash Point 119.4±15.3 °C
Density 1.2±0.1 g/cm³

Data sourced from ECHEMI.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_start cluster_decision cluster_disposal_options cluster_end start Waste 2-Methoxy-6- methylbenzoic acid decision Is an approved waste disposal plant accessible? start->decision disposal_plant Dispose of contents/ container to an approved waste disposal plant decision->disposal_plant Yes incineration Dissolve in a combustible solvent and burn in a chemical incinerator decision->incineration No end_point Compliance with all local, state, and federal regulations disposal_plant->end_point incineration->end_point

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Methoxy-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methoxy-6-methylbenzoic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for structurally similar compounds, including 2-Methoxybenzoic acid and 2-Methylbenzoic acid. Researchers should use this information as a preliminary guide and conduct a thorough risk assessment before handling this chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Summary and Personal Protective Equipment

This compound is presumed to be an irritant to the skin, eyes, and respiratory system, based on data from analogous compounds.[1] Appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

HazardGHS Classification (Presumed)Recommended Personal Protective Equipment (PPE)
Skin Irritation Skin Irrit. 2Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use. Clothing: Lab coat, long pants, and closed-toe shoes. For larger quantities, consider impervious clothing.[1][2]
Eye Irritation Eye Irrit. 2APrimary: Chemical safety goggles or glasses with side shields. Secondary: A face shield should be worn if there is a splash hazard.[1]
Respiratory Irritation STOT SE 3Primary: Use in a well-ventilated area, such as a fume hood, to avoid dust inhalation. Secondary: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator for particulates is required.[1][3]
Ingestion Not ClassifiedDo not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible.[1]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare a designated and clearly labeled waste container for chemical and contaminated materials.

  • Handling the Chemical:

    • Conduct all weighing and transfers of solid this compound within a chemical fume hood to control dust.

    • Avoid creating dust.[4]

    • Use compatible labware (e.g., glass, stainless steel).

    • Keep the container tightly closed when not in use.[1]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Post-Handling:

    • Thoroughly clean the work area.

    • Decontaminate or dispose of used labware appropriately.

    • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.

Spill Management
  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep or vacuum the solid material. Avoid generating dust.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry into the affected area until cleared by EHS.

Disposal Plan
  • Chemical Waste:

    • Dispose of this compound and any residues as hazardous waste.

    • Collect in a clearly labeled, sealed, and compatible waste container.

    • Disposal should be conducted through an approved waste disposal plant or licensed chemical destruction facility, potentially via incineration with a flue gas scrubber.[1][5] Do not dispose of down the drain or in general waste.[6]

  • Contaminated Materials:

    • Any materials contaminated with the chemical, such as gloves, paper towels, and disposable labware, must also be disposed of as hazardous waste in the same manner as the chemical itself.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_waste Prepare Labeled Waste Container prep_setup->prep_waste handle_weigh Weigh/Transfer Solid in Hood prep_waste->handle_weigh Proceed to Handling handle_store Store in Cool, Dry, Ventilated Area handle_weigh->handle_store cleanup_area Clean Work Area handle_store->cleanup_area Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Container cleanup_area->cleanup_dispose cleanup_ppe Doff PPE & Wash Hands cleanup_dispose->cleanup_ppe spill Spill Occurs manage_spill manage_spill spill->manage_spill Follow Spill Management Plan exposure Exposure Occurs first_aid first_aid exposure->first_aid Administer First Aid & Seek Medical Attention

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.